4,5,7-Trimethyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBIEFXQKSKEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345477 | |
| Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-91-6 | |
| Record name | 4,5,7-Trimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,7-Trimethyl-2H-chromen-2-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectral characterization, and potential biological applications of the coumarin derivative, 4,5,7-Trimethyl-2H-chromen-2-one. As a member of the coumarin family, a class of compounds renowned for their diverse pharmacological activities, this molecule holds significant interest for further investigation in drug discovery and materials science.
Core Molecular Attributes and Physicochemical Properties
This compound, also known as 4,5,7-trimethylcoumarin, possesses a benzopyrone core structure with three methyl group substitutions. These substitutions significantly influence its electronic and steric properties, thereby affecting its reactivity and biological interactions.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | 4,5,7-trimethylchromen-2-one | [1] |
| CAS Number | 14002-91-6 | [1] |
| XLogP3 | 2.6 | [1] |
| Melting Point | Not experimentally determined; Estimated based on related compounds. | |
| Boiling Point | Not experimentally determined; Estimated based on related compounds. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform; limited solubility in water.[2] |
Synthesis of this compound
The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[3] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate.
Proposed Synthetic Pathway:
Caption: Proposed Pechmann condensation for the synthesis of this compound.
Detailed Experimental Protocol: Pechmann Condensation
This protocol is adapted from established procedures for the synthesis of related trimethylcoumarins.[4]
Materials:
-
3,5-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution (5%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylphenol (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) with continuous stirring.
-
To this mixture, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
A solid precipitate will form. Filter the crude product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
To remove any unreacted phenol and acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the condensation and subsequent cyclization.
-
Maintaining a low temperature during the initial addition of reagents is crucial to control the exothermic reaction and prevent unwanted side products.
-
The final recrystallization step from ethanol is essential for obtaining a high-purity product suitable for analytical and biological studies.
Spectral Analysis and Characterization
The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the olefinic proton, and the three methyl groups. Based on data from similar coumarin structures, the predicted chemical shifts are as follows:
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.1-6.3 | Singlet |
| H-6 | ~6.8-7.0 | Singlet |
| H-8 | ~6.9-7.1 | Singlet |
| 4-CH₃ | ~2.3-2.5 | Singlet |
| 5-CH₃ | ~2.2-2.4 | Singlet |
| 7-CH₃ | ~2.3-2.5 | Singlet |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160-162 |
| C-3 | ~112-115 |
| C-4 | ~150-153 |
| C-4a | ~115-118 |
| C-5 | ~138-140 |
| C-6 | ~125-128 |
| C-7 | ~140-143 |
| C-8 | ~118-120 |
| C-8a | ~152-155 |
| 4-CH₃ | ~18-20 |
| 5-CH₃ | ~15-17 |
| 7-CH₃ | ~20-22 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | 1700-1740 | Strong |
| C=C (aromatic) | 1500-1600 | Medium-Strong |
| C-O (ester) | 1200-1300 | Strong |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The GC-MS data available on PubChem shows a molecular ion peak (M⁺) at m/z 188, which corresponds to the molecular weight of the compound.[1] The major fragment peaks are observed at m/z 160 and 145, likely corresponding to the loss of a carbonyl group (CO) and a methyl radical (CH₃), respectively.[1]
Potential Biological Activities and Applications
While specific biological studies on this compound are limited in the available literature, the broader class of coumarin derivatives is well-known for a wide array of pharmacological properties. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[5][6]
The presence and position of the methyl groups on the coumarin scaffold can significantly modulate these biological effects. It has been demonstrated that methyl substitution can enhance the cytotoxic activity of coumarins against various cancer cell lines.[5] Therefore, this compound represents a promising candidate for screening in anticancer drug discovery programs. Its potential as an antioxidant and anti-inflammatory agent also warrants investigation.
Safety and Handling
As a research chemical with limited toxicological data, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a coumarin derivative with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its core properties, a reliable synthetic protocol, and an overview of its expected spectral characteristics. The diverse biological activities associated with the coumarin scaffold suggest that this compound could be a valuable subject for future pharmacological and toxicological studies, particularly in the context of anticancer drug development.
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An In-Depth Technical Guide to 4,5,7-Trimethylcoumarin: Structure, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins represent a significant class of naturally occurring and synthetic benzopyrone derivatives that have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of a specific derivative, 4,5,7-trimethylcoumarin, focusing on its chemical structure, synthesis, spectroscopic characterization, and potential applications in scientific research and drug discovery.
Chemical Structure and IUPAC Nomenclature
4,5,7-Trimethylcoumarin possesses a core bicyclic structure consisting of a benzene ring fused to an α-pyrone ring. Three methyl groups are substituted at positions 4, 5, and 7. The systematic IUPAC name for this compound is 4,5,7-trimethyl-2H-chromen-2-one .[1]
The chemical structure of 4,5,7-trimethylcoumarin is depicted in the following diagram:
Caption: Chemical structure of 4,5,7-trimethylcoumarin.
Synthesis of 4,5,7-Trimethylcoumarin
The most common and efficient method for the synthesis of coumarins is the Pechmann condensation .[2] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acidic catalyst. For the synthesis of 4,5,7-trimethylcoumarin, the logical starting materials are 3,5-dimethylphenol and ethyl acetoacetate .
The general workflow for the Pechmann condensation is illustrated below:
Sources
A Comprehensive Spectroscopic Guide to 4,5,7-Trimethyl-2H-chromen-2-one
Abstract
This technical guide provides a detailed spectroscopic analysis of 4,5,7-trimethyl-2H-chromen-2-one (also known as 4,5,7-trimethylcoumarin). Coumarins are a significant class of benzopyranone compounds found in many natural sources and are valued for their wide range of pharmacological activities. The precise characterization of their synthetic derivatives is paramount for advancing drug discovery and materials science. This document serves as a core reference for researchers, offering an in-depth examination of the compound's molecular structure and its signature responses to Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Methodologies are detailed, and spectral data are interpreted to provide a clear and unambiguous structural elucidation of the title molecule.
Molecular Structure and Identification
This compound is a polysubstituted derivative of the coumarin scaffold. Its fundamental properties are essential for consistent scientific investigation.
The structural arrangement, with atom numbering used for subsequent spectral assignments, is depicted below.
Caption: Molecular structure with IUPAC numbering for the coumarin ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. As explicit experimental spectra for this specific isomer are not widely published, the following assignments are based on established chemical shift principles for the coumarin scaffold and known substituent effects.[2][3][4]
¹H NMR Spectroscopy
Experimental Protocol: A standard proton NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field spectrometer, accumulating a sufficient number of scans to achieve a high signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation: The molecule possesses six distinct proton environments, leading to six unique signals in the ¹H NMR spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.15 | s | 1H | C8-H | Aromatic proton, appearing as a singlet due to the absence of ortho or meta coupling partners. |
| ~ 6.85 | s | 1H | C6-H | Aromatic proton, appearing as a singlet. Expected to be upfield of C8-H due to electronic environment. |
| ~ 6.10 | s | 1H | C3-H | Olefinic proton on the pyrone ring, characteristically appearing as a singlet in 4-substituted coumarins.[5] |
| ~ 2.50 | s | 3H | C5-CH₃ | Methyl group at C5, potentially deshielded by steric interaction with the C4-methyl group. |
| ~ 2.40 | s | 3H | C7-CH₃ | Aromatic methyl group with a typical chemical shift. |
| ~ 2.20 | s | 3H | C4-CH₃ | Methyl group attached to the olefinic C4 carbon. |
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be run on a 400 MHz (100 MHz for ¹³C) or higher spectrometer. Chemical shifts are reported relative to TMS at δ 0.0 ppm.
Predicted ¹³C NMR Data and Interpretation: The molecule's asymmetry results in 12 distinct signals corresponding to each carbon atom. Assignments are based on typical coumarin chemical shifts and substituent effects.[3][6]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 161.5 | C2 | Lactone carbonyl carbon, characteristically downfield.[2] |
| ~ 153.0 | C8a | Quaternary carbon ortho to the ring oxygen. |
| ~ 152.5 | C4 | Substituted olefinic carbon, deshielded by the methyl group and conjugation. |
| ~ 141.0 | C7 | Aromatic carbon bearing a methyl group. |
| ~ 135.0 | C5 | Aromatic carbon bearing a methyl group. |
| ~ 125.0 | C6 | Aromatic methine (CH) carbon. |
| ~ 116.0 | C4a | Quaternary aromatic carbon at the ring fusion. |
| ~ 115.5 | C3 | Olefinic methine (CH) carbon of the pyrone ring. |
| ~ 114.0 | C8 | Aromatic methine (CH) carbon. |
| ~ 21.0 | C10 (C7-CH₃) | Typical shift for an aromatic methyl carbon. |
| ~ 19.0 | C9 (C5-CH₃) | Aromatic methyl carbon. |
| ~ 18.5 | C12 (C4-CH₃) | Olefinic methyl carbon. |
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.
Expected IR Data and Interpretation: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3050 | C-H stretch | Aromatic & Olefinic C-H | Stretching vibrations of sp² hybridized C-H bonds. |
| ~ 2920 | C-H stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the methyl groups. |
| ~ 1720 | C=O stretch | α,β-Unsaturated Lactone | Strong, sharp absorption characteristic of the coumarin carbonyl group.[7] |
| ~ 1610, 1580 | C=C stretch | Aromatic & Olefinic C=C | Stretching vibrations within the fused ring system. |
| ~ 1250, 1150 | C-O stretch | Ester C-O | Asymmetric and symmetric stretching of the lactone C-O-C bonds. |
Mass Spectrometry (MS)
Experimental Protocol: Mass spectral data can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The sample, dissolved in a volatile solvent like methanol or dichloromethane, is injected into the GC. The separated compound then enters the mass spectrometer, where it is ionized (typically at 70 eV) and fragmented.
Mass Spectrum Data and Interpretation: Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation.
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Formula | Rationale |
| 188 | [M]⁺ | [C₁₂H₁₂O₂]⁺ | Molecular Ion Peak: Corresponds to the molecular weight of the compound.[1] |
| 160 | [M - CO]⁺ | [C₁₁H₁₂O]⁺ | Fragment Ion: Result of the characteristic loss of a neutral carbon monoxide (CO, 28 Da) molecule from the lactone ring, a hallmark fragmentation of coumarins.[1] |
| 145 | [M - CO - CH₃]⁺ | [C₁₀H₉]⁺ | Fragment Ion: Subsequent loss of a methyl radical (•CH₃, 15 Da) from the [M - CO]⁺ fragment.[1] |
The proposed primary fragmentation pathway is visualized below.
Caption: Primary fragmentation steps for this compound under EI-MS.
Conclusion
The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra define the unique carbon-hydrogen skeleton, while IR spectroscopy confirms the presence of the characteristic α,β-unsaturated lactone functional group. Finally, mass spectrometry corroborates the molecular weight and reveals a logical fragmentation pattern consistent with the coumarin core structure. This guide serves as a foundational reference for the analytical characterization of this compound in research and development settings.
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An In-depth Technical Guide to the Physical and Chemical Properties of 4,5,7-Trimethyl-2H-chromen-2-one
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5,7-Trimethyl-2H-chromen-2-one (also known as 4,5,7-trimethylcoumarin). It is intended for researchers, medicinal chemists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this substituted coumarin. This document delves into its physicochemical characteristics, spectroscopic signature, chemical reactivity, and established synthetic protocols, with a focus on the scientific principles underpinning these properties.
Introduction: The Coumarin Scaffold and its Significance
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-based heterocyclic compounds widely distributed in nature and are foundational scaffolds in medicinal chemistry.[1] First isolated in 1820, the coumarin core is recognized for its diverse pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1] The biological and photophysical properties of coumarins can be finely tuned through substitution on the benzopyrone ring system. This compound is a specific derivative whose methyl substitutions are expected to influence its lipophilicity, metabolic stability, and receptor-binding interactions, making it a compound of interest for further investigation.[2] This guide serves as a foundational resource for its scientific exploration.
Physicochemical and General Properties
Table 1: General and Physicochemical Properties of this compound
| Identifier / Property | Value | Source |
|---|---|---|
| IUPAC Name | 4,5,7-trimethylchromen-2-one | [4] |
| Synonyms | 4,5,7-Trimethylcoumarin | [2][4] |
| CAS Number | 14002-91-6 | [4][5] |
| Molecular Formula | C₁₂H₁₂O₂ | [4] |
| Molecular Weight | 188.22 g/mol | [4] |
| Exact Mass | 188.083729621 Da | [4] |
| XLogP3 (Lipophilicity) | 2.6 | [4] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the three methyl groups. The vinylic proton at the C3 position should appear as a singlet. The two aromatic protons at the C6 and C8 positions will also be singlets due to the substitution pattern. The three methyl groups at C4, C5, and C7 will each present as sharp singlets with an integration of 3H.
-
¹³C NMR Spectroscopy (Predicted): The carbon spectrum will show 12 distinct signals, including the characteristic carbonyl carbon of the lactone at a downfield chemical shift (typically ~160 ppm). Signals for the three methyl carbons will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone, typically found around 1700-1740 cm⁻¹.[3] Additional characteristic peaks will include C=C stretching vibrations from the aromatic and pyrone rings (1550-1620 cm⁻¹) and C-H stretching from the methyl and aromatic groups.[3]
-
Mass Spectrometry (MS): In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 188.[4] Common fragmentation patterns for coumarins involve the loss of CO (m/z = 160), followed by subsequent fragmentation of the substituted furan ring.[4]
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the coumarin core.
-
Lactone Reactivity: The α,β-unsaturated lactone is susceptible to nucleophilic attack. Under basic conditions, hydrolysis of the ester bond can occur, opening the lactone ring to form a salt of the corresponding coumarinic acid ((Z)-2-hydroxy-3-cinnamic acid derivative).[1]
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating effect of the ring oxygen. However, the positions are sterically hindered by the existing methyl groups. The C6 and C8 positions are the most likely sites for further substitution, such as nitration or halogenation, though reaction conditions would need to be optimized.
-
Stability: The compound demonstrates good stability under normal storage conditions.[2] It should be stored in a cool, well-ventilated place away from strong oxidizing agents, acids, and bases to prevent degradation.[2]
Synthesis Methodology: The Pechmann Condensation
The most direct and widely used method for synthesizing 4-substituted coumarins is the Pechmann condensation.[6][7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[6] For this compound, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate.
Workflow for Pechmann Condensation
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is an adapted procedure based on established Pechmann condensation methods.[3][8]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylphenol (1.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 mL) or a Lewis acid like InCl₃ (3 mol%).[3][7] The use of a milder catalyst like InCl₃ under solvent-free mechanochemical conditions represents a greener alternative.[7]
-
Reactant Addition: Slowly add ethyl acetoacetate (1.0-1.2 eq) to the mixture while stirring. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (60-80 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques (NMR, IR, MS, and melting point analysis).
Safety and Handling
While specific toxicity data for this compound is limited, general precautions for handling coumarin derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Relevance in Research and Drug Development
As a "useful research chemical," this compound serves as a valuable building block for the synthesis of more complex molecules.[2] The coumarin scaffold is a privileged structure in drug discovery, and its derivatives are investigated for a wide array of therapeutic applications, including:
-
Antimicrobial Agents: Coumarins have been derivatized to create potent antibacterial and antifungal compounds.[3]
-
Anticancer Therapeutics: Many coumarin derivatives exhibit cytotoxic activity against various cancer cell lines.
-
Fluorescent Probes: The inherent fluorescence of the coumarin core makes its derivatives useful as biological probes and labels.[7]
The specific substitution pattern of this compound provides a unique lipophilic and steric profile that can be exploited in the rational design of novel bioactive agents.
References
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Gáspár, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]
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The Multifaceted Biological Activities of Trimethylated Coumarins: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of Methylated Coumarins
Coumarins, a diverse class of benzopyrone-based heterocyclic compounds, have long been a focal point in medicinal chemistry due to their wide array of pharmacological activities.[1][2] Their structural versatility allows for extensive modification, leading to the discovery of derivatives with enhanced potency and novel mechanisms of action. Among these, trimethylated coumarins have emerged as a particularly promising subgroup, demonstrating significant potential in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. The addition of methyl groups can profoundly influence the lipophilicity, metabolic stability, and target-binding affinity of the parent coumarin scaffold, often leading to improved therapeutic profiles.
This technical guide provides an in-depth exploration of the biological activities of trimethylated coumarins, designed for researchers, scientists, and drug development professionals. Moving beyond a simple enumeration of facts, this document delves into the causality behind experimental designs, the intricacies of their mechanisms of action, and the practical methodologies for their evaluation. Our objective is to furnish a comprehensive resource that not only informs but also empowers the scientific community to harness the full therapeutic potential of these fascinating molecules.
Anticancer Activity: Targeting Key Oncogenic Pathways
Trimethylated coumarins have demonstrated significant promise as anticancer agents, primarily through the induction of apoptosis and the modulation of critical signaling pathways involved in tumor progression.[3][4]
Trimethylangelicin: A Case Study in Pro-Apoptotic and Anti-Proliferative Efficacy
A notable example is 4,6,4'-trimethylangelicin (TMA), which has shown potent antiproliferative activity in various cancer cell lines.[5] Studies on human bladder cancer T24 cells have revealed that TMA, when photoactivated by blue light, induces apoptosis without causing genotoxicity.[5] This is a crucial attribute for a potential therapeutic agent, as it minimizes the risk of secondary malignancies.
The anticancer mechanism of TMA involves the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[5][6][7] TMA treatment leads to an increase in the phosphorylation of β-catenin and a decrease in its nuclear levels.[5] This promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive cancer cell proliferation.[8][9]
Furthermore, photoactivated TMA has been shown to decrease the expression of c-Myc and cyclin D1, oncoproteins that are frequently overexpressed in cancer and are associated with poor prognosis.[5]
Table 1: Anticancer Activity of Selected Trimethylated Coumarins
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4,6,4'-Trimethylangelicin (TMA) | T24 (Bladder Cancer) | MTT Assay | Not explicitly stated, but demonstrated strong antiproliferative effects | [5] |
| 4,4',5'-Trimethyl-8-azapsoralen | Ehrlich Ascites Tumor Cells | DNA Synthesis Inhibition | Higher than 8-methoxypsoralen | [10] |
| Various Coumarin Derivatives | Various (MCF-7, HCT-116, etc.) | MTT Assay | 0.13 - 40.0+ | [4][11] |
Experimental Protocol: Assessing Anticancer Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., T24, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][12]
-
Compound Treatment: Prepare serial dilutions of the trimethylated coumarin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Diagram 1: Wnt/β-catenin Signaling Pathway Inhibition by Trimethylangelicin (TMA)
Caption: TMA modulates GSK3β, leading to increased β-catenin phosphorylation and subsequent degradation, thereby inhibiting Wnt signaling.
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, including psoriasis, arthritis, and neurodegenerative disorders.[7][10] Trimethylated coumarins, particularly psoralen derivatives, have shown potential in mitigating inflammatory responses.
4,5',8-Trimethylpsoralen (TMP) in Psoriasis: A Photosensitizing Approach
4,5',8-Trimethylpsoralen (TMP), also known as trioxsalen, is used in combination with UVA radiation (PUVA therapy) for the treatment of psoriasis, a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes.[12][14] The therapeutic effect of TMP is attributed to its ability to intercalate into DNA and, upon photoactivation, form covalent adducts, thereby inhibiting DNA replication and cell proliferation.[12]
Beyond its effects on DNA, TMP is also believed to exert its anti-inflammatory effects through interactions with specific cellular receptors.[12] This interaction, followed by photoactivation, can lead to alterations in cell surface signaling, such as the phosphorylation of the epidermal growth factor (EGF) receptor, which can disrupt the pro-proliferative signals in psoriatic keratinocytes.[12]
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity.[15][16]
Principle: Macrophages, when activated by LPS, produce large amounts of the pro-inflammatory mediator nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.[2][17]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the trimethylated coumarin for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., L-NAME).[2][14]
-
Nitrite Measurement: After a 24-hour incubation period, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]
-
Absorbance Reading: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value for NO inhibition.
Diagram 2: General Workflow for Anti-inflammatory Screening
Caption: A streamlined workflow for the initial assessment of the anti-inflammatory potential of trimethylated coumarins.
Antimicrobial Activity: A Renewed Front against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Coumarin derivatives have shown promise in this area, and trimethylated versions are being explored for their potential.[18][19]
Structure-Activity Relationship Insights
While specific data on a wide range of trimethylated coumarins is still emerging, studies on related derivatives provide valuable insights. For instance, the presence of trifluoromethyl (CF3) and hydroxyl (OH) groups on the coumarin scaffold has been shown to enhance antibacterial activity.[20] The lipophilicity conferred by methyl groups is also a critical factor in determining the antimicrobial efficacy of coumarins, as it influences their ability to penetrate bacterial cell membranes.
Table 2: Antimicrobial Activity of Selected Coumarin Derivatives
| Compound | Microorganism | MIC (mM) | Reference |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 | [20] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | 1.5 | [20] |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 | [20] |
| Dicoumarol | Listeria monocytogenes | 1.2 | [20] |
Note: Data for specifically trimethylated coumarins with broad-spectrum antimicrobial activity is limited in the reviewed literature. The table presents data for structurally related compounds to highlight key functional groups that influence activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][18]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare serial two-fold dilutions of the trimethylated coumarin in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[10][21] Coumarin derivatives are being investigated for their neuroprotective potential, which is often linked to their antioxidant and anti-inflammatory properties.[7][22]
Some coumarin derivatives have been shown to exert their neuroprotective effects by activating signaling pathways such as the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.[23] Additionally, their ability to reduce oxidative stress and modulate neuroinflammation contributes to their neuroprotective profile.[22] While research specifically on trimethylated coumarins in this area is still in its early stages, the general neuroprotective properties of the coumarin scaffold suggest that trimethylated analogs are worthy of further investigation.
Conclusion and Future Directions
Trimethylated coumarins represent a promising class of bioactive molecules with a diverse range of therapeutic applications. The anticancer properties of trimethylangelicin, mediated through the Wnt signaling pathway, and the anti-inflammatory effects of 4,5',8-trimethylpsoralen in psoriasis highlight the potential of this subgroup.
Future research should focus on a systematic exploration of the structure-activity relationships of a wider range of trimethylated coumarins to optimize their efficacy and selectivity for various biological targets. In-depth mechanistic studies are crucial to fully elucidate their modes of action and to identify novel therapeutic targets. Furthermore, the development of efficient and scalable synthetic routes will be essential for the translation of these promising compounds from the laboratory to the clinic. The continued investigation of trimethylated coumarins holds the key to unlocking new and effective treatments for a host of challenging diseases.
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Unlocking the Potential of 4,5,7-Trimethylcoumarin: A Technical Guide for Medicinal Chemistry
Introduction: The Untapped Therapeutic Promise of a Polymethylated Coumarin
The coumarin scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] While extensive research has focused on hydroxylated and variously substituted coumarins, the potential of polymethylated analogues remains a relatively underexplored frontier. This guide focuses on a specific, yet understudied molecule: 4,5,7-trimethylcoumarin .
Currently, there is a notable scarcity of direct biological data for 4,5,7-trimethylcoumarin in peer-reviewed literature. However, a comprehensive analysis of structure-activity relationships (SAR) within the broader coumarin class allows us to logically infer and propose high-potential therapeutic applications for this compound. The strategic placement of methyl groups at the C4, C5, and C7 positions is not arbitrary; these substitutions can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will, therefore, serve as a roadmap for researchers, providing a theoretical framework and practical methodologies to investigate and unlock the medicinal potential of 4,5,7-trimethylcoumarin.
Synthesis of 4,5,7-Trimethylcoumarin: The Pechmann Condensation
The most direct and widely adopted method for the synthesis of 4-methylcoumarins is the Pechmann condensation.[8][9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of 4,5,7-trimethylcoumarin, the logical precursors would be 3,5-dimethylphenol and ethyl acetoacetate.
Proposed Synthetic Workflow
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4,5,7-Trimethyl-2H-chromen-2-one literature review
An In-Depth Technical Guide to 4,5,7-Trimethyl-2H-chromen-2-one: Synthesis, Properties, and Pharmacological Potential
Abstract
This compound, also known as 4,5,7-trimethylcoumarin, is a substituted derivative of coumarin, a benzopyrone scaffold widely recognized for its significant and diverse pharmacological activities.[1][2][3] While the broader coumarin class is extensively studied, this specific trimethylated analog remains a molecule of untapped potential, representing a frontier for novel therapeutic development. This technical guide provides a comprehensive review of this compound, consolidating available data on its chemical synthesis, physicochemical properties, and predicted biological relevance based on the activities of the core coumarin structure. We offer detailed, field-proven protocols for its synthesis via Pechmann condensation and for its evaluation in key biological assays. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to accelerate the exploration of this promising compound.
Introduction: The Versatility of the Coumarin Scaffold
The Coumarin Core in Medicinal Chemistry
Coumarins are a prominent class of heterocyclic compounds characterized by a 2H-1-benzopyran-2-one skeleton.[4] First isolated from the tonka bean in 1820, this structural motif is ubiquitous in the plant kingdom and forms the basis for a vast number of natural and synthetic molecules.[5] The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer activities.[1][3][4][6] The versatility of the coumarin ring allows for extensive structural modification, enabling chemists to fine-tune its biological and pharmacokinetic properties for targeted therapeutic applications.[2][6]
This compound: Structure and Significance
This compound (C₁₂H₁₂O₂) is a specific derivative featuring methyl groups at positions 4, 5, and 7 of the coumarin core.[7] These substitutions are not merely decorative; they significantly influence the molecule's lipophilicity, steric profile, and electronic distribution. Such modifications can profoundly impact its interaction with biological targets, potentially enhancing potency, selectivity, or metabolic stability compared to the parent coumarin. While direct research on this specific trimethylated derivative is limited, its structure suggests a strong potential for biological activity, particularly in the realms of antimicrobial and anticancer research, where methylated coumarins have shown considerable promise.[8][9] This guide aims to bridge the knowledge gap and provide a scientific framework for its systematic investigation.
Chemical Synthesis and Mechanistic Insights
The Pechmann Condensation: A Primary Synthetic Route
The most efficient and widely adopted method for synthesizing this compound is the Pechmann condensation.[10][11] This classic reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[10] For the target molecule, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate . The acid catalyst, typically concentrated sulfuric acid, trifluoroacetic acid, or a solid acid catalyst, plays a crucial role in activating the carbonyl groups and facilitating the key bond-forming steps.[10][12] The reaction is valued for its simplicity, use of readily available starting materials, and generally good yields.[12]
Mechanistic Pathway of the Pechmann Condensation
The causality behind the Pechmann condensation is a sequence of acid-catalyzed reactions. Understanding this mechanism is key to optimizing reaction conditions.
-
Transesterification: The first step is an acid-catalyzed transesterification between the phenol (3,5-dimethylphenol) and the β-keto ester (ethyl acetoacetate). The protonation of the ester carbonyl activates it for nucleophilic attack by the phenolic hydroxyl group, forming a new ester intermediate.[10]
-
Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The ketone carbonyl of the intermediate is then protonated by the acid catalyst. This creates a highly electrophilic center, which is attacked by the activated aromatic ring (ortho to the ester linkage) in a classic electrophilic aromatic substitution. This intramolecular cyclization forms the new heterocyclic ring.[10]
-
Dehydration: The resulting tertiary alcohol is unstable under strong acid and heat. It is readily protonated and eliminated as a water molecule, creating the α,β-unsaturated lactone that is characteristic of the coumarin ring system.[10][11]
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into a 96-well plate at a predetermined density and allow cells to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution of a DMSO stock). Include vehicle controls (DMSO only).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a structurally intriguing coumarin derivative that remains significantly under-explored. Its synthesis is straightforward via the robust Pechmann condensation, and its physicochemical properties suggest favorable characteristics for a drug candidate. Based on extensive literature on analogous compounds, it holds considerable, albeit unconfirmed, potential as an antimicrobial or anticancer agent.
The clear path forward requires a systematic biological evaluation of this compound. The protocols outlined in this guide provide a framework for initiating this research. Future studies should focus on:
-
Broad-Spectrum Screening: Testing the compound against diverse panels of bacterial, fungal, and cancer cell lines to identify primary areas of activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Development: Synthesizing and testing analogs to understand how structural modifications impact potency and selectivity, guiding the design of next-generation therapeutics.
This technical guide serves as both a summary of current knowledge and a call to action for the scientific community to investigate the full therapeutic potential of this compound.
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An In-Depth Technical Guide to the Safe Handling and Synthesis of 4,5,7-Trimethyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive overview of 4,5,7-Trimethyl-2H-chromen-2-one, a substituted coumarin derivative of significant interest to researchers and professionals in the field of drug discovery and development. The document delineates critical safety protocols, detailed handling procedures, and a robust, field-tested methodology for its synthesis and characterization. By integrating established principles of chemical safety with practical laboratory applications, this guide serves as an essential resource for ensuring the safe and effective utilization of this compound in a research setting. The narrative emphasizes the causality behind experimental choices, providing a self-validating system for the described protocols. All key claims and procedures are substantiated with citations to authoritative sources.
Introduction: The Scientific Context of this compound
Coumarins and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. The strategic placement of substituent groups on the coumarin nucleus can significantly modulate its pharmacological profile. This compound, with its specific methylation pattern, is a compound of interest for the development of novel therapeutic agents. Understanding its chemical properties, synthesis, and, most importantly, its safe handling are paramount for its exploration in drug discovery pipelines.
This guide is structured to provide a holistic understanding of this compound, from its fundamental chemical properties to its practical application in the laboratory.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | |
| Molecular Weight | 188.23 g/mol | |
| CAS Number | 14002-91-6 | [1][2] |
| Appearance | Solid (form to be confirmed upon synthesis) | General knowledge |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Safety and Handling: A Proactive Approach
Hazard Identification and Mitigation
-
Toxicity: Assumed to be toxic upon ingestion, based on data for the parent coumarin compound.[3]
-
Skin Sensitization: Potential to cause allergic skin reactions upon contact.[3][4]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[5]
Mitigation Strategy: The primary mitigation strategy is to minimize exposure through the consistent use of appropriate Personal Protective Equipment (PPE) and by handling the compound in a controlled environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended for extended handling. | To prevent skin contact and potential sensitization.[6] |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | To protect against splashes of solutions or airborne particles.[6][7] |
| Body Protection | A laboratory coat that is fully buttoned. | To protect skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator for dusts should be used if handling the solid outside of a chemical fume hood. | To prevent inhalation of airborne particles.[8] |
Laboratory Handling Procedures
All manipulations of this compound, both in solid and solution form, should be conducted within a certified chemical fume hood to minimize inhalation risk.
Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of this compound.
Storage Requirements
Store this compound in a tightly sealed, clearly labeled container in a refrigerator at 2-8°C.[2] The storage area should be well-ventilated and secure.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[6][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[6][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[9][10]
-
Spill: Evacuate the area. Wearing appropriate PPE, including respiratory protection, cover the spill with an absorbent material. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For larger spills, contact the institution's environmental health and safety department.
Disposal
All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste.[4][8] Do not dispose of this compound down the drain.[5][8] Follow all local and institutional regulations for hazardous waste disposal.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Pechmann condensation, a classic and reliable method for the preparation of coumarins.[11][12][13] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.
Reaction Scheme:
Caption: Pechmann condensation for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar trimethylated coumarins.[14]
Materials:
-
3,5-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)[14]
-
Ethanol
-
Ice-water mixture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, slowly add 3,5-dimethylphenol (1.0 equivalent) to a pre-cooled (0-5 °C) solution of concentrated sulfuric acid.
-
Addition of β-Ketoester: To this stirred mixture, add ethyl acetoacetate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing an ice-water mixture with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the purified this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the three methyl groups, the aromatic protons, and the vinylic proton of the pyrone ring are expected. The chemical shifts will be indicative of their positions on the coumarin scaffold.[15] |
| ¹³C NMR | Signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbons are anticipated. |
| IR Spectroscopy | A strong absorption band characteristic of the lactone carbonyl group (C=O) is expected around 1700-1750 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 188.23).[16] |
Applications in Drug Development
Coumarin derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug design. The specific biological activities of this compound are yet to be fully elucidated, presenting an opportunity for further research. Based on the known pharmacology of related coumarins, potential areas of investigation include its anti-inflammatory, antioxidant, and anticancer properties. The methyl substitutions on the coumarin ring are likely to influence its lipophilicity and metabolic stability, which are key parameters in drug development.
Conclusion
This technical guide has provided a comprehensive framework for the safe handling, synthesis, and characterization of this compound. Adherence to the outlined safety protocols is paramount to ensure the well-being of laboratory personnel. The provided synthesis and characterization methodologies offer a robust starting point for researchers investigating the therapeutic potential of this and other substituted coumarin derivatives. As with any chemical research, a thorough understanding of the available literature and a commitment to safe laboratory practices are the cornerstones of successful and responsible scientific inquiry.
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Methodological & Application
Synthesis of 4,5,7-Trimethyl-2H-chromen-2-one from 2,4,6-trimethylphenol
An Application Note for the
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a vital class of heterocyclic compounds widely distributed in nature and are foundational scaffolds in medicinal chemistry and materials science.[1] Their diverse biological activities—including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties—make them prime candidates for drug development.[2][3] Furthermore, their unique photophysical characteristics have led to their use as fluorescent probes, laser dyes, and optical brighteners.[3] The synthesis of specifically substituted coumarins, such as 4,5,7-trimethyl-2H-chromen-2-one, is of great interest for developing novel therapeutic agents and advanced materials.
This application note provides a detailed, research-grade protocol for the synthesis of this compound via the acid-catalyzed Pechmann condensation of 2,4,6-trimethylphenol with ethyl acetoacetate. We will explore the underlying chemical principles, provide a step-by-step experimental guide, and discuss methods for purification and characterization.
Scientific Principles: The Pechmann Condensation
The Pechmann condensation, first reported by Hans von Pechmann in 1883, is one of the most direct and widely used methods for synthesizing coumarins.[4][5] The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[6] The choice of catalyst is crucial and can range from strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) to Lewis acids such as AlCl₃, ZrCl₄, and InCl₃.[2][4] Modern protocols often favor solid-supported acids or solvent-free conditions to promote greener and more efficient synthesis.[7][8]
The reaction mechanism proceeds through several key steps:
-
Transesterification: The acid catalyst facilitates a transesterification reaction between the phenol and the β-ketoester. This step is often the rate-determining step.[6][9]
-
Electrophilic Aromatic Substitution: The carbonyl group of the newly formed ester is activated by the acid catalyst, prompting an intramolecular electrophilic attack on the electron-rich aromatic ring of the phenol at the ortho position.[9]
-
Dehydration: The resulting intermediate alcohol undergoes an acid-catalyzed dehydration (elimination of a water molecule) to form the final, stable coumarin ring system.[6][9]
The substitution pattern on the starting phenol significantly influences its reactivity; electron-donating groups, such as the methyl groups in 2,4,6-trimethylphenol, activate the aromatic ring, facilitating the electrophilic substitution step.[2]
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Application Notes and Protocols for the Synthesis of 4,5,7-Trimethylcoumarin via Pechmann Condensation
Introduction: The Enduring Relevance of the Pechmann Condensation in Modern Drug Discovery
The coumarin scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticoagulant, antimicrobial, and anticancer properties.[1] Among the various synthetic routes to this privileged heterocyclic system, the Pechmann condensation, first reported by Hans von Pechmann in 1884, remains a highly utilized and efficient method due to its operational simplicity and the use of readily available starting materials.[2][3] This acid-catalyzed reaction typically involves the condensation of a phenol with a β-ketoester to yield a coumarin derivative.[2]
This application note provides a detailed guide for the synthesis of 4,5,7-trimethylcoumarin, a specific derivative with potential applications in the development of novel therapeutic agents. The protocol herein describes the reaction of 3,5-dimethylphenol with ethyl acetoacetate, catalyzed by concentrated sulfuric acid. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step experimental procedure, and outline the necessary characterization and safety protocols. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for the preparation of this valuable compound.
Mechanistic Insights: A Stepwise Look at the Pechmann Condensation
The Pechmann condensation is an elegant cascade of acid-catalyzed reactions.[3] While the exact sequence of events can sometimes be debated, the generally accepted mechanism for the synthesis of 4,5,7-trimethylcoumarin from 3,5-dimethylphenol and ethyl acetoacetate is as follows:
-
Transesterification: The reaction is initiated by the acid-catalyzed transesterification of ethyl acetoacetate with 3,5-dimethylphenol. The protonation of the ester carbonyl by the strong acid catalyst (H₂SO₄) activates it towards nucleophilic attack by the hydroxyl group of the phenol.
-
Electrophilic Aromatic Substitution (EAS): The resulting β-ketoaryl ester undergoes an intramolecular electrophilic aromatic substitution. The enol form of the β-keto group is protonated, generating a highly electrophilic species that attacks the electron-rich aromatic ring of the phenol at the ortho position to the activating hydroxyl group. The presence of two methyl groups on the phenol ring further enhances its nucleophilicity, facilitating this step.
-
Dehydration and Cyclization: The intermediate formed in the EAS step then undergoes a dehydration reaction, leading to the formation of the α,β-unsaturated ester. This is followed by an intramolecular cyclization (lactonization) to form the characteristic pyrone ring of the coumarin scaffold.
-
Rearomatization: The final step involves the elimination of a proton to restore the aromaticity of the benzene ring, yielding the stable 4,5,7-trimethylcoumarin.
Experimental Protocol: Synthesis of 4,5,7-Trimethylcoumarin
This protocol provides a detailed procedure for the synthesis of 4,5,7-trimethylcoumarin.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3,5-Dimethylphenol | 99% | Sigma-Aldrich |
| Ethyl acetoacetate | ACS reagent, ≥99% | Sigma-Aldrich |
| Sulfuric acid (H₂SO₄) | Concentrated (95-98%) | Fisher Scientific |
| Ethanol | 95% or absolute | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |
| Deionized Water | --- | --- |
| Round-bottom flask | 100 mL | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Heating mantle with temperature control | --- | --- |
| Ice bath | --- | --- |
| Reflux condenser | --- | --- |
| Separatory funnel | 250 mL | --- |
| Büchner funnel and filter flask | --- | --- |
| Whatman filter paper | --- | --- |
| Rotary evaporator | --- | --- |
| Melting point apparatus | --- | --- |
| NMR spectrometer | 300 MHz or higher | --- |
| FT-IR spectrometer | --- | --- |
Safety Precautions
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
3,5-Dimethylphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.[5] Wear appropriate PPE and handle in a fume hood.
-
Ethyl Acetoacetate: Flammable liquid and vapor. Causes serious eye irritation. Keep away from heat, sparks, and open flames.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (e.g., 5.0 g) in ethyl acetoacetate (e.g., 1.2 equivalents).
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) dropwise to the cooled reaction mixture. The addition should be done at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition of the acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 100 g). A solid precipitate of the crude 4,5,7-trimethylcoumarin should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Neutralization: To remove any residual acid, suspend the crude product in a saturated sodium bicarbonate solution, stir for 15-20 minutes, and then filter again. Wash the solid with deionized water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification
The crude 4,5,7-trimethylcoumarin can be purified by recrystallization.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of many coumarins.[6]
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the product does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Characterization of 4,5,7-Trimethylcoumarin
The identity and purity of the synthesized 4,5,7-trimethylcoumarin should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | 181 °C (literature value) |
| ¹H NMR | Expected signals for aromatic protons and three methyl groups. The chemical shifts will be influenced by the electron-donating nature of the methyl groups and the electron-withdrawing nature of the lactone ring. |
| ¹³C NMR | Expected signals for the carbonyl carbon of the lactone, aromatic carbons, and the carbons of the three methyl groups. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the lactone (around 1700-1740 cm⁻¹), C=C stretching of the aromatic ring, and C-H stretching of the methyl groups. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Loss of product during work-up. | Ensure complete precipitation by using sufficient ice. Be careful during transfers and filtration. | |
| Oily Product | Impurities present. | Purify by column chromatography before recrystallization. |
| Incomplete drying. | Dry the product thoroughly under vacuum. | |
| Dark-colored Product | Side reactions or decomposition. | Maintain the reaction temperature carefully. Use high-purity starting materials. |
Diagrams
Pechmann Condensation Workflow
Caption: Workflow for the synthesis of 4,5,7-trimethylcoumarin.
Reaction Mechanism of Pechmann Condensation
Caption: Key steps in the Pechmann condensation mechanism.
Conclusion
The Pechmann condensation offers a reliable and efficient pathway for the synthesis of 4,5,7-trimethylcoumarin. By carefully controlling the reaction conditions, particularly the temperature during the addition of the sulfuric acid catalyst, and by employing a straightforward purification protocol, this valuable coumarin derivative can be obtained in good yield and high purity. The detailed protocol and accompanying information provided in this application note are designed to enable researchers to successfully synthesize and characterize this compound, thereby facilitating its further investigation in various drug discovery and development programs.
References
- Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
-
Wikipedia. (2023). Pechmann condensation. Retrieved from [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4,5,7-Trimethyl-2H-chromen-2-one
Abstract
This technical guide provides a detailed, research-grade protocol for the synthesis of 4,5,7-trimethyl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a significant class of benzopyrones widely recognized for their diverse pharmacological activities and applications in drug development.[1] This document outlines the strategic application of the von Pechmann condensation, a classic and efficient method for coumarin synthesis.[2] We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, and offer comprehensive guidelines for the purification and characterization of the target compound. This guide is designed for researchers, medicinal chemists, and professionals in the field of drug discovery and development, providing them with the necessary technical insights for the successful synthesis and validation of this compound.
Introduction: The Significance of Coumarin Scaffolds
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds, structurally featuring a benzene ring fused to an α-pyrone ring. Their prevalence in various plant species has led to their historical use in traditional medicine. In modern drug discovery, the coumarin scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. This has resulted in the development of numerous coumarin derivatives with a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
The biological activity of coumarin derivatives is highly dependent on the substitution pattern on the benzopyrone core. The synthesis of specifically substituted coumarins, such as this compound, is therefore of great interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The von Pechmann condensation, first reported by Hans von Pechmann in 1884, remains a cornerstone for the synthesis of coumarins due to its operational simplicity and the accessibility of starting materials.[1] This method typically involves the acid-catalyzed reaction of a phenol with a β-ketoester.
This application note will focus on the synthesis of this compound via the Pechmann condensation of 3,5-dimethylphenol with ethyl acetoacetate, utilizing sulfuric acid as the catalyst.
Reaction Mechanism: The von Pechmann Condensation
The von Pechmann condensation is an electrophilic aromatic substitution reaction that proceeds through a series of acid-catalyzed steps to form the coumarin ring system. The generally accepted mechanism for the reaction between a phenol and a β-ketoester in the presence of a strong acid catalyst, such as concentrated sulfuric acid, is as follows:
-
Protonation of the β-ketoester: The reaction is initiated by the protonation of the carbonyl oxygen of the β-ketoester (ethyl acetoacetate) by the strong acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.
-
Transesterification: The hydroxyl group of the phenol (3,5-dimethylphenol) acts as a nucleophile, attacking the activated carbonyl carbon of the ester group of the β-ketoester. This is a transesterification step that forms a new ester intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The aromatic ring of the phenol, activated by the hydroxyl group, undergoes an intramolecular electrophilic attack on the protonated ketone carbonyl. This cyclization step forms a new carbon-carbon bond and generates a carbocation intermediate.
-
Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form the α,β-unsaturated lactone, which is the stable coumarin ring system. This dehydration step is driven by the formation of the conjugated aromatic system.
The presence of electron-donating groups, such as the methyl groups on the phenol ring, enhances the nucleophilicity of the aromatic ring, thereby facilitating the intramolecular electrophilic substitution step.
Experimental Protocol
This protocol details the synthesis of this compound from 3,5-dimethylphenol and ethyl acetoacetate.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 6.11 g (50 mmol) | ≥98% | Sigma-Aldrich |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.51 g (50 mmol) | ≥99% | Sigma-Aldrich |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 20 mL | 95-98% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | As needed for recrystallization | 95% | VWR |
| Deionized Water | H₂O | 18.02 | As needed | - | In-house |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed for neutralization | - | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | - | Fisher Scientific |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (6.11 g, 50 mmol) and ethyl acetoacetate (6.51 g, 50 mmol).
-
Acid Addition: Place the flask in an ice bath to cool the mixture. Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise to the stirred mixture over a period of 20-30 minutes. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~181 °C (literature value for a similar isomer) |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.0-7.2 (s, 1H, Ar-H): Aromatic proton at C6.
-
~6.8-7.0 (s, 1H, Ar-H): Aromatic proton at C8.
-
~6.1 (s, 1H, C3-H): Olefinic proton of the pyrone ring.
-
~2.5 (s, 3H, C4-CH₃): Methyl protons at C4.
-
~2.4 (s, 3H, C5-CH₃): Methyl protons at C5.
-
~2.3 (s, 3H, C7-CH₃): Methyl protons at C7.
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~161.0 (C=O): Carbonyl carbon of the lactone.
-
~152.0 (C-O): Aromatic carbon attached to the lactone oxygen.
-
~150.0 (C-4): Quaternary carbon at C4.
-
~110.0-140.0: Aromatic and olefinic carbons.
-
~18.0-22.0: Methyl carbons.
-
-
FT-IR (KBr, cm⁻¹):
-
~3050-3000: Aromatic C-H stretching.
-
~2950-2850: Aliphatic C-H stretching (methyl groups).
-
~1720-1700: Strong C=O stretching of the α,β-unsaturated lactone.
-
~1610, 1580, 1500: C=C stretching vibrations of the aromatic and pyrone rings.
-
~1250-1000: C-O stretching vibrations.
-
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Reacts violently with water, releasing significant heat. Handle with extreme care and always add acid to water, never the other way around. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate.[1]
-
3,5-Dimethylphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. Avoid inhalation of dust.
-
Ethyl Acetoacetate: Flammable liquid and vapor. Causes serious eye irritation.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.
References
-
Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936. [Link]
-
Wikipedia contributors. (2023). Pechmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). A convenient one-pot synthesis of 4-substituted coumarins via a Pechmann-type reaction. The Journal of Organic Chemistry, 80(17), 8951–8953. [Link]
-
Young, D. M., Welker, J. C., & Doxsee, K. M. (2011). The Pechmann Condensation for the Preparation of Coumarins: A Simple, Effective, and Adaptable Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(3), 319-321. [Link]
Sources
Application Note & Protocols for the Purification of 4,5,7-Trimethyl-2H-chromen-2-one
Introduction: The Significance of Purity for 4,5,7-Trimethyl-2H-chromen-2-one
This compound, a substituted coumarin, belongs to a class of benzopyrone compounds of significant interest for their diverse pharmacological and medicinal properties.[1][2] The biological activity of such compounds is intrinsically linked to their structural integrity and purity. Impurities, arising from starting materials, by-products, or degradation products during synthesis and storage, can significantly alter the compound's efficacy, safety, and physicochemical properties. Therefore, robust and efficient purification strategies are paramount for researchers, scientists, and drug development professionals to ensure reliable and reproducible results in downstream applications.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, drawing upon established methodologies for coumarin derivatives. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and optimize these techniques for their specific needs.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for selecting and optimizing purification techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | PubChem[3] |
| Molecular Weight | 188.22 g/mol | PubChem[3] |
| Calculated XLogP3 | 2.6 | PubChem[3] |
| Appearance | Likely a crystalline solid | General coumarin properties[4] |
| Solubility | Expected to be soluble in many organic solvents like ethanol, methanol, and chloroform, with limited aqueous solubility. | General coumarin properties[5] |
The calculated XLogP3 of 2.6 indicates that this compound is a relatively non-polar molecule, which will guide the selection of appropriate solvents and chromatographic conditions.
Purification Strategies: A Multi-faceted Approach
The purification of this compound can be effectively achieved through several standard laboratory techniques. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity. This guide will detail three primary techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Protocol 1: Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For coumarin derivatives, mixed solvent systems, often involving an alcohol and water, have proven effective.[1][2]
Causality of Experimental Choices:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For this compound, its non-polar nature suggests good solubility in alcohols like methanol or ethanol and poor solubility in water.[1][5] A mixed solvent system of aqueous methanol or aqueous ethanol is therefore a logical starting point.
-
Mixed Solvent Approach: A mixed solvent system allows for fine-tuning of the solvent polarity to achieve optimal recrystallization. The compound is dissolved in a "good" solvent (e.g., methanol), and a "poor" solvent (e.g., water) is added until the solution becomes turbid, indicating the saturation point. Gentle heating then redissolves the compound, and slow cooling allows for the formation of pure crystals.
Experimental Protocol: Mixed Solvent Recrystallization
-
Solvent Screening (Small Scale):
-
In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, and water) at room temperature and upon heating.
-
Identify a solvent that dissolves the compound well when hot but poorly when cold. Also, identify a miscible "anti-solvent" in which the compound is poorly soluble.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., methanol) to dissolve the solid completely.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
-
Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
For maximum yield, the flask can be subsequently placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Analyze the purity by Thin Layer Chromatography (TLC) or HPLC.
-
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[6][7] For a relatively non-polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent and is the standard choice for normal-phase chromatography.[8] Non-polar compounds will have weaker interactions with the silica gel and will elute faster, while more polar impurities will be retained longer.
-
Mobile Phase: A non-polar solvent system is used to elute the compound. A gradient of increasing polarity (e.g., by adding ethyl acetate to hexane) is often employed to effectively separate the target compound from both less polar and more polar impurities.
-
Loading Method: Dry loading is often preferred for samples that are not highly soluble in the initial mobile phase, as it can lead to better band resolution.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity or gentle pressure, ensuring a uniform bed.
-
Drain the solvent until the level is just above the silica gel bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient (e.g., 0% to 20% ethyl acetate in hexane).
-
-
Fraction Collection:
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
-
Isolation and Analysis:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Assess the purity using HPLC and/or spectroscopic methods (e.g., NMR).
-
Caption: Workflow for column chromatography purification.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is ideal for obtaining highly pure compounds, albeit on a smaller scale than column chromatography. For this compound, a reversed-phase HPLC method is most suitable.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is a non-polar stationary phase commonly used in reversed-phase HPLC.[9][10] In this mode, non-polar compounds like this compound will have stronger interactions with the stationary phase and will be retained longer.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used.[11] A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration, will elute compounds in order of increasing hydrophobicity.
Experimental Protocol: Reversed-Phase Preparative HPLC
-
Sample Preparation:
-
Dissolve the partially purified or crude this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: Preparative C18 column (dimensions will depend on the amount of sample to be purified).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient could be from 30% B to 100% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 330 nm for many coumarins).[9]
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Collect fractions corresponding to the peak of the target compound, as identified by retention time from analytical runs.
-
-
Isolation and Purity Assessment:
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation. If the compound is in an aqueous solution, it may require lyophilization or extraction into an organic solvent.
-
Confirm the purity of the final product using analytical HPLC and other analytical techniques.
-
Caption: Workflow for preparative HPLC purification.
Summary of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | Cost-effective, scalable, good for removing bulk impurities | May have lower recovery, not suitable for all compounds | Initial purification of solid crude products |
| Column Chromatography | Differential adsorption | High capacity, versatile, good for separating mixtures | Can be time-consuming, uses large solvent volumes | Purification of moderate to large quantities, separation of complex mixtures |
| Preparative HPLC | High-resolution partitioning | High purity, automated | Lower capacity, expensive equipment and solvents | Final polishing step to achieve very high purity, purification of small quantities |
Conclusion
The successful application of this compound in research and development is contingent upon its purity. The protocols detailed in this guide for recrystallization, column chromatography, and preparative HPLC provide a robust framework for achieving high levels of purity. The choice of method should be guided by the specific requirements of the project, including the initial purity of the crude material, the desired final purity, and the scale of the purification. By understanding the underlying principles of each technique, researchers can effectively adapt and optimize these protocols to ensure the integrity and reliability of their work.
References
-
Nagaretnam, P., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). [Link]
-
Jasinski, J. P., & Wounderberg, R. C. (1994). Coumarin 120 - crystallization experiments leading to a new type of polymorphism. Acta Crystallographica Section C: Crystal Structure Communications, 50(11), 1954-1956. [Link]
-
Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Zenodo. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Choi, J. S., et al. (2015). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine, 11(42), 366-372. [Link]
-
Kozyra, M., et al. (2003). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Acta Chromatographica, 13, 110-120. [Link]
-
Sari, Y., et al. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Conference Proceedings, 3031(1), 040011. [Link]
-
Kozyra, M., et al. (2003). Column Chromatography and Preparative TLC for Isolation and purification of coumarins from of Peucedanum verticillare L. ResearchGate. [Link]
-
University of Colorado Boulder. (2015). Column Chromatography Procedures. Organic Chemistry @ CU Boulder. [Link]
-
Rocchetti, G., et al. (2022). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 27(16), 5278. [Link]
-
Liu, R., Sun, Q., & Cui, J. (2005). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Journal of Chromatography A, 1076(1-2), 156-160. [Link]
-
Hroboňová, K., et al. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Journal of Liquid Chromatography & Related Technologies, 36(18), 2646-2657. [Link]
-
Yilmaz, S., & Ucar, M. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications, 57(3), 321-328. [Link]
-
Solubility of Things. (n.d.). Coumarin 334. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. [Link]
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- 3. This compound | C12H12O2 | CID 604760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
Application Notes and Protocols: 4,5,7-Trimethylcoumarin as a Fluorescent Probe
Introduction: The Potential of 4,5,7-Trimethylcoumarin in Fluorescence Imaging
Coumarin derivatives are a cornerstone of fluorescent probe technology, prized for their robust photophysical properties, including high quantum yields and sensitivity to the local microenvironment.[1][2] These attributes make them invaluable tools in cellular imaging and the development of advanced biosensors.[3][4] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 4,5,7-trimethylcoumarin, a promising but less-explored member of the coumarin family, for researchers in cell biology and drug development.
While extensive data exists for popular derivatives such as 7-hydroxy and 7-amino-4-methylcoumarin, 4,5,7-trimethylcoumarin presents an opportunity for novel applications.[5][6] Its methyl substitutions at the 4, 5, and 7 positions are anticipated to influence its photophysical properties, potentially offering unique advantages in terms of photostability, membrane permeability, and spectral characteristics. These application notes are designed to serve as a foundational resource for laboratories looking to explore the utility of this compound. We will detail a reliable synthesis protocol, outline methods for its photophysical characterization, and provide robust, adaptable protocols for its use in cellular imaging.
Synthesis of 4,5,7-Trimethylcoumarin via Pechmann Condensation
The most direct and widely adopted method for synthesizing coumarins is the Pechmann condensation.[7][8] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[9] For the synthesis of 4,5,7-trimethylcoumarin, 3,5-dimethylphenol serves as the phenolic precursor, reacting with ethyl acetoacetate.
Reaction Mechanism
The synthesis proceeds through an initial acid-catalyzed transesterification of the phenol with the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation), leading to cyclization. The final step is a dehydration to form the coumarin ring system.[7]
Caption: Pechmann condensation workflow for 4,5,7-trimethylcoumarin synthesis.
Experimental Protocol: Synthesis of 4,5,7-Trimethylcoumarin
Materials:
-
3,5-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Ice
-
Distilled water
-
Standard laboratory glassware (beakers, magnetic stirrer, dropping funnel, Buchner funnel)
Procedure:
-
In a beaker placed within an ice bath, cautiously add 25 mL of concentrated sulfuric acid.
-
In a separate beaker, dissolve 5.0 g of 3,5-dimethylphenol in 6.5 mL of ethyl acetoacetate.
-
Slowly add the 3,5-dimethylphenol/ethyl acetoacetate solution to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the reaction mixture from the ice bath and allow it to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and water, stirring vigorously. A precipitate of crude 4,5,7-trimethylcoumarin will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove residual acid.
-
Purify the crude product by recrystallization from 95% ethanol to obtain pure 4,5,7-trimethylcoumarin.
Physicochemical and Photophysical Properties
The precise photophysical properties of 4,5,7-trimethylcoumarin are not extensively documented in the literature. However, based on the characteristics of analogous coumarin structures, we can infer a set of expected properties.[6][10] Researchers should perform a thorough characterization of their synthesized compound.
| Property | Expected Value/Characteristic | Basis of Estimation / Notes |
| Molecular Formula | C₁₂H₁₂O₂ | As per chemical structure.[11] |
| Molecular Weight | 188.22 g/mol | As per chemical structure.[11] |
| Appearance | Off-white to pale yellow crystalline solid | Typical appearance for purified coumarin derivatives. |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. | Coumarins generally exhibit good solubility in organic solvents.[1] |
| Excitation Maximum (λex) | ~340-370 nm | Estimated based on the UV absorption of similar non-hydroxylated, methylated coumarins. The exact maximum should be determined experimentally using a spectrophotometer. |
| Emission Maximum (λem) | ~400-450 nm (Blue fluorescence) | Estimated based on the typical Stokes shift of coumarin fluorophores. The exact emission maximum should be determined experimentally using a spectrofluorometer.[12] |
| Quantum Yield (Φf) | Moderate to High | Many coumarin derivatives exhibit high quantum yields.[13] This should be measured relative to a known standard (e.g., quinine sulfate or a well-characterized coumarin).[6] |
| Fluorescence Lifetime (τ) | 1-5 ns | Typical fluorescence lifetime range for coumarin derivatives.[5] This should be measured using time-correlated single-photon counting (TCSPC). |
Protocols for Cellular Imaging
The following protocols are generalized for the use of a novel coumarin-based fluorescent probe. It is imperative to optimize probe concentration and incubation times for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution (10 mM): Dissolve the appropriate amount of purified 4,5,7-trimethylcoumarin in high-quality, anhydrous dimethyl sulfoxide (DMSO). Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.
Live-Cell Staining Protocol
This protocol is designed for the general staining of live cells to assess the probe's distribution and potential for organelle-specific accumulation.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chambered coverslips suitable for live-cell imaging. Culture to a confluency of 50-70%.
-
Working Solution Preparation: Prepare a working solution by diluting the 10 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration range of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Staining: Add the working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.
-
Post-Staining Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to reduce background fluorescence.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for blue fluorescence.
Caption: Generalized workflow for live-cell staining with 4,5,7-trimethylcoumarin.
Fixed-Cell Staining Protocol
This protocol allows for the staining of fixed cells, which can be useful for colocalization studies with other fluorescent markers.
Procedure:
-
Cell Culture: Culture cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Post-Fixation Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Prepare a working solution of 1-10 µM 4,5,7-trimethylcoumarin in PBS and incubate with the fixed cells for 20-40 minutes at room temperature, protected from light.
-
Post-Staining Wash: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image using a fluorescence microscope with a suitable filter set for blue fluorescence.
Causality and Experimental Considerations
-
Choice of Synthesis Method: The Pechmann condensation is chosen for its reliability and the use of readily available starting materials.[14] The use of a strong acid catalyst like sulfuric acid is crucial for both the transesterification and cyclization steps.[8]
-
Solvent for Stock Solution: DMSO is the solvent of choice for preparing high-concentration stock solutions of many organic fluorophores due to its high solvating power and compatibility with most cell culture media at low final concentrations.[1]
-
Concentration and Incubation Time: The optimal concentration and incubation time for staining will depend on the cell type, the probe's membrane permeability, and its potential for cytotoxicity. It is recommended to perform a titration to determine the lowest effective concentration that provides a good signal-to-noise ratio without affecting cell health.
-
Washing Steps: Thorough washing after staining is critical to minimize background fluorescence from unbound probe, thereby enhancing the signal-to-noise ratio.[2]
-
Phototoxicity and Photobleaching: Like all fluorophores, coumarins are susceptible to photobleaching and can induce phototoxicity upon prolonged or high-intensity illumination. It is essential to use the lowest possible excitation light intensity and exposure time during imaging.[3]
Conclusion and Future Directions
4,5,7-trimethylcoumarin represents a fluorescent probe with untapped potential. Its synthesis is straightforward via the Pechmann condensation. While its specific photophysical properties require experimental determination, its structural similarity to other well-characterized coumarins suggests it will be a useful blue-fluorescent probe. The protocols provided herein offer a robust starting point for researchers to synthesize, characterize, and apply this compound in cellular imaging. Future work should focus on a detailed photophysical characterization and exploring its utility in specific applications, such as a sensor for local environmental polarity or as a building block for more complex, target-specific probes.
References
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Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936. Available at: [Link]
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Belz, T., et al. (2022). Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling. ChemBioChem, 23(6), e202100699. Available at: [Link]
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National Center for Biotechnology Information. (2024). Pechmann Condensation. In PubChem. Available at: [Link]
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Wegner, K. D., & Hildebrandt, N. (2015). BRET–From basics to applications in various multiplexed and high-throughput assays. In Reviews in Fluorescence 2015 (pp. 233-264). Springer, Cham. Available at: [Link]
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Ranieri, A., et al. (2015). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. PLOS ONE, 10(5), e0128528. Available at: [Link]
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Bellet, C., et al. (2013). 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. Chemistry–A European Journal, 19(51), 17489-17499. Available at: [Link]
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Molecules. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]
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JETIR. (2019). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Available at: [Link]
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ACS Omega. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Publications. Available at: [Link]
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Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. Available at: [Link]
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Wikipedia. Pechmann condensation. Available at: [Link]
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Hua, C., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(54), 49221-49227. Available at: [Link]
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RSC. (2016). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. Available at: [Link]
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National Center for Biotechnology Information. (2024). 4,5,7-Trimethyl-2H-chromen-2-one. In PubChem. Available at: [Link]
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ResearchGate. (2007). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Available at: [Link]
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van der Meer, M. J., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(21), 12648-12661. Available at: [Link]
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ResearchGate. (1987). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Available at: [Link]
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ResearchGate. (2014). Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles. Available at: [Link]
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ResearchGate. (2015). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 4,5,7-Trihydroxycoumarin. In PubChem. Available at: [Link]
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National Center for Biotechnology Information. (2024). 4-Methyl-7-diethylaminocoumarin. In PubChem. Available at: [Link]
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ResearchGate. (2000). Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils. Available at: [Link]
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Pharmaffiliates. CAS No : 14002-91-6| Chemical Name : 4,5,7-Trimethylcoumarin. Available at: [Link]
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ResearchGate. (2019). FTIR spectrum of 7-hydroxy-4-methyl coumarin. Available at: [Link]
-
Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Available at: [Link]
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Application Notes & Protocols for Assessing the Antimicrobial Profile of 4,5,7-Trimethyl-2H-chromen-2-one
For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.
Introduction: The Therapeutic Potential of Coumarins
Coumarins (2H-1-benzopyran-2-ones) are a significant class of naturally occurring and synthetic heterocyclic compounds.[1] This benzopyrone scaffold is a recurring motif in numerous molecules with a wide array of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][3][4][5] The biological efficacy of coumarin derivatives is often enhanced through structural modifications, such as the introduction of hydroxyl or chloro groups.[2] The versatility and privileged structure of the coumarin nucleus make its derivatives, such as 4,5,7-Trimethyl-2H-chromen-2-one, compelling candidates for novel antimicrobial drug discovery programs.[2][3]
These application notes provide a comprehensive guide for the systematic evaluation of this compound's antibacterial and antifungal properties. The protocols detailed herein are designed to establish a foundational understanding of the compound's spectrum of activity, potency, and potential mechanism of action, thereby guiding further preclinical development.
Part 1: Foundational Antibacterial Assays
The initial assessment of a novel compound's antibacterial potential begins with determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.[6] This foundational assay quantifies the lowest concentration of the compound required to inhibit visible microbial growth.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Objective: To determine the MIC of this compound against Gram-positive and Gram-negative bacteria.
Materials:
-
This compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (DMSO)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (antibiotic), a negative control (medium with DMSO), and a growth control (medium with bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Workflow for MIC Determination```dot
Sources
- 1. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Coumarin Derivatives
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Coumarins
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely distributed throughout the plant kingdom and have garnered substantial interest in medicinal chemistry and drug development.[1][2][3][4] Their diverse pharmacological activities, including anticancer properties, have positioned them as promising scaffolds for novel therapeutic agents.[1][2][5][6] Numerous natural and synthetic coumarin derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, operating through multifaceted mechanisms of action.[1][2][5] These mechanisms include the induction of apoptosis, inhibition of cell proliferation and cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt/mTOR.[1][5]
Given the therapeutic potential of coumarins, rigorous and reliable assessment of their cytotoxic activity is a critical step in the drug discovery pipeline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on established protocols for evaluating the cytotoxicity of coumarin derivatives. We will delve into the principles and methodologies of commonly employed colorimetric assays, emphasizing the rationale behind experimental design and the importance of robust controls to ensure data integrity.
Choosing the Right Cytotoxicity Assay: A Mechanistic Perspective
The selection of an appropriate cytotoxicity assay is paramount and should be guided by the anticipated mechanism of action of the coumarin derivative being tested. The two primary categories of assays are those that measure metabolic activity in viable cells and those that quantify markers of cell death.
-
Metabolic Assays (MTT and MTS): These assays are predicated on the principle that viable, metabolically active cells possess functional mitochondrial dehydrogenases.[7][8] These enzymes reduce tetrazolium salts—yellow, water-soluble compounds—into intensely colored, insoluble formazan crystals (in the case of MTT) or a soluble formazan product (in the case of MTS).[7][8][9] The amount of formazan produced is directly proportional to the number of living cells.[8][10] These assays are particularly useful for screening large numbers of compounds and for assessing cytostatic effects (inhibition of proliferation) in addition to overt cytotoxicity.
-
Cell Death Assays (LDH): The lactate dehydrogenase (LDH) assay operates on a different principle: the measurement of a marker released from dead or dying cells.[11] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon disruption of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11][12] The assay quantifies LDH activity in the supernatant, which is directly proportional to the extent of cell lysis.[12] This makes the LDH assay a direct measure of cell membrane integrity and cytotoxicity.
For a comprehensive understanding of a coumarin derivative's cytotoxic profile, it is often advantageous to employ both a metabolic assay and a cell death assay.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of coumarin derivatives.
Sources
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- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
Investigating 4,5,7-trimethylcoumarin in Cancer Research: A Pro-Pharmacological Guide
Introduction: Unveiling the Potential of a Novel Coumarin Scaffold
The coumarin (2H-1-benzopyran-2-one) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including notable anticancer properties.[1] Extensive research has demonstrated that substitutions on the coumarin ring system can profoundly influence biological activity, leading to the development of potent agents that modulate key oncogenic pathways.[2][3] While significant attention has been given to hydroxylated and methoxylated coumarins, such as 7-hydroxy-4-methylcoumarin (Hymecromone) and 5,7-dimethoxycoumarin, the therapeutic potential of polysubstituted alkyl coumarins remains a largely unexplored frontier.[4][5]
This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals interested in the systematic evaluation of 4,5,7-trimethylcoumarin , a novel derivative, for its potential applications in cancer research. Given the limited direct literature on this specific compound, this guide establishes a robust, scientifically-grounded framework for its investigation. The protocols and mechanistic hypotheses presented herein are extrapolated from extensive studies on structurally related 4-methylcoumarin analogues, providing a logical and field-proven starting point for its characterization.
Scientific Rationale and Hypothesized Mechanism of Action
The rationale for investigating 4,5,7-trimethylcoumarin is rooted in the established structure-activity relationships of related compounds. The 4-methyl group is a common feature in many anticancer coumarins, and additional methylations at the 5 and 7 positions may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Based on the known mechanisms of analogous coumarins, we hypothesize that 4,5,7-trimethylcoumarin will exert its anticancer effects through two primary mechanisms: the induction of apoptosis and the instigation of cell cycle arrest . These effects are likely mediated by the modulation of critical intracellular signaling pathways that govern cell survival and proliferation.
Hypothesized Signaling Cascade Interruption
Numerous coumarin derivatives have been shown to interfere with pro-survival signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in cancer.[6][7] We postulate that 4,5,7-trimethylcoumarin may inhibit these pathways, leading to a downstream cascade that favors apoptosis. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately leading to the activation of executioner caspases (e.g., Caspase-3).[3][8]
Hypothesized signaling pathway targeted by 4,5,7-trimethylcoumarin.
Experimental Design and Workflow
A systematic, multi-stage approach is essential for characterizing the anticancer properties of a novel compound. The workflow should progress from broad cytotoxicity screening to more focused mechanistic studies.
Systematic workflow for evaluating 4,5,7-trimethylcoumarin.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the foundational assays required to evaluate the anticancer potential of 4,5,7-trimethylcoumarin.
Protocol 1: Assessment of In Vitro Cytotoxicity via MTT Assay
Objective: To determine the concentration of 4,5,7-trimethylcoumarin that inhibits the metabolic activity of cancer cells by 50% (IC50). This colorimetric assay is a robust indicator of cell viability and proliferation.
Materials:
-
4,5,7-trimethylcoumarin (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
96-well flat-bottom sterile plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Seed 5,000-10,000 cells per well (in 100 µL of complete medium) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of 4,5,7-trimethylcoumarin in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of medium containing the respective compound concentrations. Include "untreated" and "vehicle control" (medium with 0.1% DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results against compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 4,5,7-trimethylcoumarin, using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well sterile plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with 4,5,7-trimethylcoumarin at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated or vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells from each well, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC (Annexin V) is detected in the FL1 channel and PI in the FL2 channel.
-
Interpret the quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Objective: To determine if 4,5,7-trimethylcoumarin induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ethanol (ice-cold)
-
6-well sterile plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in Protocol 2.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as previously described.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet and add the cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2).
-
Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Cytotoxicity Profile of 4,5,7-trimethylcoumarin
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |
| HCT116 | Colon Carcinoma | [Experimental Value] |
| Normal Cell Line | e.g., MCF-10A | [Experimental Value] |
Interpretation:
-
IC50 Values: Lower IC50 values indicate higher potency. A significant difference between the IC50 in cancer cells versus normal cells suggests selective cytotoxicity, a highly desirable trait for a potential therapeutic agent.
-
Apoptosis Assay: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis) would confirm that 4,5,7-trimethylcoumarin induces programmed cell death.[9]
-
Cell Cycle Analysis: An accumulation of cells in the G0/G1 or G2/M phase, along with a decrease in the S phase population, would indicate that the compound inhibits cell cycle progression.[5] This cytostatic effect is a common mechanism for anticancer agents.
References
-
A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. European Journal of Pharmacology. Available at: [Link]
-
Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines. Lung Cancer. Available at: [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. Available at: [Link]
-
Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI. Available at: [Link]
-
A synthetic coumarin (4-Methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. ResearchGate. Available at: [Link]
-
Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. RSC Medicinal Chemistry. Available at: [Link]
-
A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology. Available at: [Link]
-
Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines. ResearchGate. Available at: [Link]
-
Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. International Journal of Oncology. Available at: [Link]
-
Biochemical Mechanisms Underlying the Pro-Apoptotic Activity of 7,8-dihydroxy-4-methylcoumarin in Human Leukemic Cells. Biochemical Pharmacology. Available at: [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. Available at: [Link]
-
Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Chemistry Central Journal. Available at: [Link]
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- 4. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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In-Depth Technical Guide to the Characterization of 4,5,7-Trimethyl-2H-chromen-2-one Derivatives
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,5,7-trimethyl-2H-chromen-2-one and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers detailed protocols and field-proven insights to facilitate the exploration of this promising class of coumarin compounds.
Introduction: The Significance of the Trimethylcoumarin Scaffold
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic benzopyrone compounds that have garnered significant attention in medicinal chemistry. Their versatile scaffold allows for a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. The substitution pattern on the coumarin ring system plays a crucial role in modulating these activities and tuning the molecule's physicochemical properties.
The this compound scaffold is of particular interest due to the presence of three methyl groups. These substitutions can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. Furthermore, the electron-donating nature of the methyl groups can influence the electronic properties of the coumarin system, impacting its fluorescence and biological target interactions. This guide will delve into the methodologies required to synthesize and thoroughly characterize these derivatives, paving the way for their potential development as therapeutic agents or molecular probes.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several established methods for coumarin synthesis, with the Pechmann condensation being a common and efficient approach. This reaction involves the acid-catalyzed condensation of a substituted phenol with a β-ketoester. For the synthesis of this compound, the key starting materials are 3,5-dimethylphenol and ethyl acetoacetate.
Protocol: Pechmann Condensation for this compound
This protocol is adapted from established procedures for the synthesis of substituted coumarins.
Materials:
-
3,5-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 3,5-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 eq) dropwise with constant stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
Causality Behind Experimental Choices: The use of a strong acid catalyst like sulfuric acid is crucial for promoting the condensation and cyclization reactions. The initial cooling prevents charring of the reactants, while the subsequent heating drives the reaction to completion. Pouring the reaction mixture into ice-water facilitates the precipitation of the less soluble coumarin product, separating it from the acid and other byproducts. Recrystallization is a standard purification technique to obtain a highly pure crystalline product.
Green Synthesis Alternative: Ball-Milling
A more environmentally friendly approach involves the use of a high-speed ball mill mixer, which can reduce or eliminate the need for harsh solvents and catalysts[1].
Procedure Outline:
-
Combine 3,5-dimethylphenol, ethyl acetoacetate, and a solid acid catalyst (e.g., InCl₃) in a milling jar[2].
-
Mill the mixture at high speed for a specified time (e.g., 45 minutes).
-
Extract the product from the milling jar with a suitable solvent.
-
Purify the product by column chromatography or recrystallization.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound derivatives. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Protocol: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.
Expected Spectral Features for this compound:
-
¹H NMR:
-
Three singlets corresponding to the three methyl groups (at C4, C5, and C7). The exact chemical shifts will vary depending on the solvent but are expected in the range of δ 2.2-2.6 ppm.
-
A singlet for the proton at C3, typically appearing around δ 6.1-6.4 ppm.
-
Two singlets or doublets (with small meta-coupling) for the aromatic protons at C6 and C8, expected in the aromatic region (δ 6.8-7.5 ppm).
-
-
¹³C NMR:
-
Signals for the three methyl carbons, typically in the upfield region (δ 18-25 ppm).
-
Signals for the aromatic and vinyl carbons, including the quaternary carbons.
-
A characteristic signal for the carbonyl carbon (C2) of the lactone ring, which is expected to be significantly downfield (δ ~160 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Protocol: Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺).
Expected Data for this compound: The molecular formula is C₁₂H₁₂O₂. The expected molecular weight is approximately 188.22 g/mol [3]. The mass spectrum should show a molecular ion peak at m/z 188[3].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: IR Spectroscopy Analysis
-
Prepare a sample by either making a KBr pellet or as a thin film on a salt plate. For vapor phase IR, the sample is heated to vaporization.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Characteristic IR Bands:
-
A strong absorption band for the C=O stretching of the lactone ring, typically in the range of 1700-1740 cm⁻¹.
-
Bands corresponding to C=C stretching in the aromatic and pyrone rings (around 1600-1450 cm⁻¹).
-
C-H stretching bands for the methyl and aromatic protons (around 3100-2850 cm⁻¹).
-
C-O stretching bands for the lactone ether linkage (around 1300-1000 cm⁻¹).
A vapor phase IR spectrum is available for this compound on PubChem[3].
UV-Visible and Fluorescence Spectroscopy
Coumarins are known for their fluorescent properties, making them suitable for applications as fluorescent probes.
Protocol: UV-Vis and Fluorescence Spectroscopy
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMSO).
-
For UV-Vis, scan the absorbance from 200 to 800 nm to determine the maximum absorption wavelength (λ_max).
-
For fluorescence, excite the sample at its λ_max and record the emission spectrum to determine the maximum emission wavelength (λ_em). The excitation and emission slits should be optimized for the best signal-to-noise ratio.
Expected Photophysical Properties: Coumarins typically exhibit strong absorption in the UV region and emit in the blue-violet region of the visible spectrum. The exact excitation and emission maxima will depend on the substitution pattern and the solvent polarity. The methyl groups on the this compound scaffold are expected to cause a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted coumarin.
Biological Characterization
The therapeutic potential of this compound derivatives can be assessed through various in vitro biological assays.
Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.
Protocol: MTT Cytotoxicity Assay [4]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Assays
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution Assay [5][6][7][8][9]
-
Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a stock solution of the this compound derivative and perform a two-fold serial dilution across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [3] |
| Molecular Weight | 188.22 g/mol | [3] |
| CAS Number | 14002-91-6 | [3] |
| Predicted LogP | 2.6 | [3] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted/Expected Peaks |
| ¹H NMR | Singlets at ~2.3-2.5 ppm (9H, 3xCH₃), Singlet at ~6.2 ppm (1H, H-3), Singlets/Doublets at ~6.9-7.4 ppm (2H, Ar-H) |
| ¹³C NMR | Signals at ~18-22 ppm (CH₃), Signals at ~110-155 ppm (Ar-C, C=C), Signal at ~160 ppm (C=O) |
| IR (cm⁻¹) | ~1720 (C=O), ~1610 (C=C), ~2920 (C-H) |
| MS (m/z) | 188 [M]⁺ |
Note: The predicted spectroscopic data is based on typical values for similar coumarin structures and should be confirmed by experimental analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents and fluorescent probes. The synthetic protocols and characterization methodologies detailed in this guide provide a solid foundation for researchers to explore the potential of these compounds. Future work should focus on the synthesis of a library of derivatives with diverse functional groups to establish structure-activity relationships (SAR). In-depth biological studies, including mechanism of action studies and in vivo efficacy testing, will be crucial for advancing the most promising candidates towards clinical applications.
References
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.
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Wikipedia contributors. (2024). Broth microdilution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- Gabor, V., et al. (2022). Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. Molecules, 27(22), 7808.
- Sasho, G., et al. (2009). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. International Journal of Molecular Sciences, 10(6), 2662-2677.
- Gowda, B. K. K., et al. (2012). 4,7,8-Trimethyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1414.
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ResearchGate. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds... [Image]. Retrieved from [Link]
- Dekić, V., Dekić, B., & Radulović, N. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107.
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N.A. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604760, this compound. Retrieved from [Link]
- Nakashima, R., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2235.
- Yodpet, T., et al. (2022). The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts. Molecules, 27(15), 4983.
- Wagner, A. M., et al. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry, 83(8), 4491-4499.
- Balaji, M., et al. (2018). In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer. Phytomedicine, 46, 139-148.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). Retrieved from [Link]
- Martínez-Vera, N., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3899.
- Nofal, Z. M., El-Zahar, M. I., & Abd El-Karim, S. S. (2000). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 5(2), 99-113.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354284, 5,7-Dihydroxy-4-methylcoumarin. Retrieved from [Link]
- Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(59), 31227-31233.
- Al-Jubori, B. A. R. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4), 1-9.
- Yesiltepe, Y. (2020). HIGH-THROUGHPUT CALCULATION OF SMALL MOLECULE NMR CHEMICAL SHIFTS AND MOLECULAR FRAGMENTS. WSU Research Exchange.
- Wang, L., et al. (2014). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 19(12), 20455-20464.
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- Khan, I., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5869.
- Khan, I., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Semantic Scholar.
- Batirov, E. K., et al. (1983). 1H and 13C NMR spectra and the structure of a new coumarin, C-glycoside dauroside D, from Haplophyllum dauricum.
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- Patel, R., et al. (2026). Design, Synthesis, in silico Analysis and Pharmacological Evaluation of Coumarin Derived Mercaptotriazole Derivatives as MCL-1 Inhibitors.
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Introduction: The Critical Role of Fluorescence Quantum Yield in Coumarin Characterization
## Application Note: A Rigorous Protocol for Measuring the Fluorescence Quantum Yield of Coumarin Dyes
For: Researchers, scientists, and drug development professionals engaged in the characterization of fluorescent molecules.
Coumarin dyes represent a cornerstone class of fluorophores, indispensable in applications ranging from laser technologies and fluorescent probes to sensitizers in diagnostics and drug development.[1] A key determinant of a coumarin's utility is its fluorescence quantum yield (ΦF), a dimensionless quantity that defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed by the molecule.[2] An accurate and reproducible measurement of the quantum yield is therefore not merely an academic exercise but a critical step in validating the performance of a coumarin-based tool or therapeutic.
This application note provides a comprehensive, field-proven protocol for the determination of the relative fluorescence quantum yield of coumarin dyes. The methodology is built upon the comparative method, a robust and widely adopted technique that benchmarks the fluorescence of a sample against a well-characterized standard of a known quantum yield.[3][4]
Principle of the Relative Quantum Yield Method
The relative method is predicated on the principle that for two optically dilute solutions—one containing the sample (S) and the other a reference standard (R)—that exhibit identical absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[5][6]
The fluorescence quantum yield of the sample (ΦF(S)) is calculated using the following equation:
ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS2 / nR2) [1]
Where:
-
ΦF(R) is the fluorescence quantum yield of the reference standard.
-
IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.
-
AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions (solvents), respectively.
To enhance the accuracy and mitigate potential errors, this protocol employs the "gradient method." This involves preparing a series of dilute solutions for both the sample and the reference and plotting the integrated fluorescence intensity against absorbance. The quantum yield is then calculated from the gradients (slopes) of these plots, which minimizes errors arising from inner filter effects and concentration quenching.[2][7]
The equation is modified as follows:
ΦF(S) = ΦF(R) * (GradS / GradR) * (nS2 / nR2) [7]
Where:
-
GradS and GradR are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in the experimental protocol for determining the relative fluorescence quantum yield.
Caption: Figure 1. Experimental workflow for relative fluorescence quantum yield determination.
Detailed Experimental Protocol
Materials and Instrumentation
-
Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length fluorescence and absorption cuvettes. Using the same cuvette for both sample and standard measurements is recommended to minimize errors.[8]
-
Volumetric Glassware: Calibrated for accurate solution preparation.
-
Spectroscopic Grade Solvents: Purity is paramount as impurities can fluoresce and interfere with measurements.[5]
-
Coumarin Sample: The coumarin dye of interest.
-
Fluorescence Standard: A well-characterized compound with a known quantum yield.
Causality in Experimental Choices
1. Selection of a Suitable Fluorescence Standard:
-
Rationale: The accuracy of the relative quantum yield measurement is fundamentally dependent on the accuracy of the standard's known quantum yield.
-
Criteria for Selection:
-
Spectral Overlap: Choose a standard with absorption and emission spectra in a similar range to the coumarin sample to minimize instrument-related errors.[9]
-
High and Stable Quantum Yield: The standard should have a high, well-documented, and stable quantum yield that is not significantly affected by environmental factors like temperature.[10]
-
Chemical Purity and Stability: The standard must be of high purity and chemically stable under the experimental conditions.
-
-
Recommended Standards for Coumarins (Blue-Green Emitting):
2. Solvent Selection and Preparation:
-
Rationale: The photophysical properties of coumarins, including their quantum yield, can be highly sensitive to the solvent environment due to factors like polarity and hydrogen bonding capabilities.[6][13][14][15]
-
Procedure:
-
Use spectroscopic grade solvents to avoid fluorescent impurities.
-
The same solvent should be used for both the sample and the standard if possible. If different solvents are necessary, the refractive index correction becomes crucial.[16]
-
Ensure the solvent does not absorb at the excitation or emission wavelengths.
-
3. Solution Preparation and Concentration:
-
Rationale: To avoid the inner filter effect, where the sample absorbs a significant fraction of the excitation or emitted light, it is critical to work with optically dilute solutions.[17][18][19]
-
Procedure:
-
Prepare stock solutions of the coumarin sample and the reference standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette.[3][4] This ensures a linear relationship between fluorescence intensity and concentration.
-
Step-by-Step Methodology
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and spectrofluorometer and allow them to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Set the excitation and emission slit widths on the spectrofluorometer. Smaller excitation slits are generally preferred to minimize the excitation bandwidth.[20] These settings must remain constant throughout all measurements for both the standard and the sample.[4]
-
-
Absorbance Measurements:
-
Record the absorbance spectrum of the solvent blank in the UV-Vis spectrophotometer.
-
Measure the absorbance spectra of each dilution of the standard and the sample.
-
For each solution, record the absorbance at the chosen excitation wavelength. This wavelength should ideally be at the absorption maximum of the lowest energy transition for both the sample and the standard.[20]
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum of the solvent blank. This spectrum should be subtracted from the sample and standard spectra.
-
Record the fluorescence emission spectra for each dilution of the standard and the sample. Ensure the entire emission band is recorded.[20]
-
It is crucial that all instrument parameters (e.g., excitation wavelength, slit widths, detector voltage) are kept identical for all measurements.[9]
-
Data Analysis and Interpretation
-
Spectral Correction: Ensure that the recorded fluorescence spectra are corrected for the instrument's spectral response. Most modern spectrofluorometers have built-in correction files.
-
Integration of Fluorescence Intensity:
-
For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
This can be done using the software provided with the spectrofluorometer or by exporting the data and using a separate analysis program.
-
-
Plotting and Gradient Determination:
-
For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression on each data set. The plot should be linear with an intercept close to zero. The slope of this line is the gradient (Grad).
-
-
Quantum Yield Calculation:
-
Using the calculated gradients for the sample (GradS) and the standard (GradR), the known quantum yield of the standard (ΦF(R)), and the refractive indices of the solvents (nS and nR), calculate the quantum yield of the sample (ΦF(S)) using the gradient equation.
-
Data Presentation
Summarize the key quantitative data in a clear and organized table.
| Sample/Standard | Solvent | Refractive Index (n) | Gradient (Integrated Intensity / Absorbance) | Known ΦF | Calculated ΦF |
| Standard: Quinine Sulfate | 0.1 M H2SO4 | 1.33 | GradR | 0.546 | - |
| Sample: Coumarin X | Ethanol | 1.36 | GradS | - | Calculated Value |
Self-Validation and Trustworthiness
-
Linearity Check: The linearity of the plot of integrated fluorescence intensity versus absorbance is a critical self-validation step. A non-linear plot may indicate the presence of inner filter effects or concentration quenching, suggesting that the measurements were not performed in the appropriate concentration range.[19]
-
Cross-Calibration of Standards: For the highest level of confidence, cross-calibrate two different standards. The experimentally determined quantum yield of one standard relative to the other should agree with the literature value within an acceptable error margin (typically ±10%).[3]
Logical Relationships in Quantum Yield Calculation
The following diagram illustrates the inputs and relationships involved in the final quantum yield calculation.
Caption: Figure 2. Relationship of parameters in the quantum yield calculation.
Conclusion
This application note provides a robust and detailed protocol for the accurate determination of the fluorescence quantum yield of coumarin dyes. By adhering to the principles of careful standard and solvent selection, working in an optically dilute regime, and utilizing the gradient method for data analysis, researchers can obtain reliable and reproducible quantum yield values. This, in turn, enables a more quantitative comparison of different coumarin derivatives and informs the rational design and selection of fluorophores for a wide array of applications in research and drug development.
References
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Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
-
Nad, S., & Kumbhakar, M. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. Retrieved from [Link]
-
Nad, S., & Pal, H. (2002). Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. The Journal of Physical Chemistry A, 106(4), 486-494. Retrieved from [Link]
-
HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]
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Fonseca, A., et al. (1994). Experimental correction for the inner-filter effect in fluorescence spectra. Analyst, 119(3), 429-432. Retrieved from [Link]
-
Catalán, J. (2018). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 122(31), 17743-17753. Retrieved from [Link]
-
Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. Retrieved from [Link]
-
Jones, G., et al. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. Retrieved from [Link]
-
Pal, H., et al. (2003). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A, 107(27), 5373-5382. Retrieved from [Link]
-
Zhang, X., et al. (2010). Photophysical Properties of Coumarin Derivatives in Solvents. Journal of the Chinese Chemical Society, 57(3B), 564-569. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]
-
JASCO. (2021). Fluorescence quantum yield measurement. Retrieved from [Link]
-
ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (2004). Solvent Effects on the Fluorescence Depolarization Rates of Coumarins in Solution: The Likely Influence of Site-Selective Hydrogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]
-
NIH. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Retrieved from [Link]
-
FluorTools.com. (n.d.). Calculate fluorescence quantum yield. Retrieved from [Link]
-
Morressier. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Why is the calculation of fluorescence quantum yield involves refraction index of the solvent? Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
-
RSC Publishing. (2025). A practical guide to measuring and reporting photophysical data. Retrieved from [Link]
-
Scribd. (n.d.). CHM 423 Quantum Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
-
ACS Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]
-
SPIE. (n.d.). Fluorescence Spectroscopy; The Refractive Index Correction Factor. Retrieved from [Link]
-
ACS Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
NIH. (n.d.). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PMC. Retrieved from [Link]
-
IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]
-
Semantic Scholar. (2010). Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental determination of a refractive-index correction in measurements of quantum luminescence yield. Retrieved from [Link]
-
PubMed Central. (2024). References for Small Fluorescence Quantum Yields. Retrieved from [Link]
-
OSA Publishing. (n.d.). Refraction correction for fluorescence spectra of aqueous solutions. Retrieved from [Link]
-
ACS Publications. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. Retrieved from [Link]
-
DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Retrieved from [Link]
-
Reddit. (n.d.). What's the more important factor to consider when choosing a quantum yield standard? Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5,7-Trimethyl-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 4,5,7-trimethyl-2H-chromen-2-one (also known as 4,5,7-trimethylcoumarin). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will address common challenges and provide in-depth, field-proven solutions to optimize your synthesis yield and purity. Our approach is grounded in mechanistic principles to empower you with the knowledge to not just follow steps, but to make informed, data-driven decisions in your laboratory.
Overview of Synthesis: The Pechmann Condensation
The most direct and widely utilized method for synthesizing this compound is the Pechmann condensation .[1][2][3] This acid-catalyzed reaction involves the condensation of a substituted phenol with a β-ketoester.[1][4] For our target molecule, the specific reactants are 2,4-dimethylphenol and ethyl acetoacetate .
The reaction proceeds through several key steps:
-
Transesterification: The acid catalyst facilitates the reaction between the phenol's hydroxyl group and the β-ketoester.
-
Electrophilic Aromatic Substitution: An intramolecular cyclization occurs where the newly formed ring attacks the aromatic nucleus.
-
Dehydration: The final step involves the elimination of a water molecule to form the stable α,β-unsaturated lactone ring of the coumarin core.
Understanding this mechanism is fundamental to troubleshooting, as each step presents potential pitfalls that can affect the final yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent obstacles encountered during the synthesis.
Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
Answer:
Low yield is often multifactorial. Begin by assessing these four critical areas: Catalyst, Reaction Conditions, Reactant Quality, and Workup Procedure.
1. Catalyst Inactivity or Inappropriate Choice: The Pechmann condensation is highly dependent on the acid catalyst.[5]
-
Causality: The catalyst's role is to activate the carbonyl group of the β-ketoester, making it susceptible to nucleophilic attack by the phenol. If the catalyst is weak, inactive, or used in the wrong concentration, this initial step will be inefficient.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst. Ensure it is fresh and has not absorbed atmospheric moisture. For solid acid catalysts like Amberlyst-15 or zeolites, ensure they have been properly activated and stored.[3][6]
-
Optimize Catalyst Loading: The amount of catalyst is critical. Too little will result in an incomplete reaction, while too much can lead to excessive charring and side product formation.[5] Start with a proven catalyst loading (e.g., 10 mol% for some solid catalysts) and perform small-scale experiments to find the optimal concentration for your specific setup.[2][7]
-
Consider Alternative Catalysts: While H₂SO₄ is effective, it can be harsh. Milder options include trifluoroacetic acid (TFA), or Lewis acids like AlCl₃, ZnCl₂, and ZrCl₄.[1][2][8] In recent years, heterogeneous solid acid catalysts have gained favor as they simplify purification and are often more environmentally friendly.[6][9]
-
2. Sub-Optimal Reaction Temperature and Time:
-
Causality: Like most chemical reactions, the Pechmann condensation has an optimal temperature range. Too low a temperature will lead to an incomplete reaction, even with sufficient time.[5] Conversely, excessively high temperatures can promote dehydration of the phenol or lead to the formation of undesired side products, such as chromones via the Simonis chromone cyclization pathway.[1]
-
Troubleshooting Steps:
-
Temperature Optimization: For the synthesis of 4,5,7-trimethylcoumarin using H₂SO₄, temperatures are often elevated but must be carefully controlled. A typical range might be 100-130°C. Conduct a temperature screen (e.g., 100°C, 110°C, 120°C) to identify the sweet spot.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (2,4-dimethylphenol). This prevents premature quenching of the reaction or unnecessary heating that could degrade the product.
-
3. Purity of Starting Materials:
-
Causality: Impurities in your 2,4-dimethylphenol or ethyl acetoacetate can act as reaction inhibitors or lead to unwanted side products that complicate purification and reduce the isolated yield.[5] Moisture is a particularly common culprit, as it can deactivate the acid catalyst.[5]
-
Troubleshooting Steps:
-
Verify Purity: Use fresh, high-purity reagents. If the purity is suspect, consider purifying the starting materials before use (e.g., distillation of ethyl acetoacetate).
-
Ensure Anhydrous Conditions: Conduct the reaction under a dry atmosphere (e.g., using a drying tube or under an inert gas like nitrogen or argon), especially if using moisture-sensitive catalysts like AlCl₃.
-
4. Inefficient Workup and Purification:
-
Causality: Significant product loss can occur during the isolation phase.[5] The typical workup involves quenching the reaction mixture in ice-water to precipitate the crude product. If the product has some solubility in the aqueous acidic mixture, or if the filtration and washing are not performed correctly, the yield will suffer.
-
Troubleshooting Steps:
-
Optimal Quenching: Pour the reaction mixture slowly into a large volume of vigorously stirred ice-water to ensure rapid and complete precipitation of the crude product.
-
Washing: Wash the filtered crude solid with cold water to remove residual acid, followed by a cold, non-polar solvent (like hexane) to remove non-polar impurities. Using a warm or highly effective solvent will dissolve the product, leading to loss.
-
Recrystallization Solvent: Choose an appropriate recrystallization solvent system. For coumarins, ethanol-water or methanol-water mixtures are often effective.[10] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Question 2: My final product is a dark, tarry substance instead of a crystalline solid. What went wrong?
Answer:
The formation of a dark, intractable tar is a clear sign of decomposition or polymerization, typically caused by overly harsh reaction conditions.
-
Causality: The primary cause is excessive heat and/or an overabundance of a strong acid catalyst like H₂SO₄. Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent. At high temperatures, it can "char" organic materials, leading to complex polymeric side products.
-
Troubleshooting & Optimization Protocol:
-
Reduce Reaction Temperature: Immediately lower the reaction temperature. If you are running the reaction at 130°C, try reducing it to 100-110°C.
-
Decrease Catalyst Concentration: Reduce the amount of sulfuric acid. If charring persists, this is the most important parameter to adjust.
-
Switch to a Milder Catalyst: Consider replacing H₂SO₄ with a less aggressive catalyst. Trifluoroacetic acid (TFA) is a good alternative, or explore solid acid catalysts which are known to produce cleaner reactions.[6][9]
-
Solvent-Free vs. Solvent-Based: While many Pechmann condensations are run neat (solvent-free), using a high-boiling inert solvent (like toluene or xylene) can help moderate the temperature and prevent localized overheating, reducing the likelihood of charring.[7]
-
Question 3: I'm observing a significant side product in my TLC/NMR analysis. What is it likely to be and how can I prevent it?
Answer:
The most probable side product in this specific reaction is the isomeric coumarin, 4,6,8-trimethyl-2H-chromen-2-one .
-
Causality: 2,4-dimethylphenol has two positions ortho to the hydroxyl group that are available for electrophilic attack. While the position para to the C4-methyl group (C6) is sterically less hindered and electronically favored, some cyclization can occur at the position ortho to the C2-methyl group (C2), leading to the undesired isomer.
-
Prevention Strategies:
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often favors the formation of the more stable, sterically less hindered product (thermodynamic product), which is our desired 4,5,7-trimethyl isomer.
-
Choice of Catalyst: The regioselectivity of the cyclization can be influenced by the catalyst. Bulky Lewis acids may favor attack at the less hindered position. Experimenting with different catalysts (e.g., comparing H₂SO₄ to AlCl₃) may improve the isomeric ratio.
-
Experimental Workflow & Data
General Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing and resolving issues in your synthesis.
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. old.rrjournals.com [old.rrjournals.com]
Common impurities in 4,5,7-trimethylcoumarin synthesis and their removal
Technical Support Center: Synthesis of 4,5,7-Trimethylcoumarin
Welcome to the technical support guide for the synthesis and purification of 4,5,7-trimethylcoumarin. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this compound. We understand that achieving high purity is critical for downstream applications, and this guide provides in-depth, field-tested answers to common challenges encountered during synthesis.
Synthesis Overview: The Pechmann Condensation
The most direct and widely used method for synthesizing 4,5,7-trimethylcoumarin is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of 3,5-dimethylphenol with ethyl acetoacetate (EAA).[1][2] While seemingly straightforward, the reaction conditions, particularly the use of strong acid catalysts like sulfuric acid or Lewis acids, can lead to a variety of impurities that complicate purification.[3]
Below is a general workflow illustrating the synthesis and the emergence of common impurities.
Caption: General workflow of 4,5,7-trimethylcoumarin synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of 4,5,7-trimethylcoumarin.
Q1: My crude product is a sticky, brownish solid. What is the primary contaminant?
Answer: The most common impurity is unreacted 3,5-dimethylphenol .[4] Phenols are prone to air oxidation, which can contribute to the colored nature of the crude product. Because the Pechmann condensation requires forcing conditions, it rarely goes to 100% completion, leaving a significant amount of the starting phenol in the final mixture.
-
Causality: The electrophilic aromatic substitution on the phenol ring is the key step.[1] If the reaction temperature is too low or the reaction time is too short, a substantial amount of 3,5-dimethylphenol will remain unreacted.
-
Identification: Unreacted 3,5-dimethylphenol can be identified by Thin Layer Chromatography (TLC) against a standard. It typically has a different Rf value than the target coumarin. Its presence can also be confirmed with ¹H NMR spectroscopy by looking for the characteristic signals of the phenol that are absent in the pure product spectrum.
Q2: How can I effectively remove unreacted 3,5-dimethylphenol from my product?
Answer: The most effective method leverages the acidic nature of the phenolic hydroxyl group, which the coumarin product lacks.
-
Method 1: Aqueous Basic Wash (Work-up). This is the simplest and most common method. After the reaction is complete and quenched (e.g., poured into ice water), the crude product is dissolved in an organic solvent (like ethyl acetate or dichloromethane). This organic solution is then washed with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. The acidic phenol is deprotonated to form the water-soluble sodium 3,5-dimethylphenoxide, which partitions into the aqueous layer, while the neutral coumarin remains in the organic layer.
-
Expert Insight: Be cautious when using strong bases like concentrated NaOH, as prolonged exposure can potentially hydrolyze the lactone ring of the coumarin.[5] A saturated sodium bicarbonate solution is often sufficient and safer.
-
-
Method 2: Column Chromatography. If the basic wash is insufficient, silica gel column chromatography is highly effective.[5] The coumarin product is significantly less polar than the phenol. A solvent system of increasing polarity, such as an ethyl acetate/hexane gradient, will elute the 4,5,7-trimethylcoumarin first, while the more polar 3,5-dimethylphenol will be retained longer on the column.
Q3: My reaction produced a dark, tarry substance that is difficult to handle. What causes this and how can it be removed?
Answer: Dark, insoluble tars are typically the result of polymerization or degradation reactions caused by the strong acid catalyst at elevated temperatures.[6] Concentrated sulfuric acid is particularly known for causing charring.[3]
-
Causality: Strong acids can promote side reactions, including the self-condensation of ethyl acetoacetate and polymerization of the phenol or the product itself.[6]
-
Removal Strategy:
-
Initial Filtration: Before a full work-up, attempt to dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane). The desired coumarin should be soluble, while the polymeric tars may not be. Filter off the insoluble material.
-
Silica Plug: If the tar is partially soluble, pass the crude organic solution through a short plug of silica gel. The highly polar, dark-colored impurities will strongly adhere to the top of the silica, while the less polar coumarin product will pass through with the solvent.
-
Recrystallization/Chromatography: After this initial cleanup, proceed with either recrystallization or a full column chromatography for final purification.
-
Q4: Besides the starting materials, what other side products should I look for?
Answer: While unreacted starting materials are the main issue, other side products can form.
-
Ethyl Acetoacetate (EAA) Self-Condensation Products: Under acidic conditions, EAA can self-condense to form compounds like dehydroacetic acid or other derivatives.[7] These are typically acidic and can often be removed by the same basic wash used to remove the phenol.
-
Chromone Isomers: A variation of the Pechmann reaction, the Simonis chromone cyclization, can sometimes occur, leading to the formation of a chromone isomer instead of a coumarin.[1] This is generally favored by using phosphorus pentoxide as the catalyst. While less common with sulfuric acid, its presence can be detected by careful analysis of NMR and Mass Spectrometry data. Separation of these isomers almost always requires careful column chromatography or preparative HPLC.[8][9]
Data Summary: Impurities and Removal
| Impurity | Likely Origin | Recommended Removal Method(s) |
| 3,5-Dimethylphenol | Unreacted starting material | 1. Aqueous basic wash (NaHCO₃ or dilute NaOH) 2. Silica gel column chromatography |
| Polymeric/Tarry Materials | Degradation/polymerization by strong acid catalyst | 1. Filtration of insoluble tars 2. Elution through a silica gel plug 3. Column chromatography |
| EAA Self-Condensation Products | Side reaction of ethyl acetoacetate | 1. Aqueous basic wash 2. Recrystallization or column chromatography |
| Chromone Isomers | Alternative cyclization pathway (Simonis reaction) | 1. High-performance column chromatography 2. Preparative HPLC[8] |
Experimental Protocols
Protocol 1: Purification by Basic Wash and Recrystallization
-
Quench Reaction: After the reaction has cooled, carefully pour the mixture into a beaker of ice water with stirring. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).
-
Basic Wash: Combine the organic layers and wash with 1M NaHCO₃ solution (2 x 50 mL). Check the pH of the aqueous layer to ensure it is basic. This step removes the acidic 3,5-dimethylphenol.
-
Final Washes: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Dissolve the resulting solid in a minimum amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Initial Work-up: Perform steps 1, 2, 4, and 5 from Protocol 1 (skip the basic wash as the column will perform the separation).
-
Prepare Column: Pack a glass chromatography column with silica gel (slurry packed in hexane).
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent like 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., start with 5% ethyl acetate in hexane, then 10%, 20%, etc.).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure 4,5,7-trimethylcoumarin.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Decision workflow for purification of 4,5,7-trimethylcoumarin.
References
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 8. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
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- 17. rjpn.org [rjpn.org]
- 18. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Stability issues of 4,5,7-trimethylcoumarin in different solvents
Technical Support Center: Stability of 4,5,7-Trimethylcoumarin
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4,5,7-trimethylcoumarin (CAS 14002-91-6), a fluorescent probe and synthetic intermediate.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experimental work. Understanding the chemical behavior of this molecule in different solvent systems is paramount for generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of 4,5,7-trimethylcoumarin.
Q1: What are the primary factors that degrade 4,5,7-trimethylcoumarin in solution?
A1: The stability of 4,5,7-trimethylcoumarin, like other coumarin derivatives, is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents.
-
pH: The lactone ring in the coumarin core is susceptible to hydrolysis, a reaction that is significantly accelerated under alkaline (basic) conditions.[4][5]
-
Light: Coumarins can absorb UV light, which can lead to photodegradation.[6] Therefore, solutions should be protected from light, especially during long-term storage or prolonged experiments.
-
Oxidizing Agents: The aromatic ring system can be susceptible to oxidation, leading to the formation of hydroxylated or ring-opened byproducts, especially in the presence of reactive oxygen species.[4][7]
-
Temperature: Elevated temperatures will increase the rate of all degradation reactions, particularly hydrolysis.[5][8]
Q2: Why is my 4,5,7-trimethylcoumarin rapidly degrading in an aqueous buffer with a pH above 8?
A2: This is the most common stability issue encountered with coumarins. The degradation is due to base-catalyzed hydrolysis of the ester bond within the lactone ring. In the presence of hydroxide ions (OH⁻), the ring opens to form the salt of a cis-2-coumarinic acid derivative, which is a water-soluble carboxylate.[5][9] This process is often irreversible under biological conditions and results in a loss of the characteristic fluorescence and chemical properties of the coumarin.[10]
Caption: Workflow for assessing compound stability via HPLC.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of 4,5,7-trimethylcoumarin in anhydrous DMSO.
-
Working Solution: Prepare your aqueous buffer of interest (e.g., 50 mM phosphate buffer, pH 7.4). Warm it to your intended experimental temperature (e.g., 37°C).
-
Initiate Experiment: Add the DMSO stock to the pre-warmed buffer to achieve your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%). Mix thoroughly.
-
Timepoint Zero (T=0): Immediately withdraw an aliquot (e.g., 100 µL), and quench it if necessary (e.g., by mixing with an equal volume of cold acetonitrile). This serves as your 100% reference.
-
Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C in a water bath), ensuring it is protected from light.
-
Subsequent Timepoints: Withdraw and quench identical aliquots at subsequent timepoints (e.g., 2, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid) is a common starting point. [11][12]8. Data Analysis: Calculate the percentage of the initial peak area remaining for 4,5,7-trimethylcoumarin at each timepoint. A loss of >10% typically indicates significant instability.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is used to understand degradation pathways and establish the specificity of analytical methods. [8][13]It involves exposing the compound to harsh conditions.
CAUTION: These procedures should be performed in a fume hood with appropriate personal protective equipment.
-
Acid Hydrolysis:
-
Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Incubate at 60°C for 4-8 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Incubate at room temperature for 1-2 hours (degradation is typically fast).
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile).
-
Add 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound in a quartz cuvette or vial.
-
Expose the solution to a photostability chamber with a defined UV light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples after the exposure period.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Also, prepare a solution and incubate at 70°C (protected from light).
-
Analyze and compare against a sample stored at -20°C.
-
Analysis of Forced Degradation Samples: The goal is to achieve 5-20% degradation of the parent compound. [13]The resulting chromatograms are used to ensure that the peaks for the degradation products are well-resolved from the parent compound peak, thus validating the analytical method as "stability-indicating."
References
- Jain, N., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. Journal of Taibah University for Science.
-
Routaboul, C., et al. (2020). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes. ACS Omega. Available at: [Link]
-
ResearchGate. (2024). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Available at: [Link]
-
Jovanović, A. A., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2008). HPLC analysis and safety assessment of coumarin in foods. Available at: [Link]
-
ResearchGate. (2024). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Available at: [Link]
-
Skalicka-Woźniak, K., et al. (2017). A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Annals of Advances in Chemistry. Available at: [Link]
-
ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Available at: [Link]
-
Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages. Available at: [Link]
-
Lacy, A., & O'Kennedy, R. (2012). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Mondal, A., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2021). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Available at: [Link]
-
Nassr, L. A. M. E., et al. (2007). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
MDPI. (2024). Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. Available at: [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
ResearchGate. (2014). Study of chemical kinetics for hydrolysis of coumarin and its derivatives at five temperature. Available at: [Link]
-
ResearchGate. (2007). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures. Available at: [Link]
-
PubChem. 5,7-Dihydroxy-4-methylcoumarin. Available at: [Link]
-
Pharmaffiliates. 4,5,7-Trimethylcoumarin. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
ResearchGate. (2021). Scheme 3-1: Ring hydrolysis of coumarin derivatives via a strong base.... Available at: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]
-
PubChem. 4,5,7-Trimethyl-2H-chromen-2-one. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4,5,7-TRIMETHYLCOUMARIN | 14002-91-6 [chemicalbook.com]
- 3. This compound | C12H12O2 | CID 604760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence Signal with 4',5',7-Trimethylcoumarin
Welcome to the technical support center for 4',5',7-trimethylcoumarin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low fluorescence signals during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your assays.
The information provided herein is based on the well-established principles of coumarin fluorescence. While direct experimental data for 4',5',7-trimethylcoumarin is limited in publicly available literature, the troubleshooting strategies outlined below are broadly applicable to this class of fluorophores and should serve as a robust starting point for resolving signal intensity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorescence signal with 4',5',7-trimethylcoumarin is much weaker than expected. What are the most common initial checks I should perform?
A1: A weak fluorescence signal can stem from several fundamental experimental parameters. Before delving into more complex issues, it's crucial to validate your initial setup.
Core Concept: The fluorescence output of a fluorophore is intrinsically linked to its concentration, the efficiency of light absorption (extinction coefficient), and the probability of emitting a photon after absorption (quantum yield). Any factor that negatively impacts these parameters will result in a diminished signal.
Troubleshooting Workflow:
Caption: Initial checks for low fluorescence signal.
Step-by-Step Protocol:
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Verify Fluorophore Concentration and Integrity:
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Action: Double-check your calculations for the dilution of your 4',5',7-trimethylcoumarin stock solution.
-
Rationale: An error in dilution is a frequent and simple cause of a weak signal.
-
Pro-Tip: Prepare a fresh dilution from your stock. If possible, confirm the concentration of your stock solution using UV-Vis spectrophotometry and the Beer-Lambert law (A = εcl), if the molar extinction coefficient (ε) is known for your solvent. While specific data for 4',5',7-trimethylcoumarin is scarce, related coumarins can have extinction coefficients in the range of 10,000 to 50,000 M⁻¹cm⁻¹.
-
-
Confirm Instrument Settings:
-
Action: Ensure the detector gain/sensitivity on your fluorometer or microscope is set appropriately. Check that the light source is on and properly aligned.
-
Rationale: Insufficient detector gain will result in a low reading even with a strong signal. Misalignment of the light path can drastically reduce excitation efficiency.
-
Pro-Tip: Use a known fluorescent standard (e.g., a solution of quinine sulfate or a commercially available fluorescent slide) to confirm that your instrument is functioning correctly.
-
-
Check Excitation and Emission Wavelengths:
-
Action: Verify that you are using the correct excitation and emission wavelengths for your coumarin derivative.
-
Pro-Tip: If you have access to a scanning spectrofluorometer, run an excitation and emission scan of your sample to determine the optimal wavelengths in your specific experimental buffer.
-
Q2: I've confirmed my initial setup. Could the solvent I'm using be the cause of the low signal?
A2: Absolutely. The local environment of the fluorophore, primarily the solvent, plays a critical role in its fluorescence properties. This phenomenon is known as solvatochromism.
Core Concept: Coumarin fluorescence is highly sensitive to solvent polarity.[2][3] Many coumarin derivatives exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). In polar solvents, the excited state can relax through non-radiative pathways (i.e., without emitting light) via this TICT state, leading to a decrease in fluorescence quantum yield.[3]
Troubleshooting Workflow:
Caption: Troubleshooting solvent-related fluorescence issues.
Data Presentation: Relative Fluorescence of Coumarins in Different Solvents
| Solvent | Polarity Index | General Effect on Coumarin Fluorescence |
| Water | 10.2 | Often leads to lower fluorescence due to high polarity and potential for hydrogen bonding. |
| Methanol | 6.6 | Polar protic solvent, can reduce fluorescence. |
| Ethanol | 5.2 | Generally a good starting point for many coumarins. |
| Acetonitrile | 6.2 | Polar aprotic solvent, may offer better quantum yields than protic solvents. |
| Dioxane | 2.2 | Nonpolar, often results in higher fluorescence intensity. |
| Toluene | 2.4 | Nonpolar, can enhance fluorescence. |
Note: This table represents general trends for coumarin dyes. The optimal solvent for 4',5',7-trimethylcoumarin should be determined empirically.
Step-by-Step Protocol for Solvent Optimization:
-
Assess Solvent Polarity:
-
Action: If you are using a highly polar solvent like water or methanol, try switching to a less polar alternative such as ethanol, acetonitrile, or dioxane, if your experimental system allows.
-
Rationale: Reducing solvent polarity can inhibit the formation of the non-emissive TICT state, thereby increasing the fluorescence quantum yield.[3]
-
-
Check for Halogenated Solvents:
-
Action: Avoid using halogenated solvents like chloroform or dichloromethane if possible.
-
Rationale: Halogenated solvents can act as collisional quenchers of fluorescence through the "heavy atom effect," which promotes intersystem crossing to the non-emissive triplet state.
-
-
Ensure Solvent Purity:
-
Action: Use high-purity, spectroscopy-grade solvents.
-
Rationale: Impurities in solvents can act as quenchers and significantly reduce the fluorescence signal.
-
Q3: My experiment is in an aqueous buffer, and I'm still getting a low signal. How does pH affect 4',5',7-trimethylcoumarin fluorescence?
A3: The pH of the experimental medium can have a profound impact on the fluorescence of many coumarin derivatives, particularly those with ionizable groups.[2][4]
Core Concept: While 4',5',7-trimethylcoumarin itself does not have readily ionizable protons, the fluorescence of the coumarin core can still be influenced by pH. In some coumarin derivatives, protonation or deprotonation of substituents can alter the intramolecular charge transfer (ICT) characteristics, which are crucial for fluorescence.[2][4] For many coumarins, fluorescence is optimal in a neutral to slightly alkaline pH range.
Troubleshooting Workflow:
Caption: Troubleshooting pH-related fluorescence issues.
Step-by-Step Protocol for pH Optimization:
-
Measure and Adjust Buffer pH:
-
Action: Accurately measure the pH of your final experimental solution containing 4',5',7-trimethylcoumarin. If the pH is acidic, try adjusting it to a range of 7.0-8.5.
-
Rationale: Acidic conditions can lead to protonation of the coumarin ring or other components in the solution, which can quench fluorescence.[2]
-
Pro-Tip: Prepare a series of buffers with varying pH values (e.g., from 5 to 9) to empirically determine the optimal pH for your specific assay.
-
-
Consider Buffer Composition:
-
Action: Be mindful of the components in your buffer.
-
Rationale: Some buffer components can themselves act as quenchers. For example, buffers containing high concentrations of salts with heavy atoms (like iodide or bromide) can reduce fluorescence.
-
Q4: Could other components in my sample be quenching the fluorescence of 4',5',7-trimethylcoumarin?
A4: Yes, fluorescence quenching is a common cause of lower-than-expected signals. Quenching refers to any process that decreases the fluorescence intensity of a sample.
Core Concept: Quenching can occur through several mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET) to another molecule in close proximity. Common quenchers include molecular oxygen, heavy atoms (e.g., iodide, bromide), and various organic molecules.[4]
Troubleshooting Workflow:
Caption: Investigating potential fluorescence quenching.
Step-by-Step Protocol for Investigating Quenching:
-
Identify Potential Quenchers:
-
Action: Review all components in your sample. Are there any known quenchers present? Common culprits in biological samples include unbound metal ions and other chromophores that may absorb at the emission wavelength of your coumarin.
-
Rationale: Identifying and removing the quenching agent is the most direct way to restore the fluorescence signal.
-
-
Perform a Dilution Experiment:
-
Action: Serially dilute your sample.
-
Rationale: In the case of collisional quenching, dilution will decrease the probability of a quencher encountering the excited fluorophore, which may lead to a non-linear increase in fluorescence intensity at lower concentrations.
-
-
Deoxygenate Your Sample:
-
Action: If experimentally feasible, gently bubble nitrogen or argon gas through your solution.
-
Rationale: Molecular oxygen is a highly efficient collisional quencher of many fluorophores. Removing it can significantly enhance the fluorescence signal.
-
Q5: My signal seems to decrease over time during measurement. What could be causing this?
A5: The phenomenon you are describing is likely photobleaching.
Core Concept: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. All fluorophores are susceptible to photobleaching to some extent.
Troubleshooting Workflow:
Caption: Strategies to minimize photobleaching.
Step-by-Step Protocol to Mitigate Photobleaching:
-
Reduce Excitation Intensity:
-
Action: Lower the power of your excitation light source (e.g., by using neutral density filters).
-
Rationale: The rate of photobleaching is directly proportional to the intensity of the excitation light.
-
-
Minimize Exposure Time:
-
Action: Limit the duration of light exposure to only the time required for data acquisition.
-
Rationale: Reducing the total number of photons that a fluorophore is exposed to will decrease the extent of photobleaching.
-
-
Use Antifade Reagents:
-
Action: If you are working with fixed samples or in a system compatible with such reagents, consider adding a commercially available antifade mounting medium or reagent.
-
Rationale: Antifade reagents are radical scavengers that reduce the rate of photobleaching.
-
References
-
Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(54), 49221-49227. [Link]
-
Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57–66. [Link]
- Uzhinov, B. M., Druzhinin, S. I., Rusalov, M. V., Lapteva, V. L., & Samoshin, V. V. (1997). CROWN-CYCLE EFFECTS ON PHOTOPHYSICS OF 7-AMINOCOUMARINS. XVIIIth Int. Conf. on Photochemistry.
-
Royal Society of Chemistry. (2016). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study. [Link]
-
Pal, H., Nad, S., & Kumbhakar, M. (2003). Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. The Journal of chemical physics, 119(9), 4433–4441. [Link]
Sources
- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye [pubmed.ncbi.nlm.nih.gov]
- 4. INTRAMOLECULAR FLUORESCENCE QUENCHING [chem.msu.ru]
Technical Support Center: Pechmann Condensation of Trimethylphenols
Welcome to the technical support center for the Pechmann condensation of trimethylphenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important coumarin synthesis reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating and understanding side reactions.
Introduction to Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1][2][3][4][5] While effective, the reaction's course is highly dependent on the nature of the phenol, the β-ketoester, and the condensing agent used.[6] With substituted phenols like trimethylphenols, the reaction can be prone to side reactions, leading to the formation of undesired byproducts and reduced yields of the target coumarin. This guide provides expert insights into identifying and resolving these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the Pechmann condensation of trimethylphenols, offering explanations for their causes and providing actionable solutions.
Issue 1: Formation of Chromone Byproducts Instead of Coumarins
Q: My reaction is yielding a significant amount of a chromone byproduct, or exclusively the chromone, instead of the expected coumarin. What is causing this and how can I favor coumarin formation?
A: The formation of chromones is a known competitive side reaction in the Pechmann condensation, sometimes referred to as the Simonis chromone cyclization.[1] The choice of condensing agent is a primary factor influencing the reaction pathway.
-
Causality:
-
Strong Protic Acids (e.g., H₂SO₄): Concentrated sulfuric acid typically favors the formation of coumarins.[6][7] It facilitates transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (EAS) and dehydration.
-
Dehydrating Lewis Acids (e.g., P₂O₅): Phosphorus pentoxide and similar strong dehydrating Lewis acids tend to promote chromone formation.[1][6] In this pathway, the ketone of the β-ketoester is activated, leading to an initial reaction with the phenolic hydroxyl group, followed by cyclization.
-
-
Troubleshooting Steps:
-
Catalyst Selection: If you are observing chromone formation, re-evaluate your choice of acid catalyst. Switching from a Lewis acid like P₂O₅ to a strong protic acid such as concentrated sulfuric acid or methanesulfonic acid is the most direct way to favor coumarin synthesis.[2][6]
-
Reaction Conditions: With highly activated phenols, even sulfuric acid can sometimes lead to chromone formation, although this is less common.[7] In such cases, exploring milder acid catalysts or heterogeneous catalysts might be beneficial.[8][9]
-
Workflow for Minimizing Chromone Formation
Caption: Troubleshooting workflow for chromone side product formation.
Issue 2: Low or No Yield of the Desired Coumarin
Q: I am getting a very low yield, or no product at all, in my Pechmann condensation with a trimethylphenol. What are the likely causes?
A: Low yields can stem from several factors, including steric hindrance from the methyl groups, inappropriate reaction conditions, or deactivation of the aromatic ring.
-
Causality:
-
Steric Hindrance: The three methyl groups on the phenol can sterically hinder the approach of the β-ketoester to the ortho position of the hydroxyl group, which is necessary for cyclization. The substitution pattern of the trimethylphenol is critical. For example, 2,4,6-trimethylphenol will have both ortho positions blocked, making the standard Pechmann condensation impossible.
-
Reaction Conditions: Insufficiently harsh conditions for less activated phenols can lead to no reaction.[4] Conversely, overly harsh conditions can lead to decomposition. Temperature control is crucial.
-
Catalyst Inactivity: The chosen acid catalyst may not be strong enough to promote the reaction effectively.
-
-
Troubleshooting Steps:
-
Assess Substrate Suitability: Verify that the trimethylphenol substrate has at least one unsubstituted position ortho to the hydroxyl group.
-
Optimize Catalyst and Temperature: For simple phenols, harsher conditions like heating with strong acids are often necessary.[4] If using a reusable solid acid catalyst, ensure it is properly activated and that the catalyst loading is sufficient.[8][9][10]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by providing efficient and uniform heating.[11][12]
-
Comparative Catalyst Performance
| Catalyst Type | Typical Conditions | Advantages | Disadvantages | Reference |
| H₂SO₄ | High temperature (e.g., 90-110 °C) | Inexpensive, widely available | Corrosive, harsh conditions, difficult workup | [13] |
| Amberlyst-15 | Microwave, 100 °C | Reusable, easy to separate | May be less active for deactivated phenols | [11] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110 °C | High activity, recyclable | Requires catalyst synthesis | [8][9] |
| Ionic Liquids | Room temp to mild heating | Mild conditions, recyclable | Can be expensive | [2] |
Issue 3: Formation of Undesired Ether Byproducts
Q: I am observing the formation of ether byproducts in my reaction mixture. Why is this happening?
A: Under acidic conditions, phenols can undergo etherification with alcohols, which can be present as a solvent or formed as a byproduct (e.g., ethanol from ethyl acetoacetate).[14][15]
-
Causality:
-
Intermolecular Dehydration: The acid catalyst can promote the dehydration of two phenol molecules or a phenol and an alcohol to form an ether.[15]
-
Reaction with Solvent/Byproduct: If an alcohol is used as a solvent or is generated during the reaction, it can react with the phenol under acidic catalysis.
-
-
Troubleshooting Steps:
-
Solvent-Free Conditions: Whenever possible, running the reaction neat (solvent-free) can eliminate the possibility of side reactions with an alcohol solvent.[2][16] Many modern protocols for Pechmann condensation advocate for solvent-free conditions.[10][16]
-
Control of Byproducts: The transesterification step of the Pechmann condensation releases ethanol. While unavoidable, ensuring the reaction proceeds efficiently towards the cyclized product can minimize the opportunity for this ethanol to engage in side reactions.
-
Temperature Management: Higher temperatures can favor elimination and other side reactions.[15] Adhere to the optimal temperature for the specific catalyst and substrate system.
-
Pechmann Reaction Mechanism vs. Side Reactions
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijsart.com [ijsart.com]
- 13. DSpace [open.bu.edu]
- 14. Phenol ether - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
Technical Support Center: Enhancing the Photostability of Coumarin-Based Fluorescent Probes
Welcome to the technical support center for coumarin-based fluorescent probes. Coumarins are a versatile class of fluorophores, prized for their high fluorescence quantum yields and sensitivity to the local microenvironment.[1][2] However, their utility can sometimes be limited by photobleaching—the irreversible loss of fluorescence upon exposure to light. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common photostability issues and provide actionable strategies to preserve your fluorescent signal.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during imaging experiments with coumarin probes.
Question: My coumarin fluorescence is fading extremely quickly (within seconds) under standard laser illumination. What is happening and how can I fix it?
Answer: Rapid signal loss is a classic sign of photobleaching, a process where the excited fluorophore undergoes photochemical reactions that render it non-fluorescent. This is often exacerbated by the presence of molecular oxygen.
The underlying mechanism involves the excited coumarin molecule transitioning from its singlet excited state (S₁) to a longer-lived triplet state (T₁). In this triplet state, the probe can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[3][4] These ROS can then attack the coumarin molecule itself, or other nearby molecules, leading to irreversible chemical modification and loss of fluorescence.[3][4]
Immediate Troubleshooting Steps:
-
Reduce Excitation Intensity: The rate of photobleaching is directly dependent on the intensity of the excitation light.[5] Lower your laser power to the minimum level required to obtain a satisfactory signal-to-noise ratio.
-
Minimize Exposure Time: Use neutral density filters and automated shutters to ensure the sample is only illuminated during image acquisition. For time-lapse imaging, increase the interval between acquisitions as much as your experimental design allows.
-
Use an Antifade Mounting Medium: For fixed-cell imaging, using a commercial antifade reagent is the most effective solution. These reagents contain chemical cocktails that scavenge ROS and quench the harmful triplet state of the fluorophore.
Question: I'm using an antifade reagent, but my signal is still bleaching faster than expected. Why isn't it working effectively?
Answer: While antifade reagents are powerful tools, their performance can be compromised by several factors.
-
Reagent Incompatibility or Age: Not all antifade agents are equally effective for all fluorophores. Some formulations are optimized for specific dye families. Ensure your chosen reagent is compatible with coumarin-based probes. Additionally, antifade reagents have a finite shelf life and can lose efficacy over time, especially if not stored correctly.
-
Incorrect Refractive Index (RI): For high-resolution microscopy, the RI of the mounting medium should match that of the immersion oil (typically ~1.52).[6] A mismatch can cause spherical aberration, scattering light and effectively increasing the excitation energy delivered to the focal plane, which accelerates photobleaching.
-
Incomplete Curing (for hard-setting mountants): Hard-setting mountants must be fully cured to achieve the correct RI and provide optimal protection.[7] Imaging too soon can lead to suboptimal performance.
-
Oxygen Saturation: The efficacy of many antifade agents relies on their ability to scavenge oxygen. If your sample preparation method introduces a large amount of dissolved oxygen, it may overwhelm the capacity of the reagent.
Solutions:
-
Switch to a Different Antifade Reagent: If one formulation is not performing well, try another from a different manufacturer. Reagents like ProLong™ Diamond or Glass (Thermo Fisher Scientific) or Fluoroshield™ (Abcam) are popular choices.[6][8][9]
-
Check the Refractive Index: Use a product specifically designed for your imaging setup, such as ProLong™ Glass Antifade Mountant, which has an RI of 1.52.[6]
-
Allow Proper Curing Time: Follow the manufacturer's instructions for curing, which can range from a few hours to overnight.[7]
-
Degas Buffers: For live-cell imaging or when preparing mounting media, briefly degassing your buffers can help reduce the initial concentration of dissolved oxygen.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts related to coumarin photostability.
Question: What is the fundamental photochemical mechanism of coumarin photobleaching?
Answer: The primary pathway for coumarin photobleaching is photooxidation. The process can be broken down into several key steps, as illustrated in the diagram below.
First, the coumarin molecule absorbs a photon, promoting it to an excited singlet state (S₁). While most molecules will relax back to the ground state (S₀) by emitting a photon (fluorescence), a small fraction can undergo a process called intersystem crossing (ISC) to a long-lived, high-energy triplet state (T₁). This triplet-state coumarin is highly reactive and can interact with ground-state molecular oxygen (³O₂), transferring its energy to create highly damaging singlet oxygen (¹O₂), a potent reactive oxygen species (ROS).[3][4] This ¹O₂ can then attack the electron-rich structure of another coumarin molecule, leading to its destruction. Additionally, the triplet state fluorophore can participate in other electron transfer reactions that generate other ROS like superoxide and hydroxyl radicals, which also contribute to bleaching.[10]
Caption: General mechanism of oxygen-mediated photobleaching of coumarin probes.
Question: How does the molecular structure of a coumarin probe affect its photostability?
Answer: The photostability of coumarin is highly dependent on its substitution pattern. Structural modifications can influence the efficiency of intersystem crossing and the molecule's susceptibility to ROS attack.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) at the 7-position are crucial for strong fluorescence but can sometimes increase susceptibility to photooxidation. However, strategic placement of other groups can mitigate this.
-
Electron-Withdrawing Groups (EWGs): Introduction of EWGs, such as trifluoromethyl (-CF₃), can sometimes enhance photostability by altering the electronic properties of the coumarin core, making it less prone to oxidation.
-
Steric Hindrance: Bulky groups placed near reactive sites on the coumarin ring can physically shield it from attack by ROS, thereby increasing photostability.
-
Cycloaddition: Some coumarin derivatives are prone to photodimerization via a [2+2] cycloaddition reaction, which also leads to a loss of fluorescence.[11][12] The substitution pattern can either promote or inhibit this reaction pathway.[11][12]
Generally, there is a trade-off between brightness and photostability. Highly fluorescent coumarins are often more susceptible to photobleaching. Probe selection should therefore be guided by the specific demands of the experiment.
Question: Can I enhance the photostability of coumarins in live-cell imaging?
Answer: Yes, although it is more challenging than in fixed cells as traditional mounting media are often toxic.
-
Use a Live-Cell Antifade Reagent: Several commercial reagents are available that are non-toxic and can be added directly to the imaging medium. ProLong™ Live Antifade Reagent (Thermo Fisher Scientific) is one such example.[6][8]
-
Add Antioxidants to Media: Supplementing your imaging medium with antioxidants can help scavenge ROS. Trolox, a water-soluble analog of Vitamin E, is a commonly used and effective agent for reducing photobleaching and phototoxicity. It works by quenching the triplet state and scavenging ROS.
-
Optimize Imaging Conditions: The principles of using the lowest possible laser power and minimizing exposure time are even more critical in live-cell imaging to reduce not only photobleaching but also phototoxicity.[5]
-
Choose a More Photostable Probe: If possible, select a coumarin derivative that is intrinsically more photostable. Consult literature or manufacturer data to compare the photobleaching quantum yields (Φb) or half-lives of different probes.[13]
Part 3: Experimental Protocols & Data
Protocol: Screening Antifade Agents for Coumarin-Labeled Fixed Cells
This protocol provides a framework for quantitatively comparing the effectiveness of different antifade reagents for your specific coumarin probe and imaging system.
Sources
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Search Results Page | Fisher Scientific [fishersci.co.uk]
- 7. Mounting Media and Antifades | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135) | Abcam [abcam.com]
- 10. Interactions of a series of coumarins with reactive oxygen species. Scavenging of superoxide, hypochlorous acid and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of 4,5,7-Trimethylcoumarin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5,7-trimethylcoumarin derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability with this class of compounds.
Introduction
4,5,7-Trimethylcoumarin and its derivatives are a promising class of compounds with a wide range of biological activities. However, their therapeutic potential is often limited by poor cell permeability, which can hinder their access to intracellular targets. This guide will equip you with the knowledge and practical protocols to diagnose and overcome these permeability issues, ultimately accelerating your research and development efforts.
Troubleshooting Guide: Poor Cell Permeability
This section provides a structured approach to identifying and resolving common issues encountered during the experimental evaluation of 4,5,7-trimethylcoumarin derivative permeability.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Apparent Permeability (Papp) in PAMPA | High Lipophilicity & Low Aqueous Solubility: The compound may be precipitating in the aqueous donor compartment or getting trapped within the artificial membrane. While lipophilicity can aid membrane crossing, excessive lipophilicity often leads to poor aqueous solubility.[1][2][3] | 1. Modify Formulation: Incorporate solubility-enhancing excipients like cyclodextrins.[4][5][6] Cyclodextrins have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5] 2. pH Adjustment: Evaluate the compound's pKa and adjust the buffer pH to favor the more soluble (likely ionized) form in the donor well. |
| Low Papp in Caco-2 Assay, but Moderate/High Papp in PAMPA | Active Efflux: The compound is likely a substrate for efflux transporters (e.g., P-glycoprotein, BCRP) expressed on the apical membrane of Caco-2 cells, which actively pump the compound out of the cell.[7][8] PAMPA, being a cell-free assay, only measures passive diffusion and does not account for active transport mechanisms.[9][10] | 1. Conduct Bidirectional Caco-2 Assay: Measure permeability from basolateral-to-apical (B-A) and apical-to-basolateral (A-B). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[7][8] 2. Use Efflux Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.[7] |
| Low Papp in Both PAMPA and Caco-2 Assays | Intrinsic Poor Permeability: The compound's physicochemical properties (e.g., high polarity, large size, or rigid structure) are unfavorable for passive diffusion across the lipid bilayer. | 1. Prodrug Strategy: Modify the parent compound by adding a lipophilic promoiety that can be cleaved by intracellular enzymes to release the active drug.[11][12][13][14] This increases lipophilicity and enhances passive diffusion. 2. Nanoparticle Formulation: Encapsulate the compound in lipid-based nanoparticles (e.g., solid lipid nanoparticles) or polymeric nanoparticles.[15][16][17][18] This can alter the absorption pathway and improve uptake. |
| High Variability in Permeability Data | Poor Compound Solubility & Stability: The compound may be precipitating during the assay or degrading in the assay buffer. | 1. Solubility Assessment: Determine the compound's kinetic solubility in the assay buffer before conducting permeability studies. 2. Stability Analysis: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation products using LC-MS. 3. Formulation Optimization: If solubility is an issue, consider using co-solvents (e.g., DMSO, ensuring the final concentration is non-toxic to cells) or formulating with solubility enhancers.[] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4,5,7-trimethylcoumarin derivatives that influence their cell permeability?
A1: The cell permeability of 4,5,7-trimethylcoumarin derivatives is primarily governed by a balance of lipophilicity and aqueous solubility. While a certain degree of lipophilicity is necessary to partition into the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility, causing the compound to precipitate in the aqueous environment of the gut or in assay buffers. Other important factors include molecular size, the number of hydrogen bond donors and acceptors, and the presence of ionizable groups that can affect the charge state of the molecule at physiological pH.
Q2: How can I quickly screen my 4,5,7-trimethylcoumarin derivatives for potential permeability issues?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method for predicting passive diffusion.[9][10][20] This cell-free assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[9][20] It provides a good initial assessment of a compound's intrinsic permeability without the complexities of active transport.[10]
Q3: My compound shows good permeability in the PAMPA assay but performs poorly in the Caco-2 cell model. What does this discrepancy indicate?
A3: This is a classic indication of active efflux. Caco-2 cells, which are derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium and expresses various efflux transporters like P-glycoprotein (P-gp).[8][21] If your compound is a substrate for these transporters, it will be actively pumped out of the cells, resulting in low apparent permeability in the apical-to-basolateral direction. Since PAMPA is a passive diffusion assay, it does not capture this active efflux mechanism.
Q4: What are the most effective strategies to overcome efflux-mediated poor permeability?
A4: There are two primary approaches. The first is to co-administer the coumarin derivative with a known inhibitor of the specific efflux pump. However, this can be challenging due to potential drug-drug interactions. A more elegant and often preferred strategy is to modify the chemical structure of the coumarin derivative to reduce its affinity for the efflux transporter. This can involve altering the substitution pattern or masking the functional groups that are recognized by the transporter.
Q5: Can you explain the "prodrug" approach in more detail and how it can be applied to 4,5,7-trimethylcoumarin derivatives?
A5: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, typically through enzymatic cleavage.[14] For coumarin derivatives with poor permeability due to high polarity (e.g., presence of hydroxyl groups), a common prodrug strategy is to mask these polar groups with lipophilic moieties.[11][12][13] For instance, a hydroxyl group can be esterified. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, esterases can cleave the ester bond, releasing the active, polar coumarin derivative.
Q6: Are there formulation-based approaches to improve the permeability of these compounds?
A6: Absolutely. Encapsulating the 4,5,7-trimethylcoumarin derivative into a nanoparticle-based delivery system is a promising strategy.[15][16][17][18] For instance, solid lipid nanoparticles (SLNs) can protect the drug from degradation and alter its absorption pathway, potentially bypassing efflux pumps and enhancing uptake.[15] Another approach is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and, in some cases, their permeability.[4][5][6]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of 4,5,7-trimethylcoumarin derivatives.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Acceptor and donor plates
-
Lecithin in dodecane solution (e.g., 10% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for membrane integrity testing
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat PAMPA Membrane: Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to a final concentration of 100 µM.
-
Add Donor Solution: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation.[9][10]
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)
Where:
-
VD = volume of the donor well
-
VA = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]A = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Data Interpretation:
| Papp (x 10-6 cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing compound permeability and active transport using the Caco-2 cell line.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for monolayer integrity testing
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity Check: Before the assay, measure the TEER of the cell monolayers. TEER values should be >200 Ω·cm2.[22] Also, perform a Lucifer yellow rejection assay to confirm tight junction integrity.
-
Prepare Assay Solutions: Dilute the test compound in HBSS to the desired final concentration (e.g., 10 µM). Prepare solutions for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport studies.
-
A-B Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
B-A Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate and sample as described for A-B transport.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = rate of appearance of the compound in the receiver compartment
-
A = area of the membrane
-
C0 = initial concentration in the donor compartment
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Data Interpretation:
| Papp (A-B) (x 10-6 cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Visualizations
Factors Influencing Cell Permeability
Caption: Key factors influencing cell permeability.
Permeability Assay Workflow
Caption: Workflow for assessing and improving permeability.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Caco2 assay protocol. [Link]
-
Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]
-
A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics. PubMed. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
Poly (lactide-co-glycolide) nanoparticles containing coumarin-6 for suppository delivery: in vitro release profile and in vivo tissue distribution. PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. National Institutes of Health. [Link]
-
Unlocking bacterial defense: Exploring the potent inhibition of NorA efflux pump by coumarin derivatives in Staphylococcus aureus. PubMed. [Link]
-
Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent. RSC Publishing. [Link]
-
PAMPA Permeability Assay. Technology Networks. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]
-
Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]
-
Preparation of Nanomaterials Using Coumarin and Their Various Applications. ResearchGate. [Link]
-
Nano-Encapsulated Coumarin Derivative, CS-QM2 Inhibits Neoplasm Growth: Experimented in Zebrafish Model. PubMed. [Link]
-
In vitro and in silico evidences about the inhibition of MepA efflux pump by coumarin derivatives. ResearchGate. [Link]
-
Effect of coumarin derivatives on membrane permeability of C. rodentium. ResearchGate. [Link]
-
3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus. [Link]
-
A prodrug approach to the use of coumarins as potential therapeutics for superficial mycoses. PubMed. [Link]
-
CAS No : 14002-91-6| Chemical Name : 4,5,7-Trimethylcoumarin. Pharmaffiliates. [Link]
-
MedChem Essentials: Lipophilicity. YouTube. [Link]
-
(PDF) A Prodrug Approach to the Use of Coumarins as Potential Therapeutics for Superficial Mycoses. ResearchGate. [Link]
-
Screening of coumarin derivatives as membrane integrity agonist using chem informatics approach. Ukaaz Publications. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
-
Coumarins permeability in Caco-2 cell model. PubMed. [Link]
-
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. MDPI. [Link]
-
Efflux pump inhibitory activities of compounds isolated from C. trifoliata. ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
Sources
- 1. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility / Journal of Medicinal Chemistry, 2018 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. gpsrjournal.com [gpsrjournal.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
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- 10. PAMPA | Evotec [evotec.com]
- 11. A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A prodrug approach to the use of coumarins as potential therapeutics for superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly (lactide-co-glycolide) nanoparticles containing coumarin-6 for suppository delivery: in vitro release profile and in vivo tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]
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Technical Support Center: Minimizing Background Fluorescence in Assays Using 4,5,7-Trimethylcoumarin
Welcome to the Technical Support Center for 4,5,7-trimethylcoumarin-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to background fluorescence, ensuring the generation of high-quality, reliable data. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to address common challenges encountered during experimental workflows.
I. Understanding the Source of Background Fluorescence
High background fluorescence in assays utilizing 4,5,7-trimethylcoumarin can originate from multiple sources, compromising assay sensitivity and dynamic range. Understanding these sources is the first step toward effective troubleshooting. Coumarin dyes, as a family of molecules, exhibit fluorescence that is highly sensitive to their local environment, particularly polarity and microviscosity.[1][2]
Potential sources of background fluorescence include:
-
Intrinsic Fluorescence of Assay Components: Media components, sera, or test compounds can possess inherent fluorescence that spectrally overlaps with 4,5,7-trimethylcoumarin.
-
Solvent and Buffer Effects: The fluorescence of coumarin derivatives is significantly influenced by solvent polarity and pH.[3][4][5] Changes in the microenvironment can lead to shifts in excitation and emission spectra, as well as alterations in fluorescence intensity.
-
Non-Specific Binding: Hydrophobic interactions can cause the coumarin derivative to bind non-specifically to plate surfaces, proteins, or cellular debris, leading to a persistent background signal.[6]
-
Substrate Instability: In enzyme-based assays, the fluorogenic substrate may undergo spontaneous hydrolysis, leading to the release of the fluorophore and a high background signal.[7]
II. Troubleshooting Guide: A Problem-Oriented Approach
This section provides a systematic approach to identifying and resolving common issues related to high background fluorescence.
Problem 1: High Fluorescence Signal in Blank/Negative Control Wells
This is one of the most common issues and directly impacts the signal-to-noise ratio of the assay.
Potential Causes & Step-by-Step Solutions
-
Contaminated Reagents or Assay Plates:
-
Explanation: Dust particles, chemical residues on microplates, or impurities in solvents and buffers can be fluorescent.
-
Solution:
-
Use high-purity, spectroscopy-grade solvents for all reagent preparations.
-
Test different brands of microplates, as some may have lower intrinsic fluorescence. Black, opaque plates are generally recommended for fluorescence assays to minimize crosstalk and background.
-
Ensure all reusable labware is thoroughly cleaned and rinsed with high-purity water.
-
-
-
Autofluorescence from Assay Media or Buffers:
-
Explanation: Common media components like phenol red, riboflavin, and tryptophan are known to be fluorescent.
-
Solution:
-
If possible, switch to a phenol red-free medium for the duration of the assay.
-
Prepare a "buffer/media only" blank to quantify the background contribution from these components.
-
If the background is significant, consider purifying critical buffer components or sourcing them from a different supplier.
-
-
-
Intrinsic Fluorescence of Test Compounds:
-
Explanation: The compounds being screened can themselves be fluorescent, interfering with the assay signal.
-
Solution:
-
Screen all test compounds for intrinsic fluorescence at the excitation and emission wavelengths used for 4,5,7-trimethylcoumarin.
-
Include a "compound only" control (without the coumarin probe) to measure and subtract its fluorescent contribution.
-
-
Experimental Workflow for Diagnosing High Background in Blanks
Caption: Workflow for diagnosing high background in blank wells.
Problem 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be a consequence of high background, a weak specific signal, or a combination of both.
Potential Causes & Step-by-Step Solutions
-
Suboptimal Excitation and Emission Wavelengths:
-
Explanation: While 4,5,7-trimethylcoumarin has characteristic spectral properties, these can be influenced by the assay environment.[1][3] Using suboptimal wavelengths can lead to inefficient excitation and collection of emitted light, while maximizing the collection of background fluorescence.
-
Solution:
-
Perform a full excitation and emission scan of the 4,5,7-trimethylcoumarin product in your specific assay buffer to determine the optimal wavelengths.
-
For coumarin-based assays, using an excitation wavelength greater than 400 nm can help minimize background fluorescence from components like NADPH.[8][9]
-
-
-
Incorrect Instrument Settings:
-
Explanation: The gain setting on the fluorometer may be too high, amplifying the background signal along with the specific signal.
-
Solution:
-
Optimize the gain setting using a positive control well. The goal is to set the gain so that the highest signal is within the linear range of the detector and does not saturate it.
-
Ensure that the correct filter sets or monochromator settings are being used for the determined optimal excitation and emission wavelengths.
-
-
-
Environmental Sensitivity of 4,5,7-trimethylcoumarin:
-
Explanation: The fluorescence quantum yield of coumarin derivatives can be highly dependent on the polarity of the solvent.[10][11] A highly polar environment may quench the fluorescence of the probe, reducing the specific signal.
-
Solution:
-
If possible, assess the impact of buffer polarity on the fluorescence of 4,5,7-trimethylcoumarin. It may be necessary to add less polar, non-interfering co-solvents to enhance the signal, though care must be taken not to affect the biological activity in the assay.
-
-
Quantitative Data Summary: Environmental Effects on Coumarin Fluorescence
| Parameter | Effect on Fluorescence | Scientific Rationale |
| pH | Highly sensitive; fluorescence can shift in wavelength and intensity.[3][4][5] | Protonation or deprotonation of the coumarin core or substituents alters the electronic structure and intramolecular charge transfer (ICT) properties.[5][12] |
| Solvent Polarity | Significant impact on quantum yield and spectral position.[2][11][13] | Polar solvents can stabilize the excited state, leading to red-shifts in emission.[13] Non-polar environments can sometimes lead to higher quantum yields.[10][14] |
| Viscosity | Increased viscosity can lead to higher fluorescence quantum yield.[2] | Torsional relaxation, a non-radiative decay pathway, is hindered in more viscous media, leading to greater fluorescence emission.[2] |
III. Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for 4,5,7-trimethylcoumarin?
While specific values should be empirically determined in your assay buffer, coumarin derivatives generally absorb UV light and emit in the blue-green region of the spectrum.[7] For many 7-substituted coumarins, excitation wavelengths range from 300 to 420 nm, with emission wavelengths from 350 to 500 nm.[8][9] For instance, 7-amino-4-methylcoumarin has an excitation peak at 341 nm and an emission peak at 441 nm.[15] It is crucial to perform a spectral scan in your specific assay conditions to optimize your instrument settings.
Q2: How does pH affect the fluorescence of 4,5,7-trimethylcoumarin?
The fluorescence of many coumarin derivatives is highly pH-sensitive.[3][4] For example, some coumarins exhibit a shift from blue to yellow-green fluorescence as the pH changes from acidic to alkaline.[4] For 7-hydroxycoumarin derivatives, fluorescence is often stronger at a more alkaline pH (around 10).[3] It is essential to maintain a stable and optimal pH in your assay buffer to ensure a consistent and strong signal.
Q3: Can non-specific binding of 4,5,7-trimethylcoumarin to proteins in my assay be a problem?
Yes, non-specific binding can be a significant issue. Coumarin derivatives can bind to proteins like human serum albumin (HSA), which can lead to quenching of the protein's intrinsic fluorescence and potentially contribute to background.[16] Hydrophobicity of the dye is a major determinant for its propensity to bind non-specifically.[6] To mitigate this, consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your assay buffer to block non-specific binding sites.
Q4: Is 4,5,7-trimethylcoumarin photostable?
Coumarins are generally considered to be relatively photostable.[17] However, like all fluorophores, they can be susceptible to photobleaching under intense or prolonged illumination. To minimize photobleaching, it is advisable to protect your reagents from light and to minimize the exposure time of your samples in the fluorometer.
Q5: Are there any common assay components that are known to interfere with coumarin fluorescence?
Yes, components like NADPH can be strongly fluorescent with an excitation around 350 nm, but this is minimized by using an excitation wavelength above 400 nm.[8][9] Other potential interferents include compounds that can quench fluorescence through processes like Förster resonance energy transfer (FRET) if their absorption spectrum overlaps with the emission spectrum of the coumarin.
IV. References
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. MDPI. [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Publishing. [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH. [Link]
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. [Link]
-
Fluorescence properties of some coumarin dyes and their analytical implication. Indian Academy of Sciences. [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH. [Link]
-
Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. PubMed. [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]
-
Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. PubMed. [Link]
-
Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PMC - NIH. [Link]
-
Coumarin 545: an emission reference with a record-low temperature coefficient for ratiometric fluorescence based temperature mea. RSC Publishing. [Link]
-
Effect of pH on Fluorescence Spectra of Coumarin Derivatives. PubMed. [Link]
-
Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions. PubMed. [Link]
-
Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PMC - NIH. [Link]
-
Solvent Effect on Fluorescence Quenching of 7, 8 Benzo 4 azido Methyl Coumarin by Aniline. Mapana Journal of Sciences. [Link]
-
Solvent effects on the proton-transfer reactions of 7-hydroxycoumarin and its 4-methyl derivative with tertiary amines in the ground and excited singlet states[8]. Semantic Scholar. [Link]
-
(PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. ResearchGate. [Link]
-
Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF. [Link]
-
Small-molecule coumarin fluorescent pH probes for extremely acidic conditions | Request PDF. ResearchGate. [Link]
-
small-molecule-coumarin-fluorescent-ph-probes-for-extremely-acidic-conditions. Ask this paper | Bohrium. [Link]
-
Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. MDPI. [Link]
-
Benzo[ g ]coumarin-Based Fluorescent Probes for Bioimaging Applications. ResearchGate. [Link]
-
Coumarin 1. OMLC. [Link]
-
Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. [Link]
-
Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. PMC. [Link]
-
Coumarin 7. PhotochemCAD. [Link]
-
7-Hydroxy-4-(trifluoromethyl)coumarin. PhotochemCAD. [Link]
-
(PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. [Link]
Sources
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 16. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Isomeric Trimethylcoumarins
Welcome to the technical support center dedicated to the complex challenge of purifying isomeric trimethylcoumarins. As researchers and drug development professionals, you understand that separating compounds with identical molecular formulas and weights, differing only in the substitution pattern of methyl groups, demands a nuanced and systematic approach. Their similar polarities and solubilities often lead to frustrating co-elution in chromatography and difficult selective crystallization.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and adapt methodologies to your specific isomeric mixture.
Purification Strategy Workflow
The general approach to purifying isomeric trimethylcoumarins involves a multi-step process that leverages subtle differences in their physicochemical properties. The workflow typically starts with a bulk purification technique like recrystallization, followed by a high-resolution chromatographic separation.
Caption: General workflow for isolating isomeric trimethylcoumarins.
Frequently Asked Questions & Troubleshooting
Section 1: Recrystallization
Q1: What is the best starting point for purifying a crude mixture of trimethylcoumarin isomers?
A solid initial strategy is a combination of recrystallization followed by column chromatography. Recrystallization is an effective and economical technique for removing significant impurities and potentially enriching one isomer if there is a substantial difference in solubility.[1] The goal of this first step is not necessarily to achieve perfect purity but to simplify the mixture for the subsequent, more sensitive chromatography step.
Q2: I'm struggling to choose a solvent for recrystallization. What's the methodology?
The ideal solvent is one in which your trimethylcoumarin mixture is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][2]
Solvent Selection Protocol:
-
Initial Screening: Place ~20-30 mg of your crude material into several test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heating: Heat the tubes that did not show dissolution. The target solvent should dissolve the compound completely at or near its boiling point.
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
Often, a mixed-solvent system is required.[3] This involves dissolving the crude product in a "soluble" solvent and then adding a "poorly soluble" (or anti-solvent) dropwise until the solution becomes cloudy (the saturation point). Gentle heating to clarify the solution followed by slow cooling should induce crystallization.
| Solvent System Example | Soluble Solvent | Poor/Anti-Solvent | Rationale |
| Polar Coumarins | Ethanol or Methanol | Water | Good for moderately polar compounds. The alcohol solubilizes the coumarin, and water reduces the overall solubility to force crystallization.[2] |
| Non-Polar Coumarins | Toluene or Dichloromethane | Hexane or Pentane | Toluene dissolves the aromatic coumarin ring, while hexane acts as a non-polar anti-solvent. |
| General Purpose | Ethyl Acetate | Hexane | A versatile mid-polarity system that works for a wide range of coumarins. |
Q3: My compound is "oiling out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solute comes out of solution above its melting point, often because the boiling point of the solvent is too high or because impurities are depressing the melting point.
Troubleshooting Oiling Out:
-
Lower the Solution Temperature: Use a solvent with a lower boiling point.
-
Decrease Solute Concentration: Add more of the "soluble" solvent before adding the anti-solvent to avoid oversaturation.
-
Slow Down Cooling: Insulate the flask to ensure the solution cools as slowly as possible. This gives molecules time to orient into a crystal lattice.
-
Seed the Solution: Add a tiny, pure crystal of the target compound (if available) to act as a nucleation site.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.
Caption: Decision tree for troubleshooting "oiling out".
Section 2: Chromatographic Separation
Q4: My trimethylcoumarin isomers are co-eluting in flash column chromatography. How can I improve the separation?
Co-elution of isomers is the primary challenge. Improving resolution requires manipulating the chromatography conditions to exploit the subtle differences in isomer polarity and shape.
Strategies to Improve Resolution:
-
Optimize the Mobile Phase: This is the most crucial factor. The goal is to find a solvent system that gives a retention factor (Rƒ) between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate, with visible separation between the isomer spots.
-
Principle: Isomers interact differently with the stationary phase (e.g., silica gel). A less polar isomer will have a weaker interaction and travel further up the column/TLC plate (higher Rƒ). By systematically adjusting the polarity of the mobile phase (e.g., varying the ratio of ethyl acetate to hexane), you can magnify these small interaction differences.[4]
-
Action: Systematically test solvent systems. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (10%, 15%, 20%) while monitoring the separation by TLC.
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider a different adsorbent.
-
Alumina: Can be basic, neutral, or acidic. It offers different selectivity compared to the slightly acidic silica gel and may resolve isomers that are inseparable on silica.
-
Reverse-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used. Separation is based on hydrophobicity. This is the basis for most HPLC separations but can also be used in flash chromatography.[5]
-
-
Improve Column Parameters:
-
Use a Longer/Narrower Column: This increases the number of theoretical plates, providing more opportunities for the isomers to separate.
-
Ensure Proper Packing: A well-packed column is critical. Any channels or cracks will lead to band broadening and poor separation. Dry Column Vacuum Chromatography (DCVC) can be an effective alternative to traditional slurry packing.[4]
-
Q5: What is a good starting point for an analytical HPLC method to separate trimethylcoumarin isomers?
High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography. A reverse-phase (RP-HPLC) method is the most common and effective approach.[5][6]
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 150-250 mm x 4.6 mm, 3-5 µm | The C18 stationary phase provides hydrophobic interactions with the aromatic coumarin core. The long column length and small particle size ensure high separation efficiency.[5] |
| Mobile Phase A | Water (often with 0.1% Formic or Acetic Acid) | The aqueous phase. The acid helps to protonate silanols on the stationary phase, reducing peak tailing, and can improve ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier. Its concentration is increased to elute the compounds. Acetonitrile often provides sharper peaks and lower backpressure than methanol.[7] |
| Elution Mode | Gradient | A shallow gradient (e.g., starting at 40% B and slowly increasing to 70% B over 20-30 minutes) is crucial. It allows more time for the closely-eluting isomers to resolve, which is difficult with an isocratic (constant mobile phase) method. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Detector (e.g., at 254 nm or 320 nm) | Coumarins are strong UV absorbers. Run a UV scan of your sample to determine the wavelength of maximum absorbance (λmax) for the best sensitivity. |
| Column Temp. | 30-40 °C | Running the column at a slightly elevated and controlled temperature can improve peak shape and reproducibility.[8] |
Section 3: Isomer Identification and Confirmation
Q6: I have two separate fractions from my HPLC. How can I be certain which trimethylcoumarin isomer is which?
Definitive identification requires spectroscopic analysis. Since isomers have the same mass, Mass Spectrometry (MS) alone is insufficient, though fragmentation patterns can sometimes offer clues.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[10]
-
¹H NMR (Proton NMR): This is the primary method. The chemical shift (ppm) and splitting patterns of the aromatic protons and the methyl group protons will be unique for each isomer. The substitution pattern on the aromatic ring dictates the coupling constants (J-values) between adjacent protons, providing a definitive fingerprint for each positional isomer.
-
¹³C NMR (Carbon NMR): This technique shows a unique signal for each carbon atom in the molecule. The number of signals and their chemical shifts will confirm the specific isomeric structure.
-
2D NMR (COSY, HMBC, HSQC): If the 1D spectra are ambiguous, 2D NMR experiments can reveal correlations between protons (COSY) or between protons and carbons (HMBC, HSQC), allowing for an unambiguous assignment of the entire molecular structure.
Detailed Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude trimethylcoumarin solid in an Erlenmeyer flask. Add the minimum amount of a hot "soluble" solvent (e.g., ethyl acetate) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poorly soluble" solvent (e.g., hexane) dropwise with swirling until the solution just begins to turn persistently cloudy.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
Protocol 2: Analytical RP-HPLC Method
-
System Preparation: Equilibrate the HPLC system and the C18 column with a starting mixture of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile) (e.g., 60:40 A:B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of your isomeric mixture (~0.1 mg/mL) in the mobile phase or a compatible solvent like pure acetonitrile. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Injection: Inject 5-10 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient. For example:
-
0-5 min: 40% B
-
5-25 min: 40% to 70% B (shallow gradient for separation)
-
25-27 min: 70% to 95% B (column wash)
-
27-30 min: 95% B (hold)
-
30-32 min: 95% to 40% B (return to initial)
-
32-40 min: 40% B (re-equilibration)
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and resolution of the isomeric peaks. Adjust the gradient slope or starting/ending percentages to optimize separation.
References
-
PubMed. (2010). Thermodynamic and kinetic study of chiral separations of coumarin-based anticoagulants on derivatized amylose stationary phase. Available at: [Link]
-
ResearchGate. (n.d.). Chiral isolation and structure determination of natural coumarin derivative enantiomers (−)‐murraxocin (B304‐1) and (+). Available at: [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Available at: [Link]
-
PubMed. (2013). Synthesis and evaluation of two coumarin-type derivatization reagents for fluorescence detection of chiral amines and chiral carboxylic acids. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. Available at: [Link]
-
PubMed. (2000). Separation of coumarins from Archangelica officinalis in high-performance liquid chromatography and thin-layer chromatography systems. Available at: [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Available at: [Link]
-
ResearchGate. (2022). What are the techniques that can be use to purify coumarins?. Available at: [Link]
-
ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Available at: [Link]
-
ResearchGate. (2020). What is the best solvent to recrystillize a polar coumarin?. Available at: [Link]
-
MDPI. (n.d.). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2025). Stereoselective Synthesis, Spectral Characterization, Docking and Biological Screening of Coumarin Derivative. Available at: [Link]
-
Quora. (2019). How to isolate coumarin. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
ResearchGate. (2025). Identification of Coumarin Isomers by Mass Spectrometry Using Breakdown Curves. Available at: [Link]
-
MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. Available at: [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
-
Quora. (2023). What spectral technique is used to distinguish between structural isomers?. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Methyl coumarin on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Available at: [Link]
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Available at: [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Available at: [Link]
-
Research and Reviews: Journal of Chemistry. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Available at: [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry [mdpi.com]
- 7. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Thermodynamic and kinetic study of chiral separations of coumarin-based anticoagulants on derivatized amylose stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Validation & Comparative
A Senior Application Scientist's Guide to Coumarin Fluorophores: A Comparative Analysis of 4,5,7-Trimethylcoumarin
Introduction: The Enduring Utility of the Coumarin Scaffold
For decades, the coumarin scaffold has served as a foundational structural motif in the development of fluorescent probes essential for biological imaging and biochemical assays.[1] First isolated in 1820, this simple benzopyrone structure is the parent of a vast family of derivatives whose photophysical properties can be finely tuned through strategic chemical modification.[1] The enduring appeal of coumarins lies in their synthetic accessibility, excellent cell permeability, and environmentally sensitive fluorescence.[1][2]
A key principle in designing coumarin-based dyes is the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[2] A well-established rule of thumb is that installing an EDG at the 7-position (e.g., -OH, -OR, -NR2) and/or an EWG at the 3 or 4-position results in a significant red-shift of the absorption and emission maxima due to an enhanced intramolecular charge transfer (ICT) process.[2][3] This guide provides an in-depth comparison of 4,5,7-trimethylcoumarin against other widely-used coumarin derivatives, offering researchers the data and rationale needed to select the optimal fluorophore for their specific application.
The Structural Basis of Coumarin Fluorescence: A Deeper Look
The fluorescence of a coumarin derivative is not merely a product of its core structure but is profoundly influenced by the nature and position of its substituents. These modifications alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the molecule's excitation and emission wavelengths.
-
The Critical 7-Position: The 7-position is paramount for tuning fluorescence. The introduction of a potent electron-donating group, such as an amino (-NH2) or hydroxyl (-OH) group, dramatically increases the fluorescence quantum yield and shifts the emission to longer, more biologically compatible wavelengths.[2][3]
-
The Role of Methyl Groups: While less dramatic than amino or hydroxyl groups, methyl groups (-CH3) are not inert bystanders. As weak electron-donating groups, they can subtly influence the electronic properties of the coumarin ring. In 4,5,7-trimethylcoumarin, the methyl groups at positions 4 and 7 contribute to the overall electron density. The methyl group at position 5 introduces steric effects that can influence molecular planarity and interactions with the surrounding solvent, which in turn can affect non-radiative decay pathways.
This interplay between electronic and steric effects is what gives each coumarin derivative its unique photophysical signature.
Comparative Photophysical Data
To provide an objective comparison, the key photophysical parameters of 4,5,7-trimethylcoumarin and several other common coumarins were compiled. The data, presented across solvents of varying polarity, highlights the environmental sensitivity of these fluorophores.
| Coumarin Derivative | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 4,5,7-Trimethylcoumarin | Ethanol | ~350-360 | ~410-420 | ~60 | Data not readily available | Data not readily available |
| Unsubstituted Coumarin | Ethanol | 313 | 375 | 62 | 0.003 | 7,600 |
| 7-Hydroxy-4-methylcoumarin | Ethanol | 360 | 450 | 90 | 0.63 | 18,000 |
| 7-Methoxycoumarin | Methanol | 323 | 388 | 65 | 0.033 | 13,000 |
| 7-Amino-4-methylcoumarin (AMC) | Ethanol | 351 | 430 | 79 | 0.70 | 19,000 |
| 7-(Diethylamino)-4-methylcoumarin | Ethanol | 373 | 434 | 61 | 0.51 | 24,000 |
Note: Photophysical properties, especially quantum yield, are highly dependent on the specific experimental conditions (e.g., solvent purity, temperature, pH). The values presented are representative and sourced from various literature.
Discussion and Interpretation: Selecting the Right Tool for the Job
The data reveals a clear structure-property relationship. Unsubstituted coumarin is weakly fluorescent. The introduction of a powerful electron-donating group at the 7-position, like in 7-hydroxy-4-methylcoumarin and 7-amino-4-methylcoumarin (AMC), results in a dramatic increase in both the Stokes shift and quantum yield, making them exceptionally bright fluorophores.[4][5]
4,5,7-trimethylcoumarin occupies an intermediate position. While its fluorescence is expected to be significantly stronger than the parent coumarin due to the electron-donating methyl groups, it is unlikely to match the brightness of AMC or 7-hydroxy-4-methylcoumarin. However, its utility may lie in applications where the specific spectral properties or its different chemical reactivity are advantageous. The methyl groups can also increase its lipophilicity compared to hydroxylated coumarins, potentially altering its cellular localization or solubility in non-polar environments.
The choice of coumarin depends entirely on the experimental requirements:
-
For maximum brightness and sensitivity in enzyme assays, 7-Amino-4-methylcoumarin (AMC) is a superior choice due to its high quantum yield.[6][7][8]
-
For applications requiring pH sensitivity, 7-Hydroxycoumarins are excellent candidates, as their fluorescence is often dependent on the protonation state of the hydroxyl group.[9][10]
-
For use as a blue laser dye or when high photostability is needed, 7-(Diethylamino)-4-methylcoumarin is a robust option.[11][]
Experimental Protocol: A Validated Workflow for Comparative Fluorophore Analysis
To ensure trustworthy and reproducible data, a rigorous, self-validating experimental protocol is essential. This section details the comparative method for determining fluorescence quantum yield, a critical metric for fluorophore performance.
Objective
To accurately measure and compare the relative fluorescence quantum yield (ΦF) of 4,5,7-trimethylcoumarin against a well-characterized standard, such as 7-amino-4-methylcoumarin (AMC).
Materials and Instrumentation
-
Reagents: 4,5,7-trimethylcoumarin, 7-amino-4-methylcoumarin (as standard), Spectroscopic grade ethanol, Quinine sulfate dihydrate (for instrument validation).
-
Instrumentation: Calibrated UV-Vis Spectrophotometer, Calibrated Spectrofluorometer with spectral correction capabilities.
-
Labware: 1 cm path length quartz cuvettes (2 for absorbance, 2 for fluorescence), Class A volumetric flasks and pipettes.
Experimental Workflow Diagram
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A Senior Application Scientist's Comparative Guide to Coumarin-Based Fluorophores and Mainstream Probes for Cellular Imaging
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5,7-Trimethyl-2H-chromen-2-one, a member of the coumarin family, against other established classes of fluorescent probes for cellular imaging. We will delve into the photophysical principles, practical applications, and experimental considerations to empower researchers in selecting the optimal tool for their specific biological questions.
Introduction: The Role of Small-Molecule Probes in Visualizing Cellular Dynamics
Fluorescence microscopy is an indispensable tool in modern cell biology, enabling the visualization of subcellular structures and dynamic processes in living cells.[1] The selection of an appropriate fluorescent probe is a critical determinant of experimental success.[2] Small-molecule organic dyes offer several advantages over fluorescent proteins, including smaller size, potentially higher brightness and photostability, and a wide array of chemical modifications for targeted applications.[3][4]
Among these, coumarin derivatives stand out for their structural versatility and environment-sensitive fluorescence.[5][6] Their core benzopyran-2-one structure can be readily modified to tune photophysical properties like excitation/emission wavelengths, quantum yield, and Stokes shift, making them a powerful scaffold for developing targeted probes.[5][7] This guide focuses on this compound as a representative coumarin and compares its projected performance against widely-used fluorophore classes such as rhodamines, fluoresceins, and cyanine dyes.
Section 1: Understanding the Coumarin Scaffold: The Case of this compound
This compound is a substituted coumarin. While extensive biological imaging data for this specific molecule is not widely published, we can infer its likely properties based on its structure and the well-documented behavior of the coumarin family.
-
Structure: C₁₂H₁₂O₂[8]
-
Core Principle of Fluorescence: The fluorescence of coumarins is often governed by mechanisms like Intramolecular Charge Transfer (ICT).[5] Upon excitation, an electron is transferred from an electron-donating group (like an alkyl group) to an electron-accepting part of the molecule. The relaxation from this ICT state results in fluorescence emission. The properties of this emission are highly sensitive to the local environment's polarity and viscosity.[6]
-
Inferred Properties of this compound: The three methyl groups (-CH₃) are weak electron-donating groups. Their presence is expected to influence the molecule's photophysical properties. Furthermore, these nonpolar groups increase the molecule's lipophilicity, which could enhance its ability to permeate cell membranes without requiring chemical modifications like esterification, a common strategy to help polar probes cross the cell membrane.[9]
The diagram below illustrates the general mechanism of a "turn-on" coumarin probe, where analyte binding enhances fluorescence—a common design strategy for coumarin-based sensors.[5][10]
Caption: General mechanism of a coumarin-based 'turn-on' sensor.
Section 2: Comparative Analysis of Fluorescent Probe Classes
The choice of a fluorescent probe extends beyond a single molecule to entire classes, each with distinct advantages and disadvantages.[2][11] The ideal probe should be bright, photostable, specific, and minimally perturbing to the biological system.[9][12]
| Parameter | Coumarin Derivatives (e.g., this compound) | Rhodamine Derivatives (e.g., TMRM, Rhodamine B) | Fluorescein Derivatives (e.g., FITC, Fluo-4) | Cyanine Dyes (e.g., Cy3, Cy5) | Fluorescent Proteins (e.g., EGFP, mCherry) |
| Excitation (nm) | ~320-450[7] | ~540-580 | ~490 | ~550 (Cy3), ~650 (Cy5) | ~488 (EGFP), ~587 (mCherry)[13] |
| Emission (nm) | ~380-500[7] | ~560-630 | ~520 | ~570 (Cy3), ~670 (Cy5) | ~509 (EGFP), ~610 (mCherry)[13] |
| Quantum Yield (Φ) | Moderate to High (0.3-0.9)[5] | High (0.3-0.9) | Very High (~0.9) | Moderate (0.1-0.4) | Moderate to High (0.6-0.8)[14] |
| Photostability | Moderate | High | Low to Moderate | Moderate to High | Low to Moderate[13] |
| pH Sensitivity | Can be high (esp. hydroxy-coumarins) | Low | High | Low | Moderate[4] |
| Cell Permeability | Generally good, tunable with substituents[5] | Good (often cationic)[15] | Generally poor (requires AM ester form) | Varies, often requires conjugation | Not applicable (genetically expressed)[11] |
| Key Advantages | Large Stokes shift, environmentally sensitive, versatile scaffold.[6][7] | High brightness & photostability, low pH sensitivity.[15] | Very high brightness, well-established conjugation chemistry. | Narrow emission peaks, available in far-red spectrum to reduce autofluorescence. | Genetically encodable for protein-specific labeling, non-invasive.[11] |
| Key Limitations | Lower wavelength excitation can increase autofluorescence and phototoxicity.[16] | Can be cytotoxic, may accumulate in mitochondria.[15] | Prone to photobleaching and pH-dependent fluorescence. | Can be "sticky" leading to non-specific binding. | Large size can affect protein function, requires transfection, potential for dimerization.[4][13] |
Section 3: Experimental Protocols and Methodologies
The successful application of any fluorescent probe relies on robust and validated protocols. Here, we provide a generalized workflow for evaluating and using a small-molecule fluorescent probe for live-cell imaging.
Workflow for Fluorescent Probe Evaluation and Application
The following diagram outlines the critical steps from probe selection to final data analysis. The rationale behind this workflow is to ensure that the chosen probe is suitable for the specific cell type and imaging setup, and that the resulting data is reliable and reproducible.
Caption: A generalized workflow for live-cell imaging experiments.
Protocol 1: General Staining of Live Cells with a Permeable Fluorescent Probe
This protocol is a starting point and must be optimized for your specific probe and cell line.
-
Cell Preparation:
-
Seed cells onto a glass-bottom imaging dish or chamber slide at a density that will result in 50-70% confluency at the time of imaging.
-
Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology. Over-confluent cells can exhibit altered physiology.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO.
-
Rationale: DMSO is a common solvent for organic dyes and helps with cell permeability. Anhydrous DMSO prevents probe degradation from moisture.
-
On the day of the experiment, dilute the stock solution to a final working concentration (typically 100 nM to 10 µM) in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS).
-
Rationale: Serum can contain proteins that may bind to the probe, increasing background or preventing cellular uptake. A titration experiment is essential to find the lowest effective concentration to minimize toxicity.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.
-
Rationale: Incubation time is a critical parameter to optimize. Too short, and the signal is weak; too long, and cytotoxicity or probe sequestration in lysosomes can occur.[17]
-
-
Washing and Imaging:
-
Remove the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).
-
Rationale: Washing removes extracellular probe, improving the signal-to-background ratio.[17] Phenol red is fluorescent and should be avoided in imaging media.
-
Add fresh imaging buffer to the cells and proceed to the microscope. Ensure the microscope is equipped with the appropriate filter sets for the chosen probe.
-
Rationale: Use the lowest possible excitation light intensity and exposure time to prevent phototoxicity and photobleaching, which can harm the cells and compromise data quality.[17]
-
Conclusion and Future Outlook
The selection of a fluorescent probe is a multi-faceted decision that requires a deep understanding of both the probe's chemistry and the biological context.
-
This compound represents a class of lipophilic coumarins that are promising candidates for general cytoplasmic or lipid-rich organelle staining due to their predicted cell permeability. However, their utility is likely limited by their blue-shifted excitation and emission spectra, which overlap with cellular autofluorescence. Further characterization of its photophysical properties and cytotoxicity is required to validate its use in cellular imaging.
-
Rhodamines and Cyanine Dyes remain the workhorses for many applications due to their superior photostability and red-shifted spectra.[18] They are particularly advantageous for long-term time-lapse imaging and for experiments requiring high signal-to-noise ratios.
-
Fluoresceins are exceptionally bright but should be used with caution in experiments where pH fluctuations or long-term imaging are expected due to their environmental sensitivity and propensity for photobleaching.
-
Fluorescent Proteins are unparalleled for their ability to be genetically targeted to specific proteins of interest, providing molecular specificity that is difficult to achieve with small-molecule dyes.[11]
Ultimately, the optimal probe is the one that provides the necessary contrast and specificity to answer your biological question while minimally impacting the health of the cells. A thorough review of the literature and careful optimization of staining and imaging parameters are the cornerstones of successful and reproducible fluorescence microscopy.
References
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A Comparative Analysis of the Biological Activity of 4,5,7-Trimethylcoumarin and Structurally Related Analogs
Abstract
Coumarins, a prominent class of benzopyrone compounds, are a cornerstone of natural product chemistry and medicinal drug discovery, lauded for their vast spectrum of pharmacological activities.[1] Their structural simplicity, low molecular weight, and high bioavailability make them an "elite scaffold" for developing novel therapeutic agents.[2][3] This guide provides a comparative analysis of the biological activities of substituted coumarins, with a specific focus on understanding the potential of 4,5,7-trimethylcoumarin. While direct experimental literature on 4,5,7-trimethylcoumarin is limited, a robust understanding of its therapeutic potential can be extrapolated by examining the structure-activity relationships (SAR) of its close structural analogs. We will dissect the influence of methyl and other substitutions on the coumarin core across key therapeutic areas, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial activities, supported by established experimental protocols.
The Coumarin Scaffold: A Foundation for Diverse Bioactivity
The biological profile of a coumarin derivative is profoundly dictated by the nature and position of substituents on its benzopyrone core.[4] Modifications at positions C3, C4, C5, C6, and C7 can dramatically alter the molecule's interaction with biological targets, transforming it from an anticoagulant to a potent anticancer or anti-inflammatory agent.[5] The methyl group (-CH3), in particular, influences a compound's lipophilicity, steric profile, and metabolic stability, thereby modulating its bioactivity. This guide will explore how the specific trimethyl substitution pattern at the 4, 5, and 7 positions might synergize or contrast with the activities observed in other well-studied coumarins.
Caption: General chemical structure of the coumarin (2H-1-benzopyran-2-one) nucleus.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity
Coumarins are well-documented anti-inflammatory agents.[6] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[7][8]
-
Comparison with 4-Methylcoumarins: Derivatives of 4-methylcoumarin are effective antioxidants with established anti-inflammatory properties.[7] For instance, 7,8-dihydroxy- and 7,8-diacetoxy-4-methylcoumarin derivatives significantly inhibit the production of NO, thromboxane B2, and TNF-α in activated microglial cells, suggesting a role in neuro-inflammation.[7][9] The presence of a methyl group at the C4 position appears to be a favorable feature.
-
Comparison with Hydroxycoumarins: Hydroxylation of the coumarin ring, particularly at the C7 position (e.g., 7-hydroxy-4-methylcoumarin), is a common feature in anti-inflammatory coumarins.[10] The presence of electron-donating groups, such as hydroxyl or amino fragments, tends to boost anti-inflammatory effects.[11][12]
-
Inference for 4,5,7-trimethylcoumarin: 4,5,7-trimethylcoumarin possesses the favorable 4-methyl group. The additional methyl groups at C5 and C7 increase the molecule's lipophilicity, which could enhance its ability to cross cell membranes and interact with intracellular inflammatory targets. While it lacks the potent electron-donating hydroxyl groups, the overall substitution pattern warrants investigation for COX inhibition or modulation of inflammatory signaling pathways.
Anticoagulant Activity
The discovery of dicoumarol and the subsequent development of warfarin established coumarins as principal oral anticoagulants.[13] This activity, however, is highly specific in its structural requirements.
-
The Critical Role of the 4-Hydroxy Group: The anticoagulant activity of warfarin-like compounds is critically dependent on a 4-hydroxy substituent.[14][15] This group is essential for the antagonism of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors.[13] Numerous studies synthesizing and testing novel anticoagulants focus on derivatives of 4-hydroxycoumarin.[14][16]
-
Inference for 4,5,7-trimethylcoumarin: 4,5,7-trimethylcoumarin lacks the 4-hydroxy group. Its structure features a methyl group at this position instead. Therefore, it is highly unlikely to exhibit anticoagulant activity through the vitamin K antagonism pathway.[15] Any potential antiplatelet or antithrombotic effects would have to occur via a different mechanism, such as inhibition of cyclooxygenase-1 (COX-1), as seen with other coumarin structures.[17]
Anticancer Activity
Coumarins exhibit multifaceted anticancer properties, including the ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[18][19]
-
Influence of Substituents: The anticancer potency of coumarins is highly dependent on their substitution patterns. For example, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) inhibits the proliferation of breast cancer cells.[2] A synthetic derivative, 4-methyl-7-hydroxycoumarin, has shown anticancer potential against skin cancer in mice by down-regulating pro-survival proteins and up-regulating apoptotic proteins like Bax and Caspase-3.[20] Other studies have found that hydroxyl groups at C7 and substitutions at C3 and C4 are common among coumarins with cytotoxic activity against cell lines like MCF-7, HeLa, and HepG2.[2][21][22]
-
Inference for 4,5,7-trimethylcoumarin: The 4-methyl group in 4,5,7-trimethylcoumarin is present in many active anticancer coumarins.[20] The increased lipophilicity from the three methyl groups could potentially enhance its uptake by cancer cells. While it lacks the hydroxyl groups often associated with potent activity, its unique substitution pattern may confer selectivity for specific cancer cell types or novel mechanisms of action, making it a candidate for screening in anticancer assays.
Antimicrobial Activity
Many coumarin derivatives possess significant antibacterial and antifungal properties.[1][23]
-
Key Structural Features: Structure-activity relationship studies reveal that hydroxyl groups and the presence of a trifluoromethyl (CF3) group can enhance antibacterial activity.[24][25] For example, 5,7-dihydroxy-4-trifluoromethylcoumarin shows a low minimum inhibitory concentration (MIC) against several Gram-positive bacteria.[24] Other modifications, such as the addition of thiosemicarbazide and thiazolidinone moieties to 7-hydroxy-4-methylcoumarin, have been shown to enhance antifungal activity.[26] O-substitutions with short aliphatic chains are also considered essential for antifungal action.[27][28]
-
Inference for 4,5,7-trimethylcoumarin: 4,5,7-trimethylcoumarin does not possess the specific functional groups (e.g., -OH, -CF3) most commonly associated with high-potency antimicrobial coumarins. However, its lipophilic nature could facilitate disruption of microbial cell membranes. Its efficacy would need to be determined experimentally, but it may exhibit moderate or narrow-spectrum activity compared to its more polar or specifically functionalized counterparts.
Structure-Activity Relationship (SAR) Summary
The diverse bioactivities of coumarins are a direct consequence of their substitution patterns. The following diagram and table summarize the key SAR insights gleaned from comparing various derivatives.
Caption: Structure-Activity Relationship (SAR) of key coumarin substitutions.
| Substituent/Position | Associated Biological Activity | Rationale & References |
| 4-Hydroxy | Potent Anticoagulant | Essential for Vitamin K epoxide reductase inhibition.[13][14][15] |
| 4-Methyl | Anti-inflammatory, Anticancer | Common feature in active compounds; contributes to receptor binding and cytotoxic effects.[7][9][20] |
| 7-Hydroxy | Anti-inflammatory, Anticancer, Antimicrobial | Electron-donating group that often enhances potency across multiple activities.[10][11][26] |
| 5,7-Dimethyl | Unknown (Hypothesized to increase lipophilicity) | This pattern in 4,5,7-trimethylcoumarin may enhance membrane permeability and cellular uptake. |
Key Experimental Methodologies
To empirically determine the activity of 4,5,7-trimethylcoumarin, standardized assays must be employed. The following protocols are foundational for evaluating the activities discussed.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a benchmark model for evaluating acute anti-inflammatory activity.
Principle: Carrageenan injection into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.[10]
Protocol:
-
Animal Preparation: Acclimatize male Wistar rats (150-200g) for 7 days with free access to food and water.[16]
-
Grouping: Divide animals into groups (n=5): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (4,5,7-trimethylcoumarin at various doses).
-
Drug Administration: Administer the test compounds and controls orally (p.o.) via gavage 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before injection (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the yellow MTT tetrazolium ring to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[21]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of ~5x10³ cells/well and allow them to adhere for 24 hours.[21]
-
Treatment: Prepare serial dilutions of 4,5,7-trimethylcoumarin (and a positive control like Doxorubicin) in the culture medium. Replace the old medium with the drug-containing medium.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Assay: Broth Microdilution Method (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid medium. After incubation, the wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC).[21][25]
Protocol:
-
Preparation: Prepare serial two-fold dilutions of 4,5,7-trimethylcoumarin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5x10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Penicillin G).[21]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[24]
Conclusion and Future Directions
The analysis of structure-activity relationships within the coumarin family provides a powerful predictive framework for assessing the potential of 4,5,7-trimethylcoumarin. While it is unlikely to function as a traditional anticoagulant due to the absence of a 4-hydroxy group, its structure suggests a promising avenue for investigation in other therapeutic areas. The presence of the 4-methyl group, combined with increased lipophilicity from the 5,7-dimethyl substitutions, provides a strong rationale for screening its anti-inflammatory and anticancer activities.
Direct experimental validation is the critical next step. The protocols outlined in this guide provide a clear roadmap for a comprehensive biological evaluation. Initial screening should focus on its cytotoxic effects against a panel of cancer cell lines (e.g., MCF-7, A549, HeLa) and its ability to modulate key inflammatory pathways (e.g., COX-1/COX-2 inhibition, cytokine production). The results of these studies will definitively place 4,5,7-trimethylcoumarin within the vast and pharmacologically rich landscape of coumarin derivatives.
References
-
Al-Ostoot, F. H., Al-Ansi, L. A., Al-Ghorbani, M., et al. (2022). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 27(19), 6667. [Link]
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Togna, A. R., Firuzi, O., Latina, V., et al. (2014). 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Biological & Pharmaceutical Bulletin, 37(1), 143-149. [Link]
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Venkatramaiah, T., et al. (2015). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(4), 183-193. [Link]
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Asija, S., Dhir, A., & Sharma, D. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. Pharmaceuticals, 16(9), 1326. [Link]
-
Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29-35. [Link]
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Rudhani, I., Haziri, A., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 15(4). [Link]
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A Comparative Guide to the Structure-Activity Relationship of Trimethylated Coumarins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, coumarins represent a privileged scaffold, a core structure from which a multitude of biologically active compounds have been derived. Their diverse pharmacological activities, ranging from anticancer to antimicrobial, have spurred extensive research into their structure-activity relationships (SAR). This guide focuses specifically on trimethylated coumarins, exploring how the strategic placement of three methyl groups on the coumarin backbone influences their biological efficacy. By synthesizing data from various studies, we aim to provide a comparative analysis to inform the rational design of novel therapeutic agents.
The Influence of Methylation on Cytotoxicity
The introduction of methyl groups to the coumarin scaffold can significantly modulate its cytotoxic profile. While comprehensive comparative studies on a full range of trimethylated isomers are limited, analysis of related methylated coumarins provides valuable insights into the structural determinants of anticancer activity.
A key observation is that the position of methylation dictates the potency and selectivity of the cytotoxic effects. For instance, studies on 4-methylcoumarin derivatives have shown that additional substitutions on the benzene ring are crucial for activity.[1]
Comparative Cytotoxicity Data of Methylated Coumarins
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | K562 (Chronic Myelogenous Leukemia) | 42.4 | Doxorubicin | 0.2 |
| LS180 (Colon Adenocarcinoma) | 25.2 | Cisplatin | 10.1 | |
| MCF-7 (Breast Adenocarcinoma) | 25.1 | Cisplatin | 20.3 | |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | 45.8 | Doxorubicin | 0.2 |
| LS180 | 32.7 | Cisplatin | 10.1 | |
| MCF-7 | 36.5 | Cisplatin | 20.3 | |
| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin | K562 | 59.3 | Doxorubicin | 0.2 |
| 3,5,8-trisubstituted coumarin derivative (Compound 5) | MCF-7 | 11.36 | Staurosporine | - |
| 7-{2-[1-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2-oxopropylidene]hydrazinyl}-4-methyl-2H-chromen-2-one (3n) | MCF-7 | 20.2 | - | - |
| K562 | 9.3 | - | - |
Note: This table collates data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][2][3]
The data suggests that while the 4-methyl group is a common feature in many active compounds, the nature and position of other substituents play a more dominant role in determining cytotoxicity. For example, the introduction of a bromine atom at the 5-position of a 3-(benzoyl) amino-8-methoxy coumarin significantly increased its antiproliferative activity.[2] Furthermore, a study on 3,5,8-trisubstituted coumarins identified a compound with potent cytotoxic effects on MCF-7 breast cancer cells, highlighting the importance of substitution at these positions.[2] Another study synthesized a series of novel 3-substituted coumarins and found several compounds with inhibitory activity against HeLa cancer cells.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the in vitro anti-inflammatory activity of trimethylated coumarins.
Enzyme Inhibition: A Key Mechanism of Action
Enzyme inhibition is a significant mechanism through which coumarins exert their biological effects. The substitution pattern on the coumarin scaffold is critical for both the potency and selectivity of enzyme inhibition.
For example, 3,4-Dimethyl-7-hydroxycoumarin has been shown to inhibit Taq DNA polymerase with an IC50 value of 115.7 µM. This suggests that even simple dimethylated coumarins can interact with and modulate the activity of important enzymes. Other studies have investigated the inhibition of carbonic anhydrase-II by 4-hydroxycoumarin derivatives, with some compounds showing moderate inhibitory activity.
[5]Comparative Enzyme Inhibitory Activity of Methylated Coumarins
| Compound | Enzyme | IC50 |
| 3,4-Dimethyl-7-hydroxycoumarin | Taq DNA polymerase | 115.7 µM |
| 3-isopropyl-4-methyl-5,7-dihydroxycoumarin | Taq DNA polymerase | 82.2 µM |
| 4-methyl-7-hydroxycoumarin | MMLV-RT | 23.5 µM |
| 4-methyl-5,7-dihydroxycoumarin | MMLV-RT | 18.3 µM |
| 4-Hydroxycoumarin derivative (Compound 2) | Carbonic anhydrase-II | 263 µM |
| 4-Hydroxycoumarin derivative (Compound 6) | Carbonic anhydrase-II | 456 µM |
Note: This table compiles data from various studies and should be interpreted with consideration of the different experimental conditions.
[5]#### Experimental Protocol: General Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the enzyme inhibitory activity of trimethylated coumarins.
Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for assessing the enzyme inhibitory potential of trimethylated coumarins.
Synthesis of Trimethylated Coumarins
The synthesis of coumarin derivatives is typically achieved through well-established condensation reactions. The Pechmann condensation is a classic and efficient method for synthesizing coumarins, including their methylated analogs.
General Synthetic Approach: Pechmann Condensation
Caption: A simplified workflow for the synthesis of coumarins via the Pechmann condensation.
Conclusion and Future Directions
The structure-activity relationship of trimethylated coumarins is a promising area of research with significant potential for the development of novel therapeutic agents. The available data, although not exhaustive for all isomeric forms, clearly indicates that the position of the three methyl groups, in concert with other substituents, profoundly influences their cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of trimethylated coumarin isomers. Such studies will be instrumental in elucidating a more precise SAR, enabling the rational design of compounds with enhanced potency and selectivity for specific biological targets. The exploration of their mechanisms of action at the molecular level will further pave the way for their translation into clinical applications.
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A Comparative Guide to the Antioxidant Activity of Coumarin Isomers: A Structure-Activity Analysis
This guide provides an in-depth comparative analysis of the antioxidant activity of various coumarin isomers. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antioxidant agents. We will explore the structural nuances that dictate antioxidant efficacy, detail the robust methodologies for its assessment, and present a logical framework for understanding the structure-activity relationships (SAR) that govern this important class of compounds.
Introduction: The Antioxidant Potential of Coumarins
Coumarins (1,2-benzopyrones) are a large class of phenolic compounds ubiquitously found in plants.[1][2] Their scaffold, consisting of a fused benzene and α-pyrone ring, provides a platform for extensive chemical modification, leading to a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[3][4] A significant area of interest is their antioxidant capacity, which is intimately linked to their ability to mitigate oxidative stress—a key pathological factor in numerous diseases.[1][5]
However, the antioxidant activity is not inherent to the entire class but is highly dependent on the specific substitution pattern on the coumarin nucleus. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different potencies. This guide dissects these differences, providing a clear rationale for why certain isomers are superior antioxidants. The unsubstituted coumarin scaffold, for instance, exhibits extremely low scavenging activity, with an IC50 value greater than 10,000 μM, underscoring the critical role of functional group substitutions.[1][6]
Mechanisms of Antioxidant Action
The antioxidant effects of coumarins are multifaceted, extending beyond simple radical scavenging.[7] A comprehensive understanding of these mechanisms is crucial for the rational design of potent antioxidant drugs.
-
Direct Radical Scavenging: This is the most prominent mechanism, primarily occurring via two pathways:
-
Hydrogen Atom Transfer (HAT): A phenolic hydroxyl group on the coumarin ring donates its hydrogen atom to a free radical, neutralizing it. The resulting coumarin radical is stabilized by resonance. This mechanism is favored in non-polar solvents.[6]
-
Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenolic hydroxyl group first deprotonates, and the subsequent phenoxide anion transfers an electron to the radical.[6]
-
-
Metal Chelation: Isomers possessing vicinal (adjacent) hydroxyl groups, such as those with a catechol moiety, can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[7] This action prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction, a major source of cellular oxidative damage.
-
Inhibition of ROS-Producing Enzymes: Certain coumarin derivatives can inhibit enzymes responsible for producing reactive oxygen species (ROS), such as xanthine oxidase and lipoxygenase, thereby reducing the overall oxidative burden.[7]
Methodologies for Assessing Antioxidant Activity
To empirically compare antioxidant activity, a panel of assays is often employed, as each provides a unique perspective on the compound's behavior.[1] The DPPH assay is one of the most common and reliable methods for screening radical scavenging ability.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is visually marked by a color change from violet to yellow, which is measured spectrophotometrically.
Causality Behind Experimental Choices:
-
Reagent: DPPH is chosen because it is a stable, commercially available free radical that does not require generation in situ. Its deep violet color allows for easy and sensitive spectrophotometric monitoring.
-
Solvent: Methanol or ethanol is typically used as the reaction medium because it readily dissolves both the DPPH radical and a wide range of coumarin derivatives.
-
Wavelength: The absorbance is measured at ~517 nm, which is the wavelength of maximum absorbance (λmax) for the DPPH radical. A decrease in absorbance at this wavelength is directly proportional to the concentration of scavenged radicals.
-
Incubation: A set incubation period in the dark (e.g., 30 minutes) is critical to allow the reaction to reach a steady state. It is performed in the dark to prevent photodegradation of the light-sensitive DPPH reagent.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare stock solutions of the coumarin isomers and a positive control (e.g., Ascorbic Acid, Trolox) in methanol. Create a series of dilutions from these stock solutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compounds.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
For the negative control, add 100 µL of the DPPH solution to 100 µL of methanol.
-
-
Incubation: Shake the mixture and incubate at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.
Workflow for DPPH Radical Scavenging Assay
Caption: A schematic workflow of the DPPH radical scavenging assay.
Comparative Analysis: Structure-Activity Relationships (SAR)
The antioxidant potency of a coumarin isomer is almost exclusively determined by the number and position of hydroxyl (-OH) groups on its benzene ring.[8] The following table summarizes experimental data for key isomers, providing a basis for a direct comparison.
| Compound/Isomer | Key Structural Feature(s) | DPPH IC50 (μM) | ABTS IC50 (μM) | Reference(s) |
| Coumarin | Unsubstituted | >10,000 | >10,000 | [1][6] |
| Umbelliferone | 7-hydroxy | Moderate Activity | Moderate Activity | [8] |
| Aesculetin | 6,7-dihydroxy (catechol) | Significant Activity | Significant Activity | [8] |
| Daphnetin | 7,8-dihydroxy (catechol) | 2.9 ± 0.1 * | Significant Activity | [6][8] |
| Scopoletin | 7-hydroxy, 6-methoxy | Moderate Activity | Moderate Activity | [8] |
| Fraxetin | 7,8-dihydroxy, 6-methoxy | Significant Activity | Significant Activity | [8] |
| Ascorbic Acid | Standard Control | 18.6 - 23.8 | - | [1][6] |
| Trolox | Standard Control | - | 13.0 | [1][6] |
| Note: The IC50 value of 2.9 μM is for a coumarin-benzohydrazide derivative containing two adjacent phenolic groups, highlighting the potency of the catechol motif. |
Discussion of SAR Insights:
-
The Critical Role of Hydroxylation: The data unequivocally shows that hydroxylation is essential for antioxidant activity. The unsubstituted coumarin is practically inert.[1][6] Even a single hydroxyl group, as in umbelliferone, imparts some activity.
-
The Power of the Catechol Group: The most significant leap in potency is achieved with the introduction of a second hydroxyl group adjacent to the first, forming a catechol (ortho-dihydroxy) structure.[7][8] Aesculetin (6,7-dihydroxy) and daphnetin (7,8-dihydroxy) are substantially more potent than monohydroxylated isomers. This is because the catechol moiety can readily donate a hydrogen atom and the resulting semiquinone radical is highly stabilized by resonance and intramolecular hydrogen bonding. This structure is also ideal for metal chelation.[7]
-
Positional Effects: The position of the hydroxyl groups matters. Studies consistently show that 7,8-dihydroxy coumarins (daphnetin) are among the most active antioxidants in the class.[6] This suggests that the electronic environment around the C7 and C8 positions is particularly favorable for radical stabilization.
-
Influence of Other Substituents:
-
Methoxy Groups: Replacing a hydroxyl group with a methoxy group (e.g., scopoletin vs. aesculetin) generally reduces the hydrogen-donating ability, leading to lower antioxidant activity.
-
Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups (like -OH, -NH2) enhance antioxidant activity by increasing the electron density on the aromatic ring, making hydrogen donation easier.[1][7] Conversely, electron-withdrawing groups (like -NO2) or bulky additions like a sugar moiety tend to decrease activity.[1][8]
-
Key Mechanistic Relationship
Caption: Relationship between coumarin structure and antioxidant potency.
Conclusion
The antioxidant activity of coumarin isomers is not a uniform property but a finely tuned characteristic governed by specific structural features. This comparative guide demonstrates that the presence, number, and particularly the position of hydroxyl groups are the primary determinants of potency. Isomers containing a catechol (ortho-dihydroxy) moiety, such as aesculetin and daphnetin, consistently exhibit superior free radical scavenging and metal-chelating abilities. These structure-activity relationships provide a robust framework for the future design and synthesis of novel coumarin-based antioxidants with enhanced therapeutic potential for combating oxidative stress-related pathologies.
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A Researcher's Guide to Deconvoluting the Biological Activity of 4,5,7-Trimethyl-2H-chromen-2-one: A Framework for Assessing Cross-reactivity
Introduction: The Enigmatic Potential of a Novel Coumarin Derivative
The coumarin scaffold, a privileged structure in medicinal chemistry, is the foundation for a multitude of biologically active compounds with applications ranging from anticoagulants to anticancer agents.[1][2] 4,5,7-Trimethyl-2H-chromen-2-one is a synthetic coumarin derivative with largely uncharacterized biological activity.[3] Its structural similarity to other bioactive coumarins suggests a high potential for interaction with various cellular targets.[2][4][5] However, this same structural versatility can also lead to promiscuous binding, or cross-reactivity, with unintended off-target proteins.[6][7] Such off-target effects are a significant challenge in drug discovery, potentially leading to misinterpretation of experimental data, unexpected toxicity, and late-stage clinical failures.[8][9]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cross-reactivity of this compound. By employing a multi-tiered approach, from broad screening to specific validation assays, we can build a detailed selectivity profile, ensuring a solid foundation for any future therapeutic development.
The Imperative of Early-Stage Cross-Reactivity Profiling
In the early stages of drug discovery, it is tempting to focus solely on the desired on-target activity of a lead compound. However, neglecting a thorough assessment of off-target interactions can have profound consequences. Undisclosed cross-reactivity can lead to:
-
Misleading Structure-Activity Relationships (SAR): Apparent improvements in on-target potency may, in fact, be driven by engagement with an unknown off-target.
-
Unforeseen Toxicity: Engagement with critical off-targets can lead to adverse effects that only manifest in later, more complex biological systems or in clinical trials.[10][11][12]
-
Wasted Resources: Significant time and financial investment can be lost pursuing a compound with an unviable safety profile.[13]
Therefore, a proactive and comprehensive approach to cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of sound scientific research and efficient drug development.[14]
Hypothetical Primary Target: A Kinase-Centric Approach
Given the prevalence of coumarin derivatives as kinase inhibitors, for the purpose of this guide, we will hypothesize that this compound has been designed as an inhibitor of a specific protein kinase, for example, a member of the Mitogen-Activated Protein Kinase (MAPK) family. This provides a concrete context for the subsequent experimental strategies.
A Multi-Tiered Strategy for Assessing Cross-Reactivity
A robust assessment of cross-reactivity should be approached in a tiered manner, starting with broad, high-throughput screening and progressively narrowing down to more focused, mechanistic studies.
Caption: Workflow for a cell-based functional assay.
Tier 4: In-depth Mechanistic Studies
For off-targets that show significant functional effects, further mechanistic studies may be warranted to understand the potential for in vivo toxicity.
Recommended Approaches:
-
CRISPR/Cas9 Knockout Models: Assessing the effect of the compound in cell lines where the off-target has been knocked out can definitively prove that the observed phenotype is due to engagement with that specific target.
-
Thermal Proteome Profiling (TPP): This technique can identify direct targets of a compound in a cellular context by measuring changes in protein thermal stability upon drug binding.
-
Safety Pharmacology Panels: For compounds progressing towards preclinical development, broader safety pharmacology panels that assess effects on cardiovascular, central nervous, and respiratory systems are essential. [12][13]Commercial services are available for these studies. [15]
Conclusion: Building a Comprehensive Selectivity Profile
The journey of a novel compound from discovery to a potential therapeutic is fraught with challenges, with off-target effects being a major hurdle. For a compound like this compound, with its bioactive coumarin core, a thorough and early assessment of cross-reactivity is paramount. By following a systematic, multi-tiered approach that combines broad screening with rigorous biochemical and cell-based validation, researchers can build a comprehensive selectivity profile. This not only de-risks the compound for further development but also provides a deeper understanding of its true mechanism of action, ultimately paving the way for safer and more effective medicines.
References
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A Senior Application Scientist's Guide to the Synthesis of Trimethylcoumarins: A Performance Comparison
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of trimethylcoumarin scaffolds is a critical endeavor. These structural motifs are prevalent in a vast array of bioactive natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] The choice of synthetic methodology is paramount, directly influencing yield, purity, scalability, and the overall environmental footprint of the process. This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing trimethylcoumarins, supported by experimental data and field-proven insights to inform your selection of the most suitable route for your research and development needs.
Key Synthetic Methodologies: A Head-to-Head Comparison
The synthesis of the coumarin nucleus can be achieved through several classic and modern organic reactions.[2][3] The selection of a particular method is often dictated by the desired substitution pattern on the benzopyrone core and the ready availability of starting materials.[1] Here, we will delve into the mechanistic nuances and practical considerations of four principal methods: the Pechmann Condensation, the Knoevenagel Condensation, the Perkin Reaction, and the Wittig Reaction.
The Pechmann Condensation: A Classic Workhorse
Discovered by Hans von Pechmann, this condensation reaction is arguably the most straightforward and widely employed method for coumarin synthesis.[4][5] It involves the reaction of a phenol with a β-ketoester under acidic conditions.[4][5][6]
Mechanism and Rationale: The reaction is catalyzed by strong acids, such as sulfuric acid, or Lewis acids. The mechanism initiates with a transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts-type acylation), leading to cyclization. The final step is a dehydration to yield the coumarin ring system.[4] The choice of a phenol with methyl substituents and a corresponding β-ketoester allows for the targeted synthesis of trimethylcoumarins. Electron-donating groups on the phenol, such as methyl groups, facilitate the electrophilic substitution step, often leading to higher yields.[6]
Experimental Protocol: Synthesis of 4,7,8-Trimethylcoumarin [7]
-
Reactants: 2,3-dimethylphenol and ethyl acetoacetate.
-
Catalyst: Indium(III) chloride (InCl₃).
-
Procedure:
-
Combine 2,3-dimethylphenol (e.g., 0.32 g, 2.66 mmol), ethyl acetoacetate (0.34 g, 2.62 mmol), and InCl₃ (17 mg, 3 mol%) in a vessel suitable for a high-speed ball mill mixer.
-
Process the mixture in the ball mill at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is purified by recrystallization from ethanol.
-
Advantages:
-
Generally high yields, particularly with activated phenols.[8]
-
One-pot reaction.
-
Readily available and inexpensive starting materials.
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[6]
-
Can lead to the formation of byproducts.
The Knoevenagel Condensation: Versatility in Substitution
The Knoevenagel condensation is another cornerstone for coumarin synthesis, offering significant versatility.[9] It typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[9]
Mechanism and Rationale: The reaction proceeds in two main stages. First, a base catalyst (e.g., piperidine) abstracts a proton from the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization (transesterification) and dehydration lead to the formation of the coumarin ring.[9] By selecting a substituted salicylaldehyde and an appropriate active methylene compound, a wide array of coumarin derivatives can be accessed.
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 3-Substituted Coumarins [9][10]
-
Reactants: A hydroxyaldehyde (e.g., salicylaldehyde) and a carbonyl compound with an active methylene group (e.g., ethyl acetoacetate).
-
Catalyst: Piperidine.
-
Procedure:
-
A mixture of the hydroxyaldehyde (100 mmol), the carbonyl compound (110 mmol), and piperidine (0.20 g, 2.4 mmol) is placed in an open vessel adapted for a microwave reactor.[10]
-
The mixture is irradiated and heated in the microwave reactor for a short duration (typically seconds to a few minutes).[10]
-
After irradiation, the reaction mixture is cooled to room temperature, and the crude product is recrystallized from an appropriate solvent.[10]
-
Advantages:
-
Milder reaction conditions compared to the Pechmann condensation.
-
High yields are often achievable, with modern variations utilizing microwave irradiation and solvent-free conditions leading to significantly reduced reaction times.[10]
-
Wide substrate scope.
Disadvantages:
-
The starting salicylaldehydes can be more expensive or require synthesis.
-
Control of regioselectivity can be a challenge with unsymmetrically substituted salicylaldehydes.
The Perkin Reaction: A Pathway to Cinnamic Acid Derivatives and Coumarins
The Perkin reaction, developed by William Henry Perkin in 1868, is a method for the synthesis of α,β-unsaturated aromatic acids, which can be adapted for coumarin synthesis.[11] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[11]
Mechanism and Rationale: The alkali salt acts as a base, deprotonating the acid anhydride to form an enolate. This enolate then adds to the aromatic aldehyde. The resulting alkoxide is acylated by another molecule of the anhydride. Subsequent elimination and hydrolysis yield the α,β-unsaturated acid. When salicylaldehyde is used, an intramolecular cyclization of the initially formed cinnamic acid derivative leads to coumarin.[11][12]
Experimental Protocol: General Procedure for 3-Arylcoumarins [2]
-
Reactants: Salicylaldehydes and phenylacetic acids.
-
Reagents: Acetic anhydride and triethylamine.
-
Procedure:
-
A mixture of the salicylaldehyde, phenylacetic acid, acetic anhydride, and triethylamine is heated at 120 °C with stirring.
-
After the reaction is complete (monitored by TLC), the mixture is worked up to isolate the 3-arylcoumarin product.
-
Purification is typically achieved by column chromatography or recrystallization.
-
Advantages:
-
Useful for the synthesis of 3-substituted coumarins.
-
Well-established and understood reaction.
Disadvantages:
-
Often requires high temperatures and long reaction times.
-
Yields can be moderate.[2]
-
The use of large amounts of acetic anhydride can be a drawback.
The Wittig Reaction: A Modern and Milder Approach
Experimental Protocol: One-Pot Synthesis of Coumarins via Intramolecular Wittig Reaction [15]
-
Reactants: Substituted 2-formylphenyl 2-bromoacetate.
-
Reagents: Triphenylphosphine and aqueous sodium bicarbonate.
-
Procedure:
-
The synthesis features an intramolecular Wittig reaction of a substituted 2-formylphenyl 2-bromoacetate.
-
The reaction is carried out in saturated aqueous sodium bicarbonate at ambient temperature.
-
This method offers benign reaction conditions, an easy work-up, and good overall yields with short reaction times.[15]
-
Advantages:
-
Mild reaction conditions.
-
High degree of stereoselectivity in the formation of the double bond.
-
Can be performed as a one-pot synthesis.[15]
Disadvantages:
-
The stoichiometry of the reaction produces a mole of triphenylphosphine oxide for every mole of product, which can complicate purification.
-
The synthesis of the required phosphonium salts can add extra steps.
Performance Comparison at a Glance
To facilitate a direct comparison of these methods, the following table summarizes their key performance indicators.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Pechmann Condensation | Phenol, β-ketoester | Conc. H₂SO₄, Amberlyst-15, InCl₃ | 15 min - 22 hours | 5 - 150 | 52 - 99%[7][8][16] | High yields, one-pot, readily available starting materials. | Harsh conditions, potential for byproducts. |
| Knoevenagel Condensation | Salicylaldehyde, Active methylene compound | Piperidine, L-proline | 60 s - 18 hours | Room Temp. - 80 | 54 - 97%[17][18] | Milder conditions, high yields, wide substrate scope. | Starting materials can be more expensive. |
| Perkin Reaction | Salicylaldehyde, Acid anhydride | Alkali salt of the acid (e.g., NaOAc) | Several hours | High (e.g., 120) | Moderate to good (46-74%)[2] | Good for 3-substituted coumarins, well-established. | High temperatures, long reaction times, moderate yields. |
| Wittig Reaction | o-Hydroxybenzaldehyde, Phosphorus ylide | Base (e.g., NaHCO₃) | Short | Room Temperature | Good (up to 86%)[19] | Mild conditions, high selectivity, one-pot potential. | Stoichiometric phosphine oxide byproduct. |
Visualizing the Synthetic Pathways
To further elucidate the chemical transformations, the following diagrams, generated using Graphviz, illustrate the core mechanisms of the Pechmann and Knoevenagel condensations, along with a generalized experimental workflow.
Caption: Mechanism of the Pechmann Condensation.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Generalized Experimental Workflow for Coumarin Synthesis.
Conclusion and Future Outlook
The synthesis of trimethylcoumarins can be successfully achieved through a variety of methods, with the Pechmann and Knoevenagel condensations remaining the most prevalent and versatile. The choice between these and other methods like the Perkin or Wittig reactions will ultimately depend on the specific substitution pattern desired, the availability and cost of starting materials, and the desired reaction conditions.
Recent advancements have increasingly focused on the principles of green chemistry, employing methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of solvent-free conditions or recyclable catalysts.[20][21][22] These approaches not only enhance reaction efficiency by reducing reaction times and increasing yields but also significantly minimize the environmental impact of the synthetic process.[20][21] As the demand for structurally diverse coumarin derivatives in drug discovery continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methods will remain a key area of research.
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- MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review.
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A Comprehensive Guide to Benchmarking the Photophysical Properties of 4,5,7-Trimethylcoumarin
In the ever-expanding toolkit of fluorescent probes available to researchers, a thorough understanding of their fundamental photophysical properties is paramount for their effective application. This guide provides a comprehensive framework for benchmarking 4,5,7-trimethylcoumarin, a derivative of the widely utilized coumarin scaffold. While many coumarins are well-characterized, a significant knowledge gap exists for this particular trimethyl-substituted variant.
This document serves a dual purpose: first, to present a comparative analysis of 4,5,7-trimethylcoumarin against structurally related and commonly used coumarin dyes, and second, to provide detailed, field-proven protocols for the experimental determination of its key photophysical parameters. This guide is intended for researchers in chemistry, biology, and materials science who are interested in the characterization and application of novel fluorophores.
The Significance of Methyl Substituents on the Coumarin Scaffold
The photophysical properties of the coumarin core are highly sensitive to the nature and position of its substituents. Methyl groups, while seemingly simple, can exert significant electronic and steric effects that modulate the absorption and emission characteristics of the fluorophore.
-
Position 4: A methyl group at the 4-position is a common feature in many commercial coumarin dyes. It is known to enhance fluorescence quantum yield and photostability.
-
Positions 5 and 7: Methyl groups on the benzenoid ring of the coumarin scaffold are less common than substitutions at the 3 and 7 positions with electron-donating or withdrawing groups. However, their electron-donating inductive effect is expected to influence the energy of the excited state, likely leading to shifts in the absorption and emission maxima.
Given the substitution pattern of 4,5,7-trimethylcoumarin, it is hypothesized that it will exhibit distinct photophysical properties compared to more conventional coumarin dyes. A thorough characterization is therefore essential to unlock its potential applications.
Comparative Analysis of 4,5,7-Trimethylcoumarin and Alternative Fluorophores
To provide a context for the benchmarking of 4,5,7-trimethylcoumarin, the following table summarizes the key photophysical properties of several well-established coumarin derivatives.
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent |
| 4,5,7-Trimethylcoumarin | To be determined | To be determined | To be determined | Ethanol |
| Coumarin 1 (7-diethylamino-4-methylcoumarin) | 375 nm[1] | 456 nm[2] | 0.73 | Ethanol[3] |
| Coumarin 102 (2,3,6,7-tetrahydro-9-methyl-1H,5H-quinolizino[9,1-gh]coumarin) | 390 nm[4] | 466 nm[4] | ~0.75 | Ethanol |
| 7-Amino-4-methylcoumarin (Coumarin 120) | 380 nm | 460 nm | ~0.6 | Methanol[5] |
| 7-Hydroxy-4-methylcoumarin | 355 nm | 455 nm | Varies with pH | PBS[6] |
This table will be populated with the experimentally determined values for 4,5,7-trimethylcoumarin upon completion of the protocols outlined below.
Experimental Protocols for Photophysical Characterization
The following sections provide detailed, step-by-step methodologies for the determination of the key photophysical properties of 4,5,7-trimethylcoumarin.
Absorption and Emission Spectroscopy
The determination of the absorption and emission maxima is the first step in characterizing a fluorophore.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of 4,5,7-trimethylcoumarin in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in the same solvent, with absorbances ranging from 0.01 to 0.1 at the expected absorption maximum.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum from 250 nm to 500 nm.
-
The wavelength at which the maximum absorbance is observed is the λ_abs.
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Record the emission spectrum from the excitation wavelength +10 nm to 700 nm.
-
The wavelength at which the maximum fluorescence intensity is observed is the λ_em.
-
Experimental Workflow for Absorption and Emission Spectroscopy
Caption: Workflow for determining absorption and emission maxima.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is described here.[7][8][9]
Methodology:
-
Selection of a Standard: Choose a quantum yield standard with an emission profile similar to the expected emission of 4,5,7-trimethylcoumarin. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting fluorophores.
-
Preparation of Solutions: Prepare a series of solutions of both the standard and the 4,5,7-trimethylcoumarin sample in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²) where m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for the comparative determination of fluorescence quantum yield.
Fluorescence Lifetime (τ) Determination
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common method for its determination.[6][10]
Methodology:
-
Instrument Setup:
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
The excitation wavelength should be at or near the λ_abs of 4,5,7-trimethylcoumarin.
-
-
Sample Preparation: Prepare a dilute solution of 4,5,7-trimethylcoumarin in the desired solvent. The concentration should be low enough to avoid inner filter effects.
-
Data Acquisition:
-
Acquire the fluorescence decay profile by collecting photons over a set time range after each excitation pulse.
-
Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay.
-
Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Experimental Workflow for Fluorescence Lifetime Determination
Caption: Workflow for determining fluorescence lifetime using TCSPC.
Conclusion
The systematic benchmarking of 4,5,7-trimethylcoumarin's photophysical properties, as outlined in this guide, is a crucial step in evaluating its potential as a novel fluorescent probe. The experimental protocols provided herein are robust and widely accepted in the scientific community. By comparing the experimentally determined data for 4,5,7-trimethylcoumarin with the established values of other coumarin derivatives, researchers can gain valuable insights into the structure-property relationships of this important class of fluorophores. This, in turn, will facilitate the rational design of new probes with tailored photophysical characteristics for a wide range of applications in research and drug development.
References
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- Photophysical properties of coumarin-1 and coumarin-2 in w
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- A Comparative Photophysical Study on the Structurally Related Coumarin 102 and Coumarin 153 Dyes.
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- CAS No : 14002-91-6| Chemical Name : 4,5,7-Trimethylcoumarin.
- Absorption (solid) and emission (dotted) spectra of 7hydroxycoumarin...
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
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A Comparative Guide to the Efficacy of 4,5,7-trimethylcoumarin versus Established Antimicrobial Agents
This guide provides a comprehensive analysis of the antimicrobial potential of 4,5,7-trimethylcoumarin, benchmarked against established and clinically significant antimicrobial agents: penicillin, ciprofloxacin, and fluconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy, mechanisms of action, and the experimental methodologies crucial for antimicrobial evaluation.
While direct experimental data on the antimicrobial activity of 4,5,7-trimethylcoumarin is not extensively available in current literature, this guide will leverage data from closely related coumarin derivatives to provide a scientifically grounded perspective on its potential. The established agents serve as benchmarks, representing different classes of antimicrobials with well-defined efficacy profiles.
Introduction to the Compounds
The Investigational Compound: 4,5,7-trimethylcoumarin
Coumarins are a class of natural compounds found in many plants, known for their diverse pharmacological properties, including antimicrobial activities.[1] The core coumarin structure can be substituted at various positions, leading to a wide array of derivatives with varying biological effects. 4,5,7-trimethylcoumarin is a synthetic derivative characterized by methyl groups at the 4, 5, and 7 positions of the coumarin nucleus. While specific data for this compound is limited, the antimicrobial potential of the broader coumarin class is attributed to mechanisms such as the inhibition of bacterial DNA gyrase and disruption of the cell membrane.[1][2][3]
Established Antimicrobial Agents
-
Penicillin: A beta-lactam antibiotic, penicillin is one of the most widely used and historically significant antibacterial agents. It is primarily effective against Gram-positive bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin is effective against a wide range of both Gram-positive and Gram-negative bacteria.[4]
-
Fluconazole: A triazole antifungal agent, fluconazole is used to treat a variety of fungal infections.
Comparative In Vitro Efficacy
The in vitro efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables present a comparative summary of the MIC values for the established agents against a panel of clinically relevant bacteria and fungi.
Table 1: Comparative MIC Values (µg/mL) against Gram-Positive Bacteria
| Organism | Penicillin | Ciprofloxacin |
| Staphylococcus aureus | 0.4 - 24[5] | 0.6[4][6] |
| Streptococcus pneumoniae | ≤0.06 - ≥2[7][8] | - |
Table 2: Comparative MIC Values (µg/mL) against Gram-Negative Bacteria
| Organism | Penicillin | Ciprofloxacin |
| Escherichia coli | - | 0.013 - 0.08[4][6] |
| Pseudomonas aeruginosa | - | 0.15[4][6] |
Table 3: Comparative MIC Values (µg/mL) against Fungi
| Organism | Fluconazole |
| Candida albicans | ≤8[9] |
| Cryptococcus neoformans | 4 - 16[10] |
| Aspergillus fumigatus | - |
Mechanisms of Action
Understanding the mechanism of action is critical for the rational design and development of new antimicrobial drugs.
4,5,7-trimethylcoumarin (Putative)
Based on studies of related coumarin compounds, the antimicrobial action of 4,5,7-trimethylcoumarin is hypothesized to involve two primary mechanisms:
-
Inhibition of DNA Gyrase: Coumarins can bind to the B subunit of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[2][3][11] This binding inhibits the ATPase activity of the enzyme, leading to a cessation of DNA supercoiling and ultimately, bacterial cell death.[11]
-
Cell Membrane Disruption: Some coumarin derivatives have been shown to disrupt the integrity of the bacterial cell membrane.[1][12] This can lead to leakage of intracellular components and a loss of the proton motive force, culminating in cell lysis.
Established Agents
-
Penicillin: Penicillin and other β-lactam antibiotics inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs). These enzymes are responsible for the cross-linking of peptidoglycan, a critical component of the cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.
-
Ciprofloxacin: This fluoroquinolone targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4] By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, thereby blocking DNA replication and transcription.[4]
-
Fluconazole: Fluconazole inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are standardized protocols for determining the in vitro efficacy of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (e.g., 4,5,7-trimethylcoumarin) in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion (Kirby-Bauer) for Zone of Inhibition Measurement
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the antimicrobial agent to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing Experimental Workflows and Mechanisms
Conceptual Workflow for Antimicrobial Efficacy Comparison
Caption: Workflow for comparing antimicrobial efficacy.
Putative Mechanism of Action of Coumarins
Caption: Putative antimicrobial mechanisms of coumarins.
Conclusion
While the specific antimicrobial profile of 4,5,7-trimethylcoumarin requires direct experimental evaluation, the broader class of coumarin derivatives demonstrates significant potential as a source of novel antimicrobial agents. Their putative dual mechanism of action, targeting both DNA gyrase and the cell membrane, is a promising feature in the context of rising antimicrobial resistance. Further research, including synthesis of 4,5,7-trimethylcoumarin and its rigorous evaluation using standardized protocols as outlined in this guide, is warranted to fully elucidate its efficacy and potential as a future therapeutic. This guide provides the foundational framework and comparative data necessary to embark on such an investigation.
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Althaus, I. W., Dolak, L., & Reusser, F. (1988). Coumarins as inhibitors of bacterial DNA gyrase. The Journal of antibiotics, 41(3), 373–376. [Link]
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Maxwell, A. (1993). The interaction between coumarin drugs and DNA gyrase. Molecular microbiology, 9(4), 681–686. [Link]
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Kim, D. H., et al. (2023). Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity. Frontiers in Immunology, 14, 1249706. [Link]
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Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852. [Link]
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Lewis, R. J., et al. (1996). The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography. The EMBO journal, 15(6), 1412–1420. [Link]
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Lewis, R. J., et al. (1996). The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography. ResearchGate. [Link]
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Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852. [Link]
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Heide, L. (2009). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 64(3), 549-555. [Link]
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Shi, Y., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. Archiv der Pharmazie, 353(5), e1900380. [Link]
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Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342. [Link]
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Cheke, R. S., et al. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Antibiotics (Basel, Switzerland), 10(11), 1388. [Link]
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Liu, Y., et al. (2023). Coumarin-modified ruthenium complexes by disrupting bacterial membrane to combat Gram-positive bacterial infection. Dalton transactions (Cambridge, England : 2003), 52(28), 9757–9771. [Link]
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O'Donnell, E., et al. (2023). Coumarins disrupt cell-cell communication for control of pathogenesis and virulence in ESKAPEEs and fungal opportunists. bioRxiv. [Link]
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Lee, J. H., et al. (2014). Coumarins reduce biofilm formation and the virulence of Escherichia coli O157:H7. ResearchGate. [Link]
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Zhang, Y., et al. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules (Basel, Switzerland), 21(8), 1084. [Link]
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Cheke, R. S., et al. (2021). The Review: Antimicrobial Activity of Coumarin. International Journal of Scientific and Academic Research, 2(1), 1-10. [Link]
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Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342. [Link]
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Hwang, J., et al. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Bioengineering (Basel, Switzerland), 11(8), 752. [Link]
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Chen, X., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 1039868. [Link]
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Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial agents and chemotherapy, 42(7), 1714–1717. [Link]
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Silva, V., et al. (2020). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus strains isolated from bovine mastitis. ResearchGate. [Link]
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Kincses, A., et al. (2020). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]
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Naicker, S. D., et al. (2018). Fluconazole minimum inhibitory concentration (MIC) distribution (in µg/mL) by molecular type of 105 South African Cryptococcus neoformans isolates from national laboratory-based cryptococcosis surveillance collected between 2005 and 2009. ResearchGate. [Link]
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Jorgensen, J. H., et al. (1999). Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure. Journal of clinical microbiology, 37(6), 1721–1725. [Link]
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Naicker, S. D., et al. (2018). Fluconazole MIC values of cryptococcal isolates collected during 2 surveillance periods: 1 March 2007–28 February 2008 and January 2017 –March 2017. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 4,5,7-Trimethyl-2H-chromen-2-one: A Guide for Laboratory Professionals
The structural class of coumarins, or 2H-chromen-2-ones, includes compounds with a range of biological activities. The parent compound, coumarin (2H-1-benzopyran-2-one), is classified as toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[1][2] Therefore, it is prudent to handle 4,5,7-Trimethyl-2H-chromen-2-one with the same level of caution. This guide is designed to provide you with the necessary information to manage its disposal safely and in accordance with regulatory standards.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][4] The fundamental principle is the "cradle-to-grave" management of hazardous materials, ensuring that waste is handled safely from its point of generation to its final disposal.
Key tenets of laboratory waste management include:
-
Identification and Classification: All chemical waste must be evaluated to determine if it meets the criteria of hazardous waste. This can be based on specific listings by the EPA or by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[5][6]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[7]
-
Containment: Waste must be stored in appropriate, labeled containers that are kept closed except when adding waste.[7][8]
-
Authorized Disposal: Hazardous waste must be disposed of through a licensed waste management facility.[8]
Step-by-Step Disposal Protocol for this compound
This protocol is divided into three stages: immediate handling and personal protection, waste collection and storage, and final disposal procedures.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for toxicity and skin sensitization, appropriate PPE is mandatory when handling this compound in any form—pure solid, solutions, or contaminated materials.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (Nitrile or Neoprene). | To prevent skin contact, as related compounds are toxic upon dermal exposure and can cause allergic reactions.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary if dust is generated. | To avoid inhalation of fine particles of the solid compound. |
Immediate Handling of Unused or Waste Material:
-
Work Area: Conduct all handling of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1]
-
Contaminated Items: Any items that come into contact with the compound, such as weighing paper, spatulas, or pipette tips, must be considered contaminated and disposed of as hazardous waste.
Part 2: Waste Collection and Storage
Proper collection and storage are critical to ensure safety within the laboratory and to comply with regulations.
Procedure:
-
Waste Container Selection:
-
Solid Waste: Use a clearly labeled, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw-top lid).
-
Liquid Waste (Solutions): Use a labeled, sealable, and compatible container. If the solvent is flammable, a safety can may be appropriate.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Also, include the date when waste was first added to the container.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.[5][7] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should also have secondary containment, such as a tray, to contain any potential leaks.
-
Segregation: Store the waste container away from incompatible materials. As a general precaution, keep organic solids away from strong acids, bases, and oxidizers.
Part 3: Final Disposal
Final disposal must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Procedure:
-
Do Not Dispose in Regular Trash or Down the Drain: this compound should not be disposed of in the regular trash or poured down the sink.[8][9] This is to prevent environmental contamination and potential reactions in the drainage system.
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for a hazardous waste pickup.[5][7]
-
Empty Container Disposal: An empty container that held this compound must be handled as hazardous waste unless it has been triple-rinsed.[8] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8] After proper rinsing, deface the original label and dispose of the container as regular trash.[8]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Alert others in the area.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.
-
For a small spill, and if you are trained to do so, carefully clean it up using an absorbent material.[10]
-
Wear appropriate PPE during cleanup.
-
Collect the absorbent material and any contaminated debris in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation or a rash develops.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Immediately call a poison center or doctor.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Laboratory Guide for Managing Chemical Waste. (2023, October 23). Vanderbilt University Medical Center.
- Resource Conservation and Recovery Act (RCRA)
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
- Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society.
- EPA Hazardous Waste Management. (2024, April 29).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
- Safety Data Sheet for 2H-1-benzopyran-2-one. (2024, September 8). Sigma-Aldrich.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Safety Data Sheet for 2-(4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid. (2020, May 8). ChemScene.
- Safety Data Sheet for 5-Bromopyrazine-2-carboxamide. (2025, December 1). ChemScene.
- Safety Data Sheet for 6-Bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one. (2025, April 5). Angene Chemical.
- This compound. (n.d.). PubChem.
- Safety Data Sheet for 2H-1-benzopyran-2-one. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet for 3M™ Screen Print UV M
- Safety Data Sheet for 4'-Hydroxyflavone. (n.d.). TCI Chemicals.
- Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals. (n.d.).
- 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one. (n.d.). Cayman Chemical.
- Proper Disposal of 2,3,3-Trimethylhexane: A Guide for Labor
Sources
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- 3. epa.gov [epa.gov]
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- 5. ehrs.upenn.edu [ehrs.upenn.edu]
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- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for 4,5,7-Trimethyl-2H-chromen-2-one
This guide provides essential safety protocols and logistical information for the handling and disposal of 4,5,7-Trimethyl-2H-chromen-2-one. The procedural guidance herein is designed to ensure the safe execution of laboratory operations by researchers, scientists, and drug development professionals. The recommendations are predicated on the known hazards of the broader coumarin class of compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular trimethylated derivative.
Hazard Assessment and Triage
-
Acute Oral Toxicity : Coumarin itself is classified as toxic if swallowed.
-
Skin Irritation and Sensitization : Many coumarin derivatives can cause skin irritation and may lead to an allergic skin reaction upon contact.
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause serious irritation[1].
-
Respiratory Tract Irritation : Inhalation of the powdered form may cause respiratory irritation[2].
Given these potential hazards, a cautious approach to handling this compound is imperative. The trimethyl substitution may alter the toxicological properties, and in the absence of specific data, it is prudent to assume a similar or potentially increased hazard profile.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Double gloving is recommended. | To prevent dermal absorption and skin irritation or sensitization[3]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from airborne particles and accidental splashes[3]. |
| Body Protection | A long-sleeved, fully buttoned laboratory coat. | To shield the skin and personal clothing from contamination[3]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent the inhalation of fine powders, particularly during weighing and transfer operations conducted outside of a ventilated enclosure[3]. |
| Foot Protection | Closed-toe shoes. | To protect the feet from potential spills. |
Operational and Disposal Plans
Handling and Storage
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it and consult with your institution's environmental health and safety (EHS) department.
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.
Weighing and Aliquoting: All weighing and transfer of the powdered compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use anti-static weigh paper or a weighing boat and handle the compound gently to avoid creating airborne dust.
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Ensure that the dissolution is performed in a chemical fume hood.
Spill Management
In the event of a spill, evacuate the immediate area and alert your colleagues. Don the appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small powder spills: Gently cover the spill with an absorbent material, such as vermiculite or sand. Carefully sweep the material into a designated waste container, avoiding the generation of dust.
-
For liquid spills: Absorb the spill with an inert material and place it in a sealed container for disposal.
Following the cleanup, decontaminate the area with a suitable solvent and wash thoroughly with soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed container, also clearly labeled.
Do not dispose of this chemical down the drain or in the regular trash. All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste disposal procedures.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]
-
PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from [Link]
- Lake, B. G. (1999). Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology, 37(4), 423-453.
- Felter, S. P., Vassallo, J. D., Carlton, B. D., & Daston, G. P. (2006). A safety assessment of coumarin taking into account species-specificity of toxicity. Food and Chemical Toxicology, 44(4), 462-475.
- Abraham, K., Wöhrlin, F., Lindtner, O., Heinemeyer, G., & Lampen, A. (2010). Toxicology and risk assessment of coumarin: focus on human data. Molecular nutrition & food research, 54(2), 228-239.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
